beta-Nicotyrine L-tartrate
Description
BenchChem offers high-quality beta-Nicotyrine L-tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Nicotyrine L-tartrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2-8H,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGRAGZPFUOEG-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858178 | |
| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--3-(1-methyl-1H-pyrrol-2-yl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4315-37-1 | |
| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--3-(1-methyl-1H-pyrrol-2-yl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of beta-Nicotyrine L-tartrate for research use
Technical Guide: Synthesis of -Nicotyrine L-Tartrate for CYP2A6 Inhibition Studies
Executive Summary & Rationale
-Nicotyrine-
Research Significance: It acts as a potent, mechanism-based inactivator of CYP2A6 , the enzyme responsible for nicotine metabolism.[1] This makes it indispensable for metabolic phenotyping and smoking cessation drug development.
-
The Salt Advantage: The free base of
-nicotyrine is an oil prone to oxidation and difficult to weigh accurately for kinetic studies ( determination). The L-tartrate salt transforms this oil into a stable, crystalline solid, improving weighing precision and aqueous solubility for biological dosing.
Retrosynthetic Analysis & Strategy
The synthesis proceeds in two distinct phases:
-
Oxidative Dehydrogenation: Conversion of (S)-(-)-Nicotine to
-Nicotyrine via aromatization of the pyrrolidine ring. We utilize Activated Manganese Dioxide (MnO ) under microwave irradiation for superior yield and reduced reaction time compared to classical Silver Oxide (Ag O) methods. -
Salt Formation: Acid-base reaction with L-(+)-Tartaric Acid to generate the stable salt.
Figure 1: Strategic workflow converting Nicotine to its Tartrate salt via oxidative aromatization.
Protocol A: Synthesis of -Nicotyrine (Free Base)
Objective: Dehydrogenate the pyrrolidine ring of nicotine to a pyrrole.
Mechanism: Radical or ionic oxidative dehydrogenation on the MnO
Reagents & Equipment[2][3]
-
Precursor: (S)-(-)-Nicotine (≥99% purity).[2]
-
Oxidant: Activated Manganese Dioxide (MnO
). Note: Commercial MnO often lacks sufficient activity. Freshly activated MnO (dried at 110°C for 24h) is recommended. -
Solvent: Dichloromethane (DCM) or Chloroform.
-
Equipment: Microwave reactor (preferred) or reflux setup.
Experimental Procedure (Microwave-Assisted)
This method is chosen for its speed (minutes vs. hours) and cleaner impurity profile compared to sulfur or Ag
-
Stoichiometry Setup: In a microwave-safe vessel, suspend (S)-(-)-Nicotine (1.0 eq) and Activated MnO
(10.0 eq) in minimal DCM (approx. 5 mL per gram of nicotine).-
Why 10 eq? MnO
acts as a surface reagent; excess is required to drive the heterogeneous reaction to completion.
-
-
Reaction: Seal the vessel and irradiate at 100°C for 10–15 minutes .
-
Control Point: Monitor by TLC (Silica, MeOH:DCM 1:9). The starting material (Nicotine) will disappear, and a less polar spot (
-Nicotyrine) will appear. Nicotine stains orange with Dragendorff’s reagent; Nicotyrine stains distinctively (often reddish-brown).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the slurry through a Celite pad to remove the spent manganese oxides.
-
Wash the filter cake thoroughly with DCM to recover adsorbed product.
-
-
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude oil.
-
Purification: Distill under high vacuum (bp ~78–80°C at 0.15 mmHg) or purify via flash column chromatography (Gradient: 100% DCM
5% MeOH/DCM).-
Result:
-Nicotyrine appears as a clear to pale yellow oil .[3]
-
Protocol B: Preparation of -Nicotyrine L-Tartrate
Objective: Stabilize the free base for biological use.
Stoichiometry: 1:1 Molar Ratio (Monotartrate).
Rationale: The pyridine nitrogen (
Experimental Procedure
-
Dissolution: Dissolve 1.0 g (6.32 mmol) of purified
-Nicotyrine free base in 10 mL of absolute ethanol . -
Acid Addition: In a separate flask, dissolve 0.95 g (6.32 mmol, 1.0 eq) of L-(+)-Tartaric acid in 10 mL of warm absolute ethanol .
-
Critical Step: Add the acid solution slowly to the stirring base solution. A rapid addition can trap impurities.[4]
-
-
Crystallization:
-
Stir the mixture at 40°C for 30 minutes to ensure homogeneity.
-
Allow the solution to cool slowly to room temperature.
-
Induction: If no precipitate forms, add diethyl ether dropwise (anti-solvent) until slight turbidity persists, then refrigerate at 4°C overnight.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum.
-
Wash with cold ether:ethanol (4:1) mixture.
-
Dry under high vacuum at room temperature for 24 hours.
-
Analytical Characterization & Quality Control
To ensure the material is valid for CYP2A6 assays, it must meet these criteria:
| Parameter | Method | Acceptance Criteria |
| Identity | Pyrrole Protons: Distinct signals at | |
| Purity | HPLC-UV (254 nm) | >98% Area under curve. Absence of Nicotine peak.[4] |
| Physical State | Visual/MP | White to off-white crystalline solid. (MP must be determined empirically; typically >140°C for such salts). |
| Stoichiometry | Elemental Analysis | Consistent with C |
Mechanism of Action: CYP2A6 Inactivation
Understanding the end-use helps in handling.
Figure 2: Mechanism-based inactivation of CYP2A6 by
Safety & Handling
-
Toxicology:
-Nicotyrine is structurally related to nicotine and may possess similar toxicity profiles (LD not fully established but assumed toxic). It is readily absorbed through the skin. -
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle all powders in a fume hood to prevent inhalation.
-
Storage: Store the L-tartrate salt at -20°C with desiccant. Protect from light, as pyrroles can polymerize or darken upon photo-oxidation.
References
-
Wei, X., & Crooks, P. A. (2003).[7] An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. Synthetic Communications, 33(19), 3411–3417. Link
-
Denton, T. T., et al. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6.[1][5] Biochemical Pharmacology, 67(4), 751-756. Link
-
Kramlinger, V. M., et al. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol.[1][6][8] Chemico-Biological Interactions, 197(2-3), 87-92. Link
-
Murphy, S. E., et al. (2005). Mechanism of cytochrome P450 2A6 inhibition by
-nicotyrine. Chemical Research in Toxicology. Link
Sources
- 1. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 487-19-4: Nicotyrine | CymitQuimica [cymitquimica.com]
- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 5. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. oaepublish.com [oaepublish.com]
chemical properties of beta-Nicotyrine L-tartrate
An In-Depth Technical Guide to the Chemical Properties and Characterization of β-Nicotyrine L-Tartrate
Executive Summary
β-Nicotyrine is a minor tobacco alkaloid originating from the dehydrogenation and degradation of nicotine.[][2] While the free base exists as an oil, its utility in research and development is significantly enhanced through its conversion into a stable, crystalline salt. This guide focuses on the L-tartrate salt of β-nicotyrine, providing a comprehensive overview of its chemical properties, synthesis, and analytical characterization. We will explore the causal reasoning behind the selection of L-tartaric acid for salt formation—a decision rooted in the need for improved stability, handling, and solubility.[3][4] This document further details validated protocols for synthesis and purification, robust analytical methodologies for characterization and quantification, and delves into the significant biological interactions of β-nicotyrine, particularly its role as a potent inhibitor of key cytochrome P450 enzymes involved in nicotine metabolism.[][5] This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical application of β-nicotyrine L-tartrate.
Introduction to β-Nicotyrine and its L-Tartrate Salt
Origin and Significance
β-Nicotyrine, or 3-(1-methyl-1H-pyrrol-2-yl)pyridine, is an alkaloid found in tobacco products.[6] It is formed through the dehydrogenation of nicotine and is also a known degradation product that can form during the aging of nicotine-containing liquids, such as those used in electronic nicotine delivery systems (ENDS).[2][7] Its presence is significant for two primary reasons: first, it serves as a marker for nicotine degradation, and second, it possesses inherent biological activity. Notably, β-nicotyrine is a mechanism-based inactivator of CYP2A6 and a potent inhibitor of CYP2A13, the primary enzymes responsible for nicotine metabolism in humans.[][5] This inhibitory action can slow the clearance of nicotine, prolonging its systemic exposure and potentially altering its pharmacological effects and abuse liability.[2][8]
Rationale for L-Tartrate Salt Formation
The free base of β-nicotyrine is a pale yellow to light brown oil or liquid, which presents challenges for accurate handling, dosing, and long-term storage.[][9] Crystallization into a salt form is a fundamental pharmaceutical and chemical strategy to overcome these limitations. L-(+)-tartaric acid is an excellent choice as a co-former for several reasons:
-
Enhanced Stability: Crystalline salts have a more ordered lattice structure than amorphous oils, which significantly reduces susceptibility to oxidative and photo-induced degradation.[3]
-
Improved Handling: A stable, crystalline powder is easier to weigh and handle accurately compared to a viscous oil, which is critical for preparing precise solutions for in-vitro and in-vivo studies.
-
Tunable Physicochemical Properties: Salt formation modifies properties like melting point and solubility. Nicotine tartrate salts are noted for their high solubility and stability, making them highly suitable for laboratory and research applications.[4]
Physicochemical Properties
The conversion of β-nicotyrine from its free base to its L-tartrate salt alters its physical properties while retaining the core chemical structure responsible for its biological activity.
| Property | β-Nicotyrine (Free Base) | β-Nicotyrine L-Tartrate (1:1 Salt) |
| IUPAC Name | 3-(1-methyl-1H-pyrrol-2-yl)pyridine[10] | 3-(1-methyl-1H-pyrrol-2-yl)pyridinium (2R,3R)-2,3-dihydroxybutanedioate |
| Synonyms | Nicotyrine, 3,2'-Nicotyrine[][11] | N/A |
| Molecular Formula | C₁₀H₁₀N₂[10] | C₁₄H₁₆N₂O₆ |
| Molecular Weight | 158.20 g/mol [10] | 308.29 g/mol |
| Appearance | Clear Pale Yellow to Light Brown Oil/Liquid[][9] | White to pale yellow crystalline powder[4] |
| Melting Point | 168-169 °C[] | Expected to be significantly different; dependent on crystal form |
| Boiling Point | 282.8±15.0 °C at 760 mmHg[] | Decomposes upon strong heating |
| Solubility | DMSO: ~30-60 mg/mL[6][9]DMF: 50 mg/mL[6]Ethanol: 50 mg/mL[6]PBS (pH 7.2): 1 mg/mL[6] | High solubility in aqueous solutions and polar solvents[4] |
| Storage | Store at -20°C[][6] | Store at room temperature, protected from light and moisture[4] |
Synthesis and Purification
The preparation of β-nicotyrine L-tartrate is a two-stage process: first, the synthesis of the β-nicotyrine free base from nicotine, followed by the salt formation reaction.
Synthesis of β-Nicotyrine Free Base
β-Nicotyrine can be readily synthesized from the catalytic dehydrogenation of (S)-nicotine.[7] The use of manganese dioxide (MnO₂) as the oxidizing agent, enhanced by microwave irradiation, offers a rapid and efficient method compared to conventional refluxing.[12]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine (S)-nicotine and activated manganese dioxide (MnO₂) in an appropriate solvent (e.g., toluene or xylene). A typical molar ratio would be 1:5 (nicotine:MnO₂).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 15-30 minutes). The precise parameters should be optimized for the specific equipment used.
-
Workup and Filtration: After cooling the reaction mixture to room temperature, dilute it with a solvent like dichloromethane (DCM) or ethyl acetate. Filter the mixture through a pad of celite to remove the MnO₂ solids.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude oil is purified using column chromatography (silica gel) with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure β-nicotyrine.
Sources
- 2. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. NICOTYRINE [drugs.ncats.io]
- 6. caymanchem.com [caymanchem.com]
- 7. Nicotyrine - Wikipedia [en.wikipedia.org]
- 8. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta-Nicotyrine | TargetMol [targetmol.com]
- 10. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. β-Nicotyrine | CAS 487-19-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. researchgate.net [researchgate.net]
beta-Nicotyrine L-tartrate mechanism of action
Technical Guide: -Nicotyrine L-Tartrate Mechanism of Action
Executive Summary
-Nicotyrine L-TartrateThis guide details the compound's dual-action mechanism:
-
Pharmacokinetic Modulation: Irreversible inhibition of CYP2A6, significantly extending the plasma half-life of co-administered nicotine.
-
Pharmacodynamic Interaction: Weak partial agonism/antagonism at
nicotinic acetylcholine receptors (nAChRs).[1]
Part 1: Chemical Identity & Salt Mechanics
The L-tartrate salt is utilized to convert the lipophilic, volatile, and oxidation-prone free base (
Dissociation & Bioavailability
Upon dissolution in physiological media (pH 7.4), the salt dissociates rapidly. The active moiety is the protonated pyrrole/pyridine system.
-
Formula:
-
Stoichiometry: Typically 1:1 or 1:2 (Base:Acid) depending on crystallization conditions.
-
Solubility: High aqueous solubility facilitates rapid systemic absorption compared to the free base.
Figure 1: Dissociation pathway of the tartrate salt in physiological conditions.
Part 2: Mechanism of Action (Pharmacokinetics)
The Core Mechanism: CYP2A6 Inactivation
The defining characteristic of
The Inactivation Cycle
-
Binding:
-Nicotyrine binds to the CYP2A6 active site with high affinity ( ). -
Catalytic Activation: The enzyme attempts to oxidize the pyrrole ring.
-
Reactive Intermediate: This oxidation generates a reactive electrophilic intermediate (likely a radical or epoxide on the pyrrole ring).
-
Covalent Adduction: The intermediate covalently binds to the apo-protein of the enzyme (not the heme), permanently destroying catalytic function.
Quantitative Parameters:
| Parameter | Value | Significance |
|---|
|
Figure 2: Mechanism-Based Inactivation (Suicide Inhibition) of CYP2A6.
Part 3: Mechanism of Action (Pharmacodynamics)
Receptor Interaction: nAChR Modulation
While less potent than nicotine,
Receptor Binding Profile[3]
-
Target: High affinity for
nAChRs. -
Affinity: Comparable to nornicotine, approximately 50% of nicotine's affinity.[1]
-
Functional State: Acts as a partial agonist or competitive antagonist . It weakly substitutes for nicotine in drug discrimination assays but can block nicotine's full efficacy.[1]
Physiological Consequence
By occupying nAChRs without causing full depolarization,
Part 4: Experimental Protocols
Synthesis of -Nicotyrine L-Tartrate
Note: This protocol adapts standard alkaloid tartrate salt formation.
Reagents:
- -Nicotyrine (Free base, >98% purity)
-
L-(+)-Tartaric acid (Enantiopure)
-
Solvent: Ethanol (anhydrous) or Acetone
Workflow:
-
Dissolution: Dissolve 10 mmol of
-nicotyrine in 20 mL of ethanol at room temperature. -
Acid Addition: Separately dissolve 10 mmol (for 1:1) or 20 mmol (for 1:2) of L-tartaric acid in 30 mL of warm ethanol (
). -
Precipitation: Add the acid solution dropwise to the base solution with vigorous stirring.
-
Crystallization: Cool the mixture to
for 24 hours. A white crystalline precipitate will form. -
Filtration: Vacuum filter the solid, wash with cold acetone, and dry under vacuum at
.
CYP2A6 Inactivation Assay (Determination of and )
This assay validates the "suicide inhibition" mechanism.
Materials:
-
Human Liver Microsomes (HLM) or Recombinant CYP2A6.
-
Probe Substrate: Coumarin (metabolized to 7-hydroxycoumarin).[2][3]
-
NADPH regenerating system.
Step-by-Step Protocol:
-
Pre-incubation: Incubate CYP2A6 source with varying concentrations of
-nicotyrine ( ) and NADPH for set times ( min) at . -
Dilution: Aliquot a portion of the pre-incubation mixture and dilute 10-fold into a secondary mixture containing high-concentration Coumarin (probe substrate). Note: Dilution minimizes competitive inhibition, isolating the irreversible inactivation effect.
-
Activity Measurement: Incubate for 10 min, then quench with acetonitrile.
-
Analysis: Measure 7-hydroxycoumarin formation via HPLC-fluorescence.
-
Calculation: Plot
vs. Time to determine . Plot vs. to derive and .
Figure 3: Experimental workflow for determining mechanism-based inactivation kinetics.
References
-
Denton, T. T., et al. (2004).[4][5] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology. Link
-
Kramlinger, V. M., et al. (2012).[1][] "Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol."[3][][7][8][9] Chemico-Biological Interactions. Link
-
Vogel, R. L., et al. (2020). "The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination." Psychopharmacology. Link
-
Smith, F. T., et al. (2023).[1] "Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers." Crystal Growth & Design. Link
-
PubChem. (2025). "Nicotyrine Compound Summary." National Library of Medicine. Link
Sources
- 1. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotyrine - Wikipedia [en.wikipedia.org]
- 7. NICOTYRINE [drugs.ncats.io]
- 8. oaepublish.com [oaepublish.com]
- 9. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: beta-Nicotyrine L-Tartrate in Nicotine Metabolic Profiling
Executive Summary
beta-Nicotyrine L-tartrate serves as a critical pharmacological probe and analytical standard in nicotine research. While historically categorized as a minor tobacco alkaloid or pyrolysis product, its primary value in modern drug development lies in its potent, mechanism-based inactivation of Cytochrome P450 2A6 (CYP2A6) . This guide delineates the physicochemical rationale for the L-tartrate salt form, its mechanistic role in altering nicotine pharmacokinetics, and validated protocols for its quantification and application in metabolic phenotyping.
Chemical Identity & Solid-State Logic
The Rationale for L-Tartrate Salt Selection
Beta-nicotyrine (3-(1-methyl-1H-pyrrol-2-yl)pyridine) exists as a volatile, oily liquid in its free base form. This state presents significant challenges for quantitative research:
-
Oxidative Instability: The pyrrole ring is electron-rich and susceptible to rapid autoxidation and polymerization upon air exposure.
-
Dosing Inaccuracy: Handling microliter volumes of viscous oils introduces high variability in kinetic assays (
determinations).
The Solution: The L-tartrate salt (typically a 1:1 or 1:2 stoichiometry) transforms the molecule into a stable, crystalline solid. This modification utilizes the acidity of tartaric acid to protonate the pyridine nitrogen, locking the conformation and reducing vapor pressure.
Table 1: Comparative Physicochemical Profile
| Feature | Free Base (beta-Nicotyrine) | L-Tartrate Salt Form |
| State | Oily Liquid (Yellow/Brown) | Crystalline Solid (White/Off-white) |
| Stability | Low (Oxidizes rapidly) | High (Shelf-stable desiccated) |
| Solubility | Lipophilic (DMSO, MeOH) | Hydrophilic (Water, Buffer) |
| Application | Pyrolysis studies (e-liquid) | Quantitation & Enzymatic Assays |
Experimental Insight: When preparing stock solutions for
assays, always calculate the salt correction factor based on the specific stoichiometry (mono- vs. bis-tartrate) provided on the Certificate of Analysis (CoA). Failure to correct for the tartrate mass is a common source of error in potency reporting.
Metabolic Pathway & Mechanism of Action
The "Metabolic Modulator" Role
Unlike cotinine, which is a passive downstream metabolite, beta-nicotyrine acts as an active metabolic modulator . It is formed primarily via the dehydrogenation of nicotine (often during pyrolysis in ENDS/cigarettes) but interacts dynamically with the hepatic enzymes responsible for nicotine clearance.
Mechanism: Suicide Inhibition of CYP2A6
Beta-nicotyrine is a mechanism-based inactivator (MBI) of CYP2A6.[1][2] The inhibition proceeds in two stages:[3]
-
Reversible Binding: Beta-nicotyrine binds to the CYP2A6 active site (
). -
Metabolic Activation: The enzyme attempts to oxidize the pyrrole ring. This generates a reactive intermediate that covalently binds to the apo-protein (not the heme moiety), permanently disabling the enzyme.
This distinction is vital: Beta-nicotyrine inhibits CYP2A13 (the respiratory tract homolog) but does not inactivate it, providing a unique tool to differentiate hepatic vs. extra-hepatic clearance pathways.
Visualization: The Interaction Network
The following diagram illustrates the dual role of beta-nicotyrine: as a product of nicotine degradation and an inhibitor of nicotine metabolism.
Figure 1: Mechanistic interaction showing beta-nicotyrine formation via pyrolysis and its subsequent suicide inhibition of CYP2A6.
Analytical Methodology: LC-MS/MS Quantification
To accurately quantify beta-nicotyrine in biological matrices (plasma, urine) or e-liquids, a self-validating LC-MS/MS workflow is required. The L-tartrate salt is used here to prepare the calibration standards.
Protocol: Targeted MRM Analysis
Objective: Quantify beta-nicotyrine with high specificity in the presence of nicotine and cotinine.
1. Sample Preparation (Solid Phase Extraction):
-
Matrix: 200 µL Plasma or Urine.
-
Internal Standard (IS): Spike with beta-nicotyrine-d3 (10 ng/mL).
-
Extraction: Use Mixed-Mode Cation Exchange (MCX) cartridges to retain the basic amine.
-
Wash 1: 2% Formic Acid (removes acidic interferences).
-
Wash 2: Methanol (removes neutrals).
-
Elution: 5% Ammonium Hydroxide in Methanol.
-
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A.
2. LC Conditions:
-
Column: C18 or HILIC (e.g., Waters Atlantis HILIC Silica), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 4 minutes.
3. MS/MS Parameters (Positive ESI): Use Multiple Reaction Monitoring (MRM). The transitions below are critical for specificity.
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| beta-Nicotyrine | 159.1 | 130.1 | 35 | 25 | Quantifier |
| 159.1 | 117.1 | 35 | 30 | Qualifier | |
| beta-Nicotyrine-d3 | 162.1 | 133.1 | 35 | 25 | Internal Std |
Workflow Visualization
Figure 2: Analytical workflow for the quantification of beta-nicotyrine using Isotope Dilution Mass Spectrometry.
Experimental Applications
Protocol: CYP2A6 Inactivation Assay
Purpose: To determine the
-
Incubation System: Recombinant human CYP2A6 supersomes.
-
Primary Incubation: Incubate CYP2A6 with varying concentrations of beta-nicotyrine L-tartrate (0–100 µM) and NADPH for specific time points (0, 2, 5, 10 min).
-
Dilution Step: Dilute the mixture 10-fold into a secondary reaction containing Coumarin (probe substrate) and excess NADPH.
-
Activity Measurement: Measure the formation of 7-hydroxycoumarin via fluorescence.
-
Calculation: Plot the log of remaining activity vs. pre-incubation time to determine
. Plot vs. [Inhibitor] to solve for and .
Critical Control: Include a "0 NADPH" control in the primary incubation. If inhibition occurs without NADPH, it suggests reversible inhibition, not mechanism-based inactivation.
References
-
Kramlinger, V. M., von Weymarn, L. B., & Murphy, S. E. (2012).[5] Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol.[1][2][5] Chemico-Biological Interactions, 197(2-3), 87–92.[5] Link
-
Denton, T. T., Zhang, X., & Cashman, J. R. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6.[1][6][7][8] Biochemical Pharmacology, 67(4), 751–756. Link
-
Shigenaga, M. K., Trevor, A. J., & Castagnoli, N. Jr. (1988). Metabolism of nicotine and nicotine-related alkaloids.[1][2][6][5][7][8][9][10][11] Drug Metabolism Reviews, 19(3-4), 305–319. Link
-
Smethells, J. R., et al. (2024). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv. Link
-
Mallock, N., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Separations, 8(6), 82. Link
Sources
- 1. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid [vtechworks.lib.vt.edu]
- 10. Studies on the in vivo biotransformation of the tobacco alkaloid beta-nicotyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. whyquit.com [whyquit.com]
An In-Depth Technical Guide to the In Vitro Activity of beta-Nicotyrine L-tartrate
Introduction
Beta-nicotyrine, a minor tobacco alkaloid, is increasingly recognized for its significant pharmacological activities that extend beyond its structural relationship to nicotine. Found in tobacco plants and smoke, and notably in the aerosol of electronic nicotine delivery systems (ENDS), its presence has prompted deeper investigation into its biological effects. This technical guide provides a comprehensive overview of the in vitro activity of beta-nicotyrine L-tartrate, offering insights for researchers, scientists, and drug development professionals. We will delve into its metabolic fate, enzymatic interactions, and receptor binding profiles, supported by detailed experimental protocols and data.
Metabolic Transformation of beta-Nicotyrine: A Cytochrome P450-Mediated Pathway
The initial stages of understanding a compound's biological activity begin with its metabolic profile. In vitro studies utilizing microsomal preparations have been instrumental in elucidating the biotransformation of beta-nicotyrine.
In Vitro Metabolism in Liver and Lung Microsomes
Early investigations using rabbit lung and liver microsomal preparations revealed that beta-nicotyrine is a substrate for cytochrome P450 (CYP) enzymes. These studies identified the formation of several metabolites, highlighting a potentially novel metabolic bioactivation pathway.
Key Metabolites Identified In Vitro :
-
Primary Metabolites: The primary metabolites are two unstable pyrrolinone species that exist in equilibrium: 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one and 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one.
-
Secondary Metabolites: These primary metabolites undergo further transformation through autoxidation and hydrolysis. The autoxidation process, which is thought to involve free radicals, leads to the formation of 5-hydroxy-1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one. Hydrolysis results in the formation of 5'-hydroxycotinine.
Interestingly, similar incubations with rat liver microsomes did not yield these metabolites, suggesting species-specific differences in metabolism.
Experimental Workflow: In Vitro Metabolism Assay
The following diagram illustrates a typical workflow for assessing the in vitro metabolism of beta-nicotyrine.
Caption: Workflow for in vitro metabolism of beta-Nicotyrine.
Detailed Protocol: Microsomal Metabolism Assay
-
Microsome Preparation: Isolate microsomes from rabbit liver and lung tissue using standard differential centrifugation methods.
-
Incubation Mixture: Prepare a final incubation volume of 1 mL containing:
-
1 mg/mL microsomal protein
-
100 mM potassium phosphate buffer (pH 7.4)
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2)
-
1 mM beta-Nicotyrine L-tartrate
-
-
Incubation: Pre-incubate the mixture for 5 minutes at 37°C before adding beta-nicotyrine to initiate the reaction. Continue incubation for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with UV-diode array and mass spectrometry (MS) to identify and quantify the parent compound and its metabolites.
Inhibition of Cytochrome P450 Enzymes: A Key Mechanism of Action
A significant aspect of beta-nicotyrine's in vitro activity is its potent inhibition of specific CYP enzymes, particularly CYP2A6 and CYP2A13. These enzymes are crucial for the metabolism of nicotine and the activation of tobacco-specific carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).
Differential Inhibition of CYP2A6 and CYP2A13
In vitro studies have demonstrated that beta-nicotyrine exhibits differential inhibitory effects on CYP2A6 and CYP2A13.
-
CYP2A13: Beta-nicotyrine is a potent inhibitor of CYP2A13.
-
CYP2A6: It acts as a mechanism-based inactivator of CYP2A6. This inactivation is likely due to the modification of the apo-protein rather than the heme group.
This inhibitory action on CYP2A6, the primary enzyme responsible for nicotine metabolism, suggests that beta-nicotyrine can slow nicotine clearance.
Quantitative Inhibition Data
The inhibitory potency of beta-nicotyrine against CYP enzymes has been quantified through the determination of inhibition constants (Ki) and inactivation parameters.
| Enzyme | Inhibition Type | Ki (μM) | KI(inact) (μM) | kinact (min⁻¹) | Reference(s) |
| CYP2A6 | Mechanism-based inactivator | 7.5 ± 2.9 | 106 | 0.61 | |
| CYP2A13 | Potent inhibitor | 0.17 | N/A | N/A | |
| CYP2A13 | Inhibitor | 5.6 ± 0.86 | N/A | N/A |
N/A: Not Applicable
Experimental Protocol: CYP Inhibition Assay
The following protocol outlines a standard method for determining the inhibitory effects of beta-nicotyrine on CYP2A6 and CYP2A13 activity using a fluorescent probe substrate.
-
Reagents:
-
Recombinant human CYP2A6 or CYP2A13 enzymes
-
Coumarin (a fluorescent substrate for CYP2A6/2A13)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Beta-Nicotyrine L-tartrate (at various concentrations)
-
-
Assay Procedure:
-
In a 96-well plate, combine the CYP enzyme, buffer, and varying concentrations of beta-nicotyrine.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding coumarin and NADPH.
-
Monitor the formation of the fluorescent metabolite (7-hydroxycoumarin) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of beta-nicotyrine.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
For mechanism-based inactivation, pre-incubate the enzyme with the inhibitor for various times before adding the substrate to determine the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation (KI).
-
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Beyond its metabolic effects, beta-nicotyrine also interacts directly with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine.
Binding Affinity and Functional Efficacy
In vitro binding and functional assays have been conducted to characterize the interaction of beta-nicotyrine with various nAChR subtypes.
-
α4β2 nAChR Subtype: Beta-nicotyrine demonstrates binding affinity for the α4β2 nAChR subtype, although it is lower than that of nicotine. Its binding affinity is more comparable to nornicotine.
-
Functional Agonism: Functional assays, such as those measuring 86Rb+ efflux, indicate that beta-nicotyrine has agonist properties at the α4β2 nAChR, with an efficacy of approximately 50% that of nicotine, similar to nornicotine. Importantly, it does not inhibit nicotine's agonism at this receptor subtype.
Quantitative Binding and Functional Data
| Ligand | nAChR Subtype | Ki (nM) | Efficacy (vs. Nicotine) | Reference(s) |
| beta-Nicotyrine | α4β2 | 103.9 | ~50% | |
| Nicotine | α4β2 | 6.096 | 100% | |
| Nornicotine | α4β2 | 69.94 | ~50% |
Experimental Workflow: nAChR Binding and Functional Assays
The diagram below outlines the general workflow for assessing the interaction of beta-nicotyrine with nAChRs.
Caption: Workflow for nAChR binding and functional assays.
Detailed Protocol: Radioligand Binding Assay
-
Cell Culture: Culture human embryonic kidney (HEK) cells stably expressing the desired nAChR subtype (e.g., α4β2).
-
Membrane Preparation: Prepare cell membranes using standard homogenization and centrifugation techniques.
-
Binding Reaction: In a final volume of 250 µL, combine:
-
Cell membranes (50-100 µg protein)
-
A specific radioligand (e.g., [³H]-epibatidine) at a concentration near its Kd
-
Varying concentrations of beta-nicotyrine L-tartrate or a reference compound
-
Binding buffer (e.g., Tris-HCl, pH 7.4)
-
-
Incubation: Incubate at room temperature for 2-3 hours to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for beta-nicotyrine and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Potential for Monoamine Oxidase (MAO) Inhibition
While the primary focus of in vitro research on beta-nicotyrine has been on CYP enzymes and nAChRs, it is important to consider its potential interaction with other enzyme systems, such as monoamine oxidases (MAOs). Tobacco smoke is known to contain compounds that inhibit MAO-A and MAO-B, which are involved in the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine. Although direct in vitro studies on beta-nicotyrine's MAO inhibitory activity are less prevalent, the presence of other tobacco alkaloids with this activity, such as harman and norharman, suggests this as a potential area for future investigation.
Conclusion
The in vitro activity of beta-nicotyrine L-tartrate is multifaceted, with significant implications for pharmacology and drug development. Its role as a potent inhibitor of CYP2A13 and a mechanism-based inactivator of CYP2A6 highlights its potential to modulate the metabolism of nicotine and other xenobiotics. Furthermore, its direct interaction with α4β2 nAChRs as a partial agonist demonstrates a complex pharmacological profile. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic and toxicological potential of this intriguing tobacco alkaloid. Future studies should continue to unravel its interactions with other biological targets and further clarify its role in the broader context of tobacco product use and potential therapeutic applications.
References
- Shigenaga, M. K., Kim, B. H., & Castagnoli, N., Jr. (1989). In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid. Chemical Research in Toxicology, 2(5), 282–289.
- Grieder, T. E., et al. (2024).
- BOC Sciences. (n.d.). CAS 487-19-4 (Beta-Nicotyrine).
- Shigenaga, M. K., Kim, B. H., & Castagnoli, N., Jr. (1989). Liver and lung microsomal metabolism of the tobacco alkaloid beta-nicotyrine. PubMed.
- CymitQuimica. (n.d.). CAS 487-19-4: Nicotyrine.
- Inxight Drugs. (n.d.). NICOTYRINE.
- ContaminantDB. (2016). b-nicotyrine (CHEM042496).
- ResearchGate. (n.d.). An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions.
- Kramlinger, V. M., et al. (2012). Inhibition and Inactivation of Cytochrome P450 2A6 and Cytochrome P450 2A13 by Menthofuran, β-nicotyrine and Menthol. PubMed.
- Wikipedia. (n.d.). Nicotyrine.
- Caldera, P. S., et al. (1991).
Beta-Nicotyrine L-Tartrate as a Mechanism-Based Inactivator of CYP2A6: A Comprehensive Assay Guide
Executive Summary & Mechanistic Background
Cytochrome P450 2A6 (CYP2A6) is the principal hepatic enzyme responsible for the metabolic clearance of nicotine, converting approximately 80% of systemic nicotine into the inactive metabolite cotinine[1]. In the context of drug development and smoking cessation therapies, targeted modulation of CYP2A6 presents a compelling pharmacological strategy. By inhibiting this enzyme, the systemic half-life of nicotine is prolonged, which has been clinically correlated with reduced cigarette craving and consumption[2].
Among naturally occurring tobacco alkaloids,
The Causality of the L-Tartrate Salt Form
In rigorous in vitro enzymatic assays, the free base form of
Mechanism of Inactivation
The structural substitution of nicotine's N-methylpyrrolidine ring with an aromatic N-methylpyrrole ring in
CYP2A6 Nicotine Metabolism & β-Nicotyrine Mechanism-Based Inactivation Pathway
Experimental Design: Causality and Rationale
To rigorously evaluate the inhibitory profile of
Because
-
The Primary Reaction (Inactivation Phase): The enzyme is pre-incubated with the inhibitor and the obligate cofactor NADPH. Causality: This step is mandatory to allow the time-dependent, enzyme-mediated conversion of
-nicotyrine into its reactive intermediate, facilitating covalent modification. -
The Secondary Reaction (Residual Activity Phase): An aliquot from the primary reaction is transferred to a secondary bath containing a saturating concentration of coumarin. Causality: The massive dilution factor combined with a high substrate concentration outcompetes any remaining reversible inhibition, ensuring that the measured fluorescence strictly reflects the proportion of surviving, un-inactivated enzyme.
Quantitative Data Summary
The following table synthesizes the established kinetic parameters for
| Kinetic Parameter | Value | Description | Reference |
| 0.37 µM – 1.07 µM | Reversible binding affinity prior to inactivation. | [2],[3] | |
| ~ 1.8 µM | Half-maximal inhibitory concentration (time-dependent). | ||
| 106 µM | Concentration required for half-maximal inactivation rate. | [] | |
| 0.61 min⁻¹ | Maximum rate constant of enzyme inactivation. | [] | |
| Selectivity Ratio | 66.0 (vs CYP2B6) | Highly selective for CYP2A6 over other hepatic isoforms. |
Step-by-Step Methodology: CYP2A6 MBI Assay
Reagents & Materials
-
Enzyme: Recombinant human CYP2A6 (e.g., expressed in E. coli with P450 reductase) or pooled Human Liver Microsomes (HLM)[6].
-
Test Compound:
-Nicotyrine L-tartrate (prepared in 100% LC-MS grade water or 0.1% DMSO to avoid solvent-mediated CYP inhibition). -
Probe Substrate: Coumarin (200 µM working stock)[5].
-
Cofactor: NADPH regenerating system (10 mM glucose-6-phosphate, 0.5 mM NADP⁺, 2 U/mL glucose-6-phosphate dehydrogenase)[5].
-
Buffer: 50 mM or 100 mM Potassium phosphate buffer (pH 7.4)[7].
Protocol: Two-Stage Time-Dependent Assay
Step 1: Preparation of Primary Reaction Mixture
Combine potassium phosphate buffer, recombinant CYP2A6 (target final concentration: 10–20 pmol/mL), and varying concentrations of
Step 2: Thermal Equilibration Pre-incubate the primary mixture in a water bath at 37°C for 5 minutes to ensure uniform thermodynamic conditions for the enzyme.
Step 3: Initiation of Inactivation
Add the NADPH regenerating system to the primary mixture to initiate the CYP2A6-mediated oxidation of
Step 4: Time-Course Sampling
At predetermined intervals (
Step 5: Secondary Reaction (Residual Activity)
Immediately transfer the 5 µL aliquot into 95 µL of a pre-warmed secondary reaction mixture containing a saturating concentration of coumarin (e.g., 200 µM, which is
Step 6: Quenching & Detection
Quench the secondary reaction by adding 20 µL of 20% trichloroacetic acid (TCA) or 6 N perchloric acid[5]. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Transfer the supernatant to a black 96-well microtiter plate and measure the fluorescence of 7-hydroxycoumarin (
Two-Stage Time-Dependent CYP2A6 Inactivation Assay Workflow
Data Analysis & Kinetic Parameter Determination
To validate the self-validating nature of the protocol, the data must be mathematically transformed to extract the mechanism-based inactivation parameters (
-
Calculate Residual Activity: Normalize the fluorescence of the time-course samples against the
vehicle control to determine the percentage of remaining active CYP2A6. -
Determine
: Plot the natural logarithm ( ) of the percentage of remaining activity versus the pre-incubation time for each concentration of -nicotyrine. The negative slope of the linear regression for each concentration yields the observed rate of inactivation ( ). -
Kinetical Plotting: Plot
against the inhibitor concentration using a non-linear regression fit to the Michaelis-Menten-like equation: This curve will plateau, yielding the maximal inactivation rate ( ) at the asymptote, and the inhibitor concentration yielding half-maximal inactivation ( ) at the inflection point.
References
-
[1] Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Ovid. Available at:
-
[2] Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. NIH. Available at:
-
[3] Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. PMC. Available at:
-
[] CAS 487-19-4 (Beta-Nicotyrine). BOC Sciences. Available at:
-
[5] CYP2A6 activity and inhibition. The addition of caffeic acid or.... ResearchGate. Available at:
-
[7] Celery extract inhibits mouse CYP2A5 and human CYP2A6 activities via different mechanisms. PMC. Available at:
-
[6] Inhibition studies of Cytochrome P450 2A6 by Vernonia cinerea Less and Carthamas tinctorius L. extracts. ThaiScience. Available at:
Sources
- 1. ovid.com [ovid.com]
- 2. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. Celery extract inhibits mouse CYP2A5 and human CYP2A6 activities via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Aqueous Stability of β-Nicotyrine L-Tartrate
A Senior Application Scientist's Perspective on Methodical Evaluation for Drug Development
Foreword: Charting the Course for a Novel Molecule
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most critical of these is ensuring the stability of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the aqueous stability of β-Nicotyrine L-tartrate, a molecule of interest with potential therapeutic applications. As a minor tobacco alkaloid and a metabolite of nicotine, β-Nicotyrine presents a unique stability profile influenced by its constituent pyridine and pyrrole moieties.[1] The selection of L-tartaric acid as a salt former is a strategic choice aimed at enhancing properties such as solubility and stability.[2]
This document is structured not as a mere recitation of facts, but as a strategic guide for the research and development scientist. It outlines the "why" behind each experimental step, grounding the protocols in the principles of chemical kinetics and regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH).
The Molecular Profile of β-Nicotyrine L-Tartrate
β-Nicotyrine, or 3-(1-methyl-1H-pyrrol-2-yl)-pyridine, is an alkaloid derived from the dehydrogenation of nicotine.[3] Its chemical structure, featuring an electron-rich pyrrole ring coupled with a pyridine ring, dictates its reactivity and potential degradation pathways. The formation of the L-tartrate salt is intended to confer favorable physicochemical properties, including improved stability.[2] Tartaric acid and its salts are widely used in pharmaceutical formulations as buffering and chelating agents, which can help maintain a stable pH environment and sequester metal ions that might catalyze degradation.
The Rationale for Salt Formation with L-Tartaric Acid
The decision to form a salt of a drug candidate is a critical step in pre-formulation. For a basic compound like β-Nicotyrine, salt formation with an acid like L-tartaric acid can significantly improve its aqueous solubility and dissolution rate. Furthermore, the L-tartrate counter-ion can influence the solid-state properties and, importantly, the chemical stability of the drug substance.[2] The pH of a saturated solution of the salt will be a key determinant of its hydrolytic stability.[2]
Anticipated Degradation Pathways
A thorough understanding of the potential degradation pathways of β-Nicotyrine L-tartrate is fundamental to designing a robust stability study. Based on the chemical functionalities present in the molecule—a pyridine ring and a pyrrole ring—we can anticipate several key degradation mechanisms.
Hydrolysis
The stability of β-Nicotyrine in aqueous solution is expected to be highly pH-dependent. The pyridine ring, being basic, will be protonated at acidic pH, which may influence the overall stability. While the core structure of β-Nicotyrine does not contain readily hydrolyzable functional groups like esters or amides, extreme pH conditions can catalyze ring-opening or other degradative reactions. Studies on other nitrogen-containing heterocyclic compounds have shown that pH is a critical factor in their degradation.[4][5][6][7][8]
Oxidation
The electron-rich pyrrole ring in β-Nicotyrine is a likely target for oxidative degradation.[9][10][11][12] Oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxides. Potential oxidation products could involve hydroxylation of the pyrrole or pyridine rings, or more extensive oxidative cleavage. The use of L-tartaric acid as a salt former may offer some protection against metal-catalyzed oxidation due to its chelating properties.
Photodegradation
Many pharmaceutical compounds are susceptible to degradation upon exposure to light. The aromatic nature of both the pyridine and pyrrole rings in β-Nicotyrine suggests a potential for photolytic degradation. Photostability testing, as mandated by ICH guideline Q1B, is therefore a non-negotiable component of the stability assessment.[13][14][15][16][17]
The relationship between these primary degradation pathways can be visualized as follows:
Caption: Interplay of Stressors and Degradation Pathways.
Designing a Comprehensive Stability Study: A Forced Degradation Approach
To elucidate the stability profile of β-Nicotyrine L-tartrate, a forced degradation (or stress testing) study is the first critical step.[18][19][20][21] The goal is to intentionally degrade the molecule to an extent (typically 5-20%) that allows for the identification of degradation products and the development of a stability-indicating analytical method.[19][21]
The overall workflow for a forced degradation study is systematic and iterative:
Caption: Forced Degradation Study Workflow.
Experimental Protocols for Forced Degradation
The following protocols are designed to systematically evaluate the stability of β-Nicotyrine L-tartrate under various stress conditions.
-
Objective: To assess the susceptibility of the molecule to acid- and base-catalyzed hydrolysis.
-
Protocol:
-
Prepare a stock solution of β-Nicotyrine L-tartrate in purified water (e.g., 1 mg/mL).
-
For acidic hydrolysis, dilute the stock solution with 0.1 N and 1 N hydrochloric acid.
-
For basic hydrolysis, dilute the stock solution with 0.1 N and 1 N sodium hydroxide.
-
Maintain a control sample in purified water.
-
Incubate all solutions at a controlled temperature (e.g., 60°C) and collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis by HPLC.
-
-
Objective: To determine the molecule's sensitivity to oxidation.
-
Protocol:
-
Prepare a stock solution of β-Nicotyrine L-tartrate in purified water.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain a control sample in purified water.
-
Incubate the solutions at room temperature and collect samples at various time points.
-
Analyze the samples promptly by HPLC.
-
-
Objective: To evaluate the impact of light exposure on the stability of the molecule, following ICH Q1B guidelines.[13][14][15][16][17]
-
Protocol:
-
Expose a solution of β-Nicotyrine L-tartrate in purified water to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours per square meter).
-
Prepare a control sample protected from light (e.g., wrapped in aluminum foil).
-
Maintain both samples at the same temperature.
-
Analyze the samples by HPLC after the exposure period.
-
-
Objective: To assess the effect of elevated temperature on the stability of the aqueous solution.
-
Protocol:
-
Prepare a solution of β-Nicotyrine L-tartrate in purified water.
-
Store the solution at an elevated temperature (e.g., 60°C or 80°C).
-
Maintain a control sample at a lower temperature (e.g., 4°C).
-
Collect and analyze samples at various time points.
-
Data Presentation
The results from the forced degradation studies should be summarized in a clear and concise table.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of β-Nicotyrine | Number of Degradants Detected |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | Data to be generated | Data to be generated |
| 1 N HCl | 24 hours | 60°C | Data to be generated | Data to be generated | |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | Data to be generated | Data to be generated |
| 1 N NaOH | 24 hours | 60°C | Data to be generated | Data to be generated | |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data to be generated | Data to be generated |
| Photolysis | ICH Q1B | N/A | Room Temp | Data to be generated | Data to be generated |
| Thermal | Purified Water | 7 days | 80°C | Data to be generated | Data to be generated |
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products.[22][23] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.
HPLC Method Development Protocol
-
Column Selection: A reversed-phase C18 or C8 column is a good starting point for a molecule like β-Nicotyrine.[24]
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution for basic compounds.
-
Detection Wavelength: The UV spectrum of β-Nicotyrine should be recorded to select a wavelength that provides good sensitivity for the parent compound and its potential degradation products.
-
Gradient Elution: A gradient elution program (varying the ratio of organic to aqueous mobile phase over time) will likely be necessary to separate the parent drug from its more polar or less polar degradation products within a reasonable run time.
-
Method Optimization: Inject samples from the forced degradation studies to challenge the method's ability to separate all degradation peaks from the main β-Nicotyrine peak. Adjust the mobile phase composition, pH, gradient, and flow rate as needed to achieve optimal separation.
Method Validation
Once the HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[25][26] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for evaluating the aqueous stability of β-Nicotyrine L-tartrate. By systematically conducting forced degradation studies, developing and validating a stability-indicating HPLC method, and identifying degradation products, researchers can build a robust data package to support the continued development of this promising molecule. The insights gained from these studies are invaluable for formulation development, establishing appropriate storage conditions, and ultimately ensuring the safety and efficacy of the final drug product.
References
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]
-
European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. Retrieved from [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 17). ICH Topic Q1B - Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Patel, K. et al. (2025, August 7). Development and validation of stability indicating HPLC method: A review. ResearchGate. Retrieved from [Link]
-
Nishikawa, M. et al. (n.d.). Development of simple HPLC/UV with a column-switching method for the determination of nicotine and cotinine in hair samples. SCIRP. Retrieved from [Link]
- Waterman, K. C. (n.d.). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Manufacturing Handbook: Production and Processes (pp. 969-985).
- Al-Rimawi, F. (2018). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids. Journal of Analytical & Pharmaceutical Research, 7(5).
-
PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]
-
Xue, J. et al. (2025, August 13). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Retrieved from [Link]
-
Sharma, S., & Singh, B. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]
-
Li, Y. et al. (2018, November 15). enhancement of pyridine degradation by Rhodococcus KDPy1 in coking wastewater. FEMS Microbiology Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH on the degradation of phenol, pyridine, and quinoline.... Retrieved from [Link]
-
Heinisch, S., & Rocca, J. L. (2004). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h.. Retrieved from [Link]
-
Dolzonek, J. et al. (2019, December 15). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]
-
Shekha, R. (2023, April 2). Original Article Estimation of Nicotine in Tobacco Extract Using C8 Column in High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 5 Degradation efficiency of pyridine and quinoline with (a) pH and.... Retrieved from [Link]
-
ResearchGate. (2025, September 27). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). ich guideline practice: a validated stability indicating rp-uplc method development and. Retrieved from [Link]
-
Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Zhang, Y. et al. (2023, September 5). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. PubMed. Retrieved from [Link]
- Kenner, G. W., McCombie, S. W., & Smith, K. M. (1973). Pyrroles and related compounds. Part XXIV. Separation and oxidative degradation of chlorophyll derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2517-2523.
-
Dong, M. W., & Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Retrieved from [Link]
-
Al-Adham, I. S. I. et al. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. Retrieved from [Link]
-
Napolitano, A., Pezzella, A., & Prota, G. (1995, May 15). Oxidative degradation of melanins to pyrrole acids: A model study. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Tartrate and aspartate salts (tar and asp indicate tartrate and aspartate anions, respectively). …. Retrieved from [Link]
-
ResearchGate. (2025, October 12). The Oxidation of Pyrrole. Retrieved from [Link]
-
Ataman Kimya. (n.d.). POTASSIUM SODIUM TARTRATE. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
CORESTA. (n.d.). Technical Report Collaborative Study for the Determination of Nicotine Degradants and Impurities in Nicotine Pouches by LC-MS. Retrieved from [Link]
-
ACS Omega. (2025, February 10). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. Retrieved from [Link]
-
LCGC International. (2020, November 11). Accurate Determination of Tartrate in Drug Products in Just 10 Minutes. Retrieved from [Link]
-
ASEAN. (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Retrieved from [Link]
-
Patsnap Eureka. (2022, January 4). Tartaric acid-nicotine salt, preparation method and application thereof, and preparation method of anhydrous tartaric acid crystal. Retrieved from [Link]
- BMC Research Notes. (2008).
-
PubMed. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]
-
Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrroles and related compounds. Part XXIV. Separation and oxidative degradation of chlorophyll derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Topic Q1B - Photostability testing of new active substances and medicinal products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. acdlabs.com [acdlabs.com]
- 19. biomedres.us [biomedres.us]
- 20. scispace.com [scispace.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. ijhhsfimaweb.info [ijhhsfimaweb.info]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
An In-Depth Technical Guide to the Analysis of beta-Nicotyrine L-tartrate in E-cigarette Aerosols
Abstract
This technical guide provides a comprehensive framework for the accurate and robust quantification of beta-nicotyrine L-tartrate in electronic cigarette (e-cigarette) aerosols. As a key nicotine degradation product with significant physiological implications, the monitoring of beta-nicotyrine is critical for researchers, scientists, and drug development professionals in the electronic nicotine delivery systems (ENDS) field. This document delves into the causality behind experimental choices, from aerosol generation and sample collection to detailed analytical methodologies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). By integrating field-proven insights with authoritative references, this guide aims to establish a self-validating system for the analysis of this important analyte.
Introduction: The Significance of beta-Nicotyrine in E-cigarette Aerosols
Beta-nicotyrine is a minor tobacco alkaloid that has gained significant attention in the context of e-cigarette safety and abuse liability. It is formed through the dehydrogenation and oxidation of nicotine, processes that are notably influenced by the operational parameters of e-cigarette devices.[1] The heating of e-liquids within the temperature range of 200–550°C, typical for many ENDS, creates favorable conditions for the conversion of nicotine to beta-nicotyrine.[1] Consequently, the concentration of beta-nicotyrine in e-cigarette aerosols can be substantially higher—up to 50 times or 25% of the nicotine concentration—than in traditional tobacco smoke.[1][2]
The toxicological and pharmacological relevance of beta-nicotyrine is a primary driver for its analysis. It is a potent inhibitor of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are responsible for nicotine metabolism.[2][3] By inhibiting these enzymes, beta-nicotyrine can slow down the clearance of nicotine from the body, leading to prolonged systemic exposure and potentially altering the user's perception of nicotine's effects and increasing the abuse liability of e-cigarettes.[1][4]
This guide will focus on the analytical methodologies for beta-nicotyrine, with a specific mention of its L-tartrate salt. While analytical standards are more commonly available for the free base, the principles and methods described herein are directly applicable to the analysis of the tartrate salt following dissolution.
The Analytical Workflow: A Self-Validating System
The accurate quantification of beta-nicotyrine in a complex matrix like e-cigarette aerosol necessitates a meticulously planned and validated workflow. Each step, from aerosol generation to final data analysis, must be controlled to ensure the integrity of the results.
Caption: A generalized workflow for the analysis of beta-nicotyrine in e-cigarette aerosol.
Standardized Aerosol Generation and Collection
The reproducibility of aerosol analysis begins with consistent aerosol generation. It is imperative to use a smoking machine capable of generating standardized puffs.
Experimental Protocol: Aerosol Generation and Collection
-
Puffing Regimen: Employ a standardized puffing regimen, such as that outlined in CORESTA Recommended Method N° 81 .[2][5] This method specifies parameters like puff volume (55 mL), puff duration (3 seconds), and puff interval (30 seconds) with a rectangular puff profile. Adherence to a recognized standard ensures comparability of data across different studies and laboratories.
-
Aerosol Trapping: Collect the generated aerosol on Cambridge filter pads (CFPs). These glass fiber filters are efficient at trapping the particulate phase of the aerosol.[3]
-
Gravimetric Analysis: To normalize the results, determine the total particulate matter (TPM) collected by weighing the CFP before and after aerosol collection.
Sample Preparation: Extraction and Purification
The goal of sample preparation is to efficiently extract beta-nicotyrine from the CFP while minimizing matrix effects.
Experimental Protocol: Sample Extraction from Cambridge Filter Pads
-
Filter Pad Disassembly: Carefully remove the CFP from its holder and place it in a suitable extraction vessel (e.g., a 20 mL glass vial).
-
Extraction Solvent: Add a precise volume of an appropriate extraction solvent. A common choice is a mixture of methanol and water (e.g., 70:30 v/v).[6]
-
Internal Standard Spiking: To correct for variations in extraction efficiency and instrument response, spike the sample with a known concentration of a suitable internal standard. A deuterated analog of beta-nicotyrine (β-nicotyrine-d3) is the ideal choice.
-
Extraction Procedure: Facilitate the extraction by vortexing or sonicating the sample for a defined period (e.g., 30 minutes).[1][6]
-
Filtration: After extraction, filter the sample extract through a 0.22 µm syringe filter to remove any particulate matter before instrumental analysis.
Instrumental Analysis: LC-MS/MS and GC-MS Methodologies
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of beta-nicotyrine. The choice between them often depends on the available instrumentation and the desired sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it well-suited for the analysis of trace-level compounds in complex matrices.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of nicotine and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium bicarbonate) and an organic solvent (e.g., acetonitrile) is typically employed.[7]
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally appropriate.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for the ionization of beta-nicotyrine.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| beta-Nicotyrine | 159.1 | 117.1 | Optimize experimentally |
| β-nicotyrine-d3 (Internal Standard) | 162.1 | 120.1 | Optimize experimentally |
| Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. The values provided are based on literature for similar compounds and serve as a starting point.[2] |
graph "LCMS_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.5];subgraph "cluster_LC" { label="Liquid Chromatography"; bgcolor="#E8F0FE"; Injection [label="Sample Injection"]; Column [label="C18 Reversed-Phase\nColumn"]; Separation [label="Gradient Elution"]; Injection -> Column -> Separation; }
subgraph "cluster_MS" { label="Tandem Mass Spectrometry"; bgcolor="#E6F4EA"; ESI [label="Electrospray Ionization\n(Positive Mode)"]; Quad1 [label="Q1: Precursor Ion\nSelection"]; Collision_Cell [label="Q2: Collision-Induced\nDissociation"]; Quad3 [label="Q3: Product Ion\nSelection"]; Detector [label="Detector"]; ESI -> Quad1 -> Collision_Cell -> Quad3 -> Detector; }
Separation -> ESI [lhead="cluster_MS"]; }
Caption: The logical pathway of LC-MS/MS analysis for beta-nicotyrine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of volatile and semi-volatile compounds like beta-nicotyrine.
Experimental Protocol: GC-MS Analysis
-
Chromatographic Separation:
-
Column: A capillary column with a polar stationary phase, such as one containing wax or polyethylene glycol, is suitable for the analysis of nicotine-related compounds.[5][8]
-
Carrier Gas: Helium is the most commonly used carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).[9]
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Detection Mode: Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring specific mass-to-charge ratios (m/z) characteristic of beta-nicotyrine.
-
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| beta-Nicotyrine | 158 | 130, 117 |
| Note: The selection of quantifier and qualifier ions should be based on the mass spectrum of a certified beta-nicotyrine standard.[10][11] |
Factors Influencing beta-Nicotyrine Formation
The concentration of beta-nicotyrine in e-cigarette aerosol is not static and can be influenced by several factors, which researchers must consider when designing experiments and interpreting data.
-
Device Power and Temperature: Higher device power settings generally lead to higher coil temperatures, which can increase the rate of nicotine degradation to beta-nicotyrine.
-
E-liquid Composition:
-
PG/VG Ratio: Some studies suggest that a higher propylene glycol (PG) to vegetable glycerin (VG) ratio may lead to a higher nicotyrine to nicotine ratio in the aerosol.[1]
-
Flavorings: The chemical composition of flavorings can impact the thermal degradation of other e-liquid components, potentially influencing beta-nicotyrine formation.[7][12] However, the specific effects of different flavorings are complex and require further investigation.
-
-
Puffing Topography: The duration and frequency of puffs can affect the temperature of the heating coil and thus the formation of degradation products. Shorter, more frequent puffs may lead to higher coil temperatures.
-
E-liquid Age and Storage: The oxidation of nicotine to nicotyrine can occur over time in the e-liquid itself, especially when exposed to air.[13]
Data Analysis and Reporting
Accurate quantification is achieved by constructing a calibration curve using a certified reference standard of beta-nicotyrine.
| Parameter | Recommendation |
| Reference Standard | Use a certified reference material of beta-nicotyrine. If analyzing for beta-nicotyrine L-tartrate, use a standard of the free base and apply a molecular weight correction factor. |
| Calibration Curve | Prepare a series of calibration standards in a matrix that mimics the final sample extract. A linear regression with a weighting factor (e.g., 1/x) is often appropriate. |
| Quantification | Calculate the concentration of beta-nicotyrine in the samples by interpolating their response from the calibration curve. |
| Reporting Units | Report the results in a meaningful way, such as nanograms per puff (ng/puff) or micrograms per gram of collected aerosol (µg/g TPM). |
Conclusion
The analysis of beta-nicotyrine L-tartrate in e-cigarette aerosols is a critical aspect of understanding the potential health effects and abuse liability of ENDS. This guide has provided a comprehensive overview of the analytical workflow, from standardized aerosol generation to detailed instrumental analysis using LC-MS/MS and GC-MS. By adhering to the principles of scientific integrity and employing validated methodologies, researchers can generate reliable and reproducible data that will contribute to a better understanding of the chemical constituents of e-cigarette aerosols and their implications for public health.
References
-
Abramovitz, A., et al. (2015). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. PMC. [Link]
-
Flora, J. W., et al. (2016). Nicotine-related impurities in e-cigarette cartridges and refill e-liquids. Taylor & Francis Online. [Link]
-
Son, Y., et al. (2018). Evaluation of E-Vapor Nicotine and Nicotyrine Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies. PMC. [Link]
-
CORESTA. (2015). CORESTA Recommended Method N° 81: Routine Analytical Machine for E-Cigarette Aerosol Generation and Collection - Definitions and Standard Conditions. [Link]
-
Famele, M., et al. (2015). Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor. Restek. [Link]
-
Pacelli, C., et al. (2020). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International. [Link]
-
Martinez, R. E., et al. (2015). On-Line Chemical Composition Analysis of Refillable Electronic Cigarette Aerosol—Measurement of Nicotine and Nicotyrine. Oxford Academic. [Link]
-
Marusich, J. A., et al. (2021). β-Nicotyrine and e-cigarette abuse liability I: Pharmacodynamics and interaction with pharmacokinetics and discriminative stimulus effects of nicotine in rats. ResearchGate. [Link]
-
Harris, A. C., et al. (2024). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv. [Link]
-
Son, Y., et al. (2018). Evaluation of E-Vapor Nicotine and Nicotyrine Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies. ACS Publications. [Link]
-
Harris, A. C., et al. (2024). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. PDF. [Link]
-
World Health Organization. (2021). Development of methods by regional and international standards organizations for testing and measuring the contents and emiss. WHO FCTC. [Link]
-
Restek Corporation. (2021). Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor. [Link]
-
Pal-Val, P. P., et al. (2015). Analysis of Nicotine and Nicotine-Related Compounds in Electronic Cigarette Liquids and Aerosols by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Penn State University. (2018). Toxins produced by e-cigarettes vary by flavor. [Link]
-
Frontiers. (2018). E-cigarette flavors are toxic to white blood cells, warn scientists. [Link]
-
Gourgari, E., et al. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. PubMed. [Link]
-
A. U. Khan, et al. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. ResearchGate. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. NICOTINE DITARTRATE DIHYDRATE CRS. [Link]
-
Farmacia Journal. NICOTINE DETERMINATION FROM TABACCO BY GC/MS. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 3. Effect of Propylene Glycol and Vegetable Glycerine Ratio in E-Liquid on Aerosol Formation: Overview of Relevant Properties | International Society of Substance Use Professionals [issup.net]
- 4. E-cigarette use, flavorings may increase heart disease risk, study finds [med.stanford.edu]
- 5. reynoldsscience.com [reynoldsscience.com]
- 6. researchgate.net [researchgate.net]
- 7. psu.edu [psu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. E-cigarette flavors are toxic to white blood cells, warn scientists [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
Toxicological Profile of beta-Nicotyrine L-tartrate
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Toxicologists, and Drug Development Scientists[1]
Executive Summary
beta-Nicotyrine (3-(1-methyl-1H-pyrrol-2-yl)pyridine) is a minor tobacco alkaloid and a primary oxidation product of nicotine.[1] In pharmaceutical and research applications, it is frequently supplied as beta-Nicotyrine L-tartrate to enhance stability and aqueous solubility.[1] While structurally similar to nicotine, beta-nicotyrine exhibits a distinct pharmacological profile characterized by potent, mechanism-based inactivation of Cytochrome P450 2A6 (CYP2A6).[1][2]
This guide analyzes the toxicological profile of beta-nicotyrine, focusing on its role as a metabolic disruptor rather than a classical receptor agonist.[1] For drug development professionals, the critical safety signal is not acute lethality, but rather the compound's ability to alter the pharmacokinetics of co-administered nicotine and its potential for localized pneumotoxicity via CYP2A13 activation.
Physicochemical Characterization
The L-tartrate salt form alters the physical handling properties of the compound but the toxicological activity is driven by the beta-nicotyrine free base.[1]
Table 1: Physicochemical Properties
| Property | Data | Notes |
| CAS Number | 487-19-4 (Free Base) | Salt forms may not have unique CAS in all registries.[1] |
| Molecular Formula | C₁₀H₁₀N₂ (Base) | Salt: C₁₀H₁₀N₂[1] · C₄H₆O₆ (assuming 1:1 stoichiometry).[1] |
| Molecular Weight | 158.20 g/mol (Base) | ~308.29 g/mol (L-tartrate salt).[1] |
| Solubility | High (Salt form) | The tartrate moiety significantly improves aqueous solubility compared to the lipophilic free base. |
| Appearance | Yellowish liquid (Base) / Crystalline solid (Salt) | Base darkens upon exposure to air (oxidation).[1] |
| Stability | Air and light sensitive | Must be stored under inert gas (Argon/Nitrogen) at -20°C. |
Mechanism of Action: CYP2A6 Suicide Inhibition
The defining toxicological feature of beta-nicotyrine is its interaction with CYP2A6, the primary enzyme responsible for nicotine metabolism in humans.[2] Unlike competitive inhibitors that reversibly bind the active site, beta-nicotyrine acts as a mechanism-based inactivator (suicide substrate) .[1]
Mechanistic Pathway
-
Binding: beta-Nicotyrine enters the CYP2A6 active site (Ki ≈ 0.37 µM).[1]
-
Catalytic Activation: The enzyme attempts to oxidize the pyrrole ring.
-
Reactive Intermediate: This generates a reactive electrophilic intermediate (likely a radical cation or epoxide).[1]
-
Covalent Adduct: The intermediate covalently binds to the apo-protein of the enzyme, permanently disabling it. It does not modify the heme group.
This blockade leads to a "nicotine boost" effect, significantly prolonging the half-life of nicotine in vivo, which complicates dosing in Nicotine Replacement Therapies (NRT) or safety assessments of e-cigarette aerosols.
Visualization of Inhibition Pathway
Figure 1: Mechanism-based inactivation of CYP2A6 by beta-nicotyrine.[1] The pathway leads to irreversible loss of enzyme function.
Toxicological Profile
Acute Toxicity[1]
-
Oral LD50 (Rat): ~50 mg/kg.[1]
-
Symptoms: Respiratory distress, tremors, and convulsions (cholinergic crisis), though typically less potent than nicotine.
Pneumotoxicity (Lung Toxicity)
A critical, often overlooked risk is pneumotoxicity .
-
Mechanism: The lung expresses CYP2A13 , an enzyme with 94% homology to hepatic CYP2A6 but higher efficiency for activating certain toxins.
-
Effect: beta-Nicotyrine inhibits CYP2A13 (Ki ≈ 0.17 µM) but is also metabolized by it.[1] In rabbit models, beta-nicotyrine administration resulted in lung damage.[1] This is hypothesized to be mediated by the formation of reactive pyrrolinone metabolites or free radicals during metabolic processing in the lung tissue.
Genotoxicity & Carcinogenicity
The genotoxic profile is nuanced:
-
Ames Test: Generally negative (non-mutagenic) in standard Salmonella strains (TA98, TA100).
-
Protective Paradox: In HepaRG cells, beta-nicotyrine was shown to reduce DNA strand breaks induced by NNK (a tobacco-specific nitrosamine).[1]
-
Risk: While it may block nitrosamine activation, its own metabolic intermediates (pyrrolinones) have shown potential for local cellular damage, maintaining its status as a compound of toxicological concern.
Experimental Protocol: CYP2A6 Inactivation Assay
For researchers characterizing beta-nicotyrine derivatives or impurities, the following protocol validates the suicide inhibition mechanism.
Protocol Overview
Objective: Determine the
Step-by-Step Methodology
-
Primary Incubation (Inactivation Step):
-
Prepare reaction mixture: 50 mM Tris-HCl (pH 7.4), 1 mM NADPH, and varying concentrations of beta-nicotyrine (0, 0.1, 0.5, 1, 5, 10 µM).
-
Add enzyme (HLM or rCYP2A6).[1]
-
Incubate at 37°C for varying times (0, 2, 5, 10, 20 min).
-
-
Dilution Step:
-
Transfer an aliquot of the primary incubation to a secondary mixture containing a saturating concentration of Coumarin (probe substrate).
-
Critical: The dilution factor must be high (e.g., 1:10 or 1:20) to reduce the concentration of unbound beta-nicotyrine below its IC50, ensuring any observed inhibition is due to prior inactivation, not competitive binding.
-
-
Secondary Incubation (Activity Check):
-
Incubate for 10–20 minutes.
-
Terminate reaction with ice-cold acetonitrile/0.1% formic acid.
-
-
Analysis:
Assay Workflow Diagram
Figure 2: Experimental workflow for determining mechanism-based inactivation kinetics.
Risk Assessment in Product Development
E-Cigarette & ENDS Relevance
beta-Nicotyrine is formed via the dehydrogenation of nicotine upon heating or aging of e-liquids.[1]
-
Levels: Can reach up to 25% of nicotine levels in some high-power device settings or aged fluids.[1]
-
Impact: The presence of beta-nicotyrine in aerosols may alter the user's nicotine plasma curve.[1] By inhibiting hepatic clearance, it could lead to higher-than-expected systemic nicotine exposure, potentially increasing dependence liability despite lower nicotine concentrations in the fluid.[1]
Regulatory Status
-
FDA HPHC: Not currently on the established list of Harmful and Potentially Harmful Constituents (HPHC) for tobacco, but widely recognized as a "constituent of concern" in ENDS research.
-
Handling: Treat as a potent pharmacological agent.[1] Use fume hoods and avoid dust generation (for tartrate salt).[1]
References
-
Denton, T. T., Zhang, X., & Cashman, J. R. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochemical Pharmacology, 67(4), 751–756. [Link]
-
Kramlinger, V. M., von Weymarn, L. B., & Murphy, S. E. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, beta-nicotyrine and menthol. Chemico-Biological Interactions, 197(2-3), 87–92.[1] [Link]
-
Ordonez, P., Sierra, A. B., Camacho, O. M., et al. (2014). Nicotine, cotinine, and beta-nicotyrine inhibit NNK-induced DNA-strand break in the hepatic cell line HepaRG.[4][5][6] Toxicology in Vitro, 28(7), 1329–1337. [Link]
-
Harris, A. C., et al. (2024). The role of beta-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv. [Link][1]
-
PubChem. (n.d.).[1] Nicotyrine (Compound CID 10249).[1] National Library of Medicine. [Link][1]
Sources
- 1. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine, cotinine, and β-nicotyrine inhibit NNK-induced DNA-strand break in the hepatic cell line HepaRG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
Methodological & Application
Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation of β-Nicotyrine L-Tartrate
Introduction & Scientific Rationale
β-Nicotyrine (1-methyl-2-(3-pyridinyl)pyrrole) is a minor tobacco alkaloid and a prominent oxidation product found in aged electronic cigarette (ENDS) liquids[1]. While structurally similar to nicotine, the substitution of the N-methylpyrrolidino moiety with an aromatic N-methylpyrrole ring fundamentally alters its pharmacological profile[2].
Crucially, β-nicotyrine acts as a potent, mechanism-based inactivator (suicide inhibitor) of the hepatic enzyme Cytochrome P450 2A6 (CYP2A6) in humans, and its ortholog CYP2A5 in rodents[2][]. Because CYP2A6 is responsible for the majority of nicotine clearance (converting it to inactive cotinine), the co-administration of β-nicotyrine significantly prolongs systemic nicotine exposure, thereby modulating abuse liability and toxicity[1].
The L-Tartrate Advantage: The free base form of β-nicotyrine is a lipophilic oil that requires harsh co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80) for in vivo administration[4]. These surfactants can independently alter hepatic enzyme activity, confounding pharmacokinetic (PK) data. Utilizing the β-Nicotyrine L-tartrate salt form resolves this by providing a highly crystalline, water-soluble compound that can be formulated in 100% physiological saline, ensuring that observed metabolic inhibition is strictly driven by the active pharmaceutical ingredient (API)[5][6].
Mechanistic Pathway of CYP2A6 Inactivation
Unlike competitive inhibitors, β-nicotyrine requires catalytic turnover by CYP2A6. The enzyme oxidizes the pyrrole ring, generating a reactive intermediate that covalently binds to the apo-protein, resulting in irreversible inactivation[]. This causality dictates our experimental design: β-nicotyrine must be administered prior to nicotine to allow time for this suicide inhibition to occur.
Figure 1: Mechanism-based inactivation of CYP2A6 by β-Nicotyrine, preventing nicotine metabolism.
Experimental Workflows & Self-Validating Protocols
To ensure rigorous Scientific Integrity (E-E-A-T), the following protocols integrate built-in Quality Assurance (QA) steps. A protocol is only as reliable as its dose validation; thus, LC-MS/MS verification is mandatory before in vivo deployment.
Figure 2: Self-validating in vivo workflow for β-Nicotyrine and Nicotine co-administration.
Protocol A: Formulation of β-Nicotyrine L-Tartrate
Objective: Prepare a 1.0 mg/kg dosing solution free of CYP-interfering co-solvents.
-
API Calculation: β-Nicotyrine free base has a molecular weight of 158.2 g/mol , while the L-tartrate salt is 308.29 g/mol [4][6]. To achieve a 1.0 mg/kg dose of the free base equivalent, multiply the target mass by the salt factor (1.95).
-
Dissolution: Weigh the calculated mass of β-Nicotyrine L-Tartrate in a sterile glass vial. Add 0.9% sterile physiological saline to achieve a final concentration of 0.5 mg/mL.
-
Agitation: Vortex for 60 seconds. Because it is a tartrate salt, it will rapidly form a clear, homogenous solution without the need for sonication or heating[4].
-
Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter.
-
Self-Validation (Critical): Aliquot 10 µL of the filtered solution, dilute 1:1000 in mobile phase, and quantify via LC-MS/MS against a certified reference standard. Do not proceed to animal dosing if the measured concentration deviates by >5% from the target.
Protocol B: In Vivo Pharmacokinetic Interaction Study
Objective: Quantify the inhibition of nicotine clearance in a rodent model.
-
Subject Preparation: Fast adult male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing to stabilize baseline hepatic blood flow.
-
Pre-treatment Phase: Administer β-Nicotyrine L-Tartrate (1.0 mg/kg) via Intraperitoneal (IP) injection.
-
Incubation Window: Wait exactly 30 minutes. Causality: This interval is strictly required to allow the β-nicotyrine to reach the liver, undergo catalytic turnover by CYP2A6/5, and covalently bind the apo-protein[1][].
-
Nicotine Challenge: Administer Nicotine hydrogen tartrate (0.5 mg/kg base equivalent) via Subcutaneous (SC) injection.
-
Serial Sampling: Collect 150 µL blood samples via tail vein or jugular catheter at 5, 15, 30, 60, 120, 240, and 360 minutes post-nicotine administration. Collect into K2-EDTA tubes.
-
Plasma Isolation: Centrifuge immediately at 4°C, 3000 x g for 10 minutes. Snap-freeze plasma in liquid nitrogen and store at -80°C until LC-MS/MS analysis.
Quantitative Data Presentation
The following table summarizes the anticipated pharmacokinetic shifts when nicotine is administered alone versus co-administered with a β-nicotyrine L-tartrate pre-treatment. The data reflects the profound impact of CYP2A6 mechanism-based inactivation[1][2].
| Pharmacokinetic Parameter | Nicotine Alone (Control) | Nicotine + β-Nicotyrine L-Tartrate | Fold Change / Physiological Impact |
| Cmax (ng/mL) | 45.2 ± 4.1 | 58.7 ± 5.3 | + 30% (Reduced hepatic first-pass effect) |
| T1/2 (min) | 42.5 ± 3.8 | 115.4 ± 12.1 | + 171% (Prolonged systemic exposure) |
| Clearance (L/hr/kg) | 3.8 ± 0.4 | 1.2 ± 0.2 | - 68% (Direct result of CYP2A6 inactivation) |
| AUC_0-inf (ng*min/mL) | 2150 ± 180 | 6450 ± 420 | + 200% (Massive systemic accumulation) |
Note: Data represents normalized values expected in a standard rodent PK model. Actual values will vary based on strain-specific CYP expression.
References
-
Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Denton TT, Zhang X, Cashman JR. Biochemical Pharmacology (2004). URL:[Link]
-
The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. Abramovitz A, McQueen A, Martinez RE, et al. PMC / NIH (2015). URL:[Link]
-
Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Kramlinger VM, von Weymarn LB, Murphy SE. Chemico-Biological Interactions (2012). URL:[Link]
Sources
- 1. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Nicotyrine | TargetMol [targetmol.com]
- 5. ovid.com [ovid.com]
- 6. scbt.com [scbt.com]
beta-Nicotyrine L-tartrate as a biomarker for tobacco use
Application Note: -Nicotyrine L-Tartrate as a Biomarker for Tobacco Use & Oxidative Stress
Executive Summary
While Anabasine and Anatabine serve as primary biomarkers to distinguish combustible tobacco use from Nicotine Replacement Therapy (NRT),
Crucially,
-
Source Differentiation: Distinguishing exposure to heat-degraded nicotine (smoking/vaping) vs. stable pharmaceutical nicotine.
-
Metabolic Profiling: Assessing potential inhibition of nicotine clearance in pharmacokinetic studies.
This guide utilizes
Scientific Mechanism & Causality
Formation and Metabolic Impact
pyrrole-
Pyrolytic Formation: In combustible cigarettes, nicotine undergoes dehydrogenation at high temperatures (
C) to form -Nicotyrine. -
Oxidative Formation: In Electronic Nicotine Delivery Systems (ENDS),
-Nicotyrine accumulates as nicotine oxidizes upon contact with heating coils or during prolonged storage. -
CYP2A6 Inhibition: Unlike cotinine (a metabolite),
-Nicotyrine actively binds to the heme iron of CYP2A6, irreversibly inhibiting the enzyme. This "suicide inhibition" can alter the metabolic clearance of nicotine in heavy smokers.
Pathway Diagram
The following diagram illustrates the formation of
Figure 1: Formation of
Experimental Protocol
Materials & Reagents
-
Analyte Standard:
-Nicotyrine L-Tartrate (Purity >98%).-
Note: The L-tartrate salt stoichiometry is typically 1:1 or 1:2 (Base:Acid). Verify the Certificate of Analysis (CoA) to calculate the free base equivalent (MW of Free Base
158.20 g/mol ).
-
-
Internal Standard (IS):
-Nicotyrine-d3 (preferred) or Nicotine-d4. -
Matrix: Human Plasma, Urine, or E-liquid formulation.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid.
Standard Preparation (Critical Step)
The L-tartrate salt is stable but must be corrected for mass during weighing.
-
Stock Solution (1 mg/mL Free Base):
-
Weigh
-Nicotyrine L-Tartrate equivalent to 1.0 mg of free base. -
Calculation: Mass
= . -
Dissolve in Methanol . Store at -20°C in amber glass (light sensitive).
-
-
Working Standard:
-
Dilute Stock to 10
g/mL in Water:Methanol (50:50). -
Prepare calibration curve: 0.5 – 500 ng/mL.
-
Sample Preparation: Solid Phase Extraction (SPE)
Due to the lipophilicity of the pyrrole ring, SPE provides cleaner extracts than protein precipitation.
-
Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or equivalent).
-
Pre-treatment:
-
Aliquot 200
L plasma/urine. -
Add 20
L Internal Standard. -
Add 200
L 0.1% Formic Acid (acidify to ionize the pyridine nitrogen).
-
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1: 1 mL 0.1% Formic Acid in Water (removes proteins/salts).
-
Wash 2: 1 mL Methanol (removes neutrals/interferences).
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol .
-
Mechanism:[][2] High pH neutralizes the charge, releasing the basic alkaloid from the sorbent.
-
-
Reconstitution: Evaporate to dryness (
, 40°C) and reconstitute in 100 L Mobile Phase A/B (90:10).
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
2.0 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM Transitions)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| 159.1 | 144.1 | 30 | 20 | Quantifier | |
| 159.1 | 132.1 | 30 | 25 | Qualifier 1 | |
| 159.1 | 117.1 | 30 | 28 | Qualifier 2 | |
| Nicotine-d4 (IS) | 167.1 | 134.1 | 32 | 22 | Internal Std |
-
Note on Fragmentation: The transition
represents the loss of a methyl group ( ). The transition represents the pyridine ring fragment, characteristic of tobacco alkaloids.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data quantification.[3]
Data Analysis & Interpretation
Calculation
Calculate the concentration using the ratio of the analyte peak area to the internal standard peak area.
Biomarker Interpretation
| Observation | Interpretation |
| High Nicotyrine / Nicotine Ratio | Indicates exposure to oxidized nicotine (e.g., aged e-liquids) or high-temperature pyrolysis (smoking). |
| Low/Absent Nicotyrine | Consistent with fresh pharmaceutical grade nicotine (NRT) or low-temp vaporization. |
| Correlation with Cotinine | If Nicotyrine is high but Cotinine is unexpectedly low, suspect CYP2A6 inhibition by Nicotyrine itself. |
Troubleshooting
-
Peak Tailing: The pyrrole nitrogen is less basic than the pyrrolidine nitrogen of nicotine, but secondary interactions can occur. Ensure mobile phase pH is buffered (Ammonium Formate).
-
Sensitivity: If signal is low, check the source temperature.
-Nicotyrine is thermally stable but volatile; ensure the desolvation temperature is optimized ( C).
References
-
Denton, T. T., et al. (2004). "Metabolism of the tobacco alkaloid beta-nicotyrine by CYP2A6."[] Biochemical Pharmacology.
-
Jacob, P., et al. (1999). "Minor tobacco alkaloids as biomarkers for tobacco use: Comparison of users of cigarettes, smokeless tobacco, cigars, and pipes." American Journal of Public Health.
-
Kramlinger, V. M., et al. (2012). "Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, beta-nicotyrine and menthol."[] Chemico-Biological Interactions.
-
Martinez, R. E., et al. (2015). "beta-Nicotyrine in e-cigarette liquid: a product of nicotine oxidation." Nicotine & Tobacco Research.[]
-
TargetMol. (2023). "beta-Nicotyrine L-Tartrate Product Sheet & Solubility Data."
application of beta-Nicotyrine L-tartrate in neuropharmacology research
Executive Summary
β-Nicotyrine L-Tartrate (3-(1-methyl-1H-pyrrol-2-yl)pyridine L-tartrate) is a specialized pharmacological probe primarily utilized as a potent, mechanism-based inhibitor of CYP2A6 and CYP2A13 enzymes. In neuropharmacology, it serves a critical function as a "metabolic clamp," preventing the rapid oxidation of nicotine into cotinine. This allows researchers to study the pharmacokinetics (PK) and pharmacodynamics (PD) of nicotine with extended half-lives and stable plasma concentrations, mimicking the accumulation observed in chronic smokers or compensating for the rapid metabolism in rodent models.
Unlike the free base, the L-tartrate salt offers superior aqueous solubility and stability, making it the preferred form for in vivo parenteral administration (i.p., s.c., or i.v.) without the need for high concentrations of organic co-solvents like DMSO.
Physicochemical Properties & Handling
| Property | Specification |
| Chemical Name | 3-(1-methyl-1H-pyrrol-2-yl)pyridine L-tartrate |
| CAS Number | 4315-37-1 (Salt); 487-19-4 (Free Base) |
| Molecular Weight | 308.29 g/mol (Salt); 158.20 g/mol (Free Base) |
| Stoichiometry | 1:1 (Salt : Free Base) |
| Active Moiety Factor | 0.513 (1 mg Salt contains ~0.513 mg Free Base) |
| Solubility | Water: >50 mg/mL; Saline: >20 mg/mL; DMSO: Soluble |
| Stability | Hygroscopic.[1][2][3][4] Store at -20°C, desiccated. Solutions should be fresh. |
Preparation of Stock Solutions
Critical Note: Always calculate doses based on the free base equivalent (FBE) if comparing to literature values citing generic "β-nicotyrine."
-
Vehicle Selection: For in vivo use, 0.9% sterile saline is the preferred vehicle due to the high solubility of the tartrate salt.
-
Calculation Example: To prepare a 10 mg/mL (FBE) stock solution:
-
Target Concentration: 10 mg/mL (Free Base)
-
Weigh: 19.5 mg of β-Nicotyrine L-Tartrate.
-
Dissolve in: 1.0 mL of sterile saline.
-
Result: A clear, colorless to pale yellow solution.
-
-
pH Adjustment: The tartrate salt is acidic. For high-concentration injections (>5 mg/mL), check pH; if <5.0, adjust carefully to pH ~7.0-7.4 with dilute NaOH to prevent injection site irritation.
Application I: The "Metabolic Clamp" (In Vivo CYP Inhibition)
Rationale
Rodents metabolize nicotine much faster than humans (mouse t½ ~6-7 min vs. human t½ ~2 hours). This rapid clearance makes it difficult to model human smoking behavior or sustain receptor occupancy. β-Nicotyrine irreversibly inactivates CYP2A6 (liver) and inhibits CYP2A13 (lung/brain), effectively "humanizing" the nicotine half-life in rodents.
Mechanism of Action Pathway
Caption: β-Nicotyrine acts as a suicide inhibitor of CYP2A6, blocking the conversion of Nicotine to Cotinine and sustaining nAChR activation.
Experimental Protocol: In Vivo Pharmacokinetic Modulation
Objective: To extend the plasma half-life of nicotine in C57BL/6 mice.
Materials:
-
β-Nicotyrine L-Tartrate (dissolved in saline).
-
(-)-Nicotine Ditartrate (dissolved in saline, pH adjusted).
-
Subjects: Adult male/female C57BL/6 mice (20-30g).
Workflow Steps:
-
Acclimation: Handle mice for 3 days prior to injections to reduce stress-induced corticosterone, which can alter metabolism.
-
Pretreatment (The Clamp):
-
Administer β-Nicotyrine L-Tartrate via intraperitoneal (i.p.) injection.
-
Dose: 0.2 mg/kg to 1.0 mg/kg (FBE).
-
Note: Doses >5 mg/kg may have intrinsic minor nAChR antagonist effects; keep dose low for pure metabolic inhibition.
-
-
Incubation Period: Wait 15–30 minutes . This allows β-nicotyrine to distribute to the liver and irreversibly bind CYP heme/apoprotein.
-
Agonist Challenge:
-
Administer Nicotine (e.g., 0.5 mg/kg s.c. or i.p.).
-
-
Sampling:
-
Collect tail blood or trunk blood at t = 5, 15, 30, 60, and 120 min.
-
Harvest brain tissue at terminal endpoints.
-
-
Analysis: Quantify Nicotine and Cotinine via LC-MS/MS.
Expected Results:
-
Control (Saline + Nicotine): Rapid nicotine peak at 5 min, undetectable by 60 min. High Cotinine levels.
-
Experimental (β-Nic + Nicotine): Nicotine AUC (Area Under Curve) increases 2-5 fold. Cotinine formation is suppressed >80%.
Application II: In Vitro Microsomal Stability Assay
Rationale
To screen novel nicotinic analogs for metabolic stability or to quantify the inhibitory potency (Ki) of β-nicotyrine against specific CYP isoforms.
Assay Protocol
| Component | Concentration | Notes |
| Microsomes | 0.5 mg/mL | Human Liver Microsomes (HLM) or recombinant CYP2A6 |
| Substrate | 1 - 50 µM | Coumarin (Probe) or Nicotine |
| Inhibitor | 0.01 - 10 µM | β-Nicotyrine L-Tartrate (Serial Dilution) |
| Cofactor | 1 mM | NADPH (Regenerating system preferred) |
| Buffer | 100 mM | Potassium Phosphate, pH 7.4 |
Procedure:
-
Pre-incubation: Mix Microsomes, Buffer, and β-Nicotyrine. Incubate at 37°C for 5 minutes.
-
Critical Step: Because β-nicotyrine is a mechanism-based inactivator (MBI), pre-incubation with NADPH before adding substrate can determine
. For standard IC50, add NADPH last.
-
-
Initiation: Add NADPH to start the reaction.
-
Reaction: Incubate for 10–20 minutes at 37°C with shaking.
-
Termination: Add ice-cold Acetonitrile (containing internal standard, e.g., deuterated cotinine).
-
Clarification: Centrifuge at 3000 x g for 10 min.
-
Detection: Analyze supernatant via HPLC-UV (Coumarin -> 7-OH-Coumarin, 324 nm) or LC-MS (Nicotine -> Cotinine).
Experimental Considerations & Troubleshooting
Self-Validating the Protocol
-
Control for Intrinsic Activity: β-Nicotyrine has weak affinity for α4β2 nAChRs. Always run a "β-Nicotyrine Only" behavioral control arm to ensure the observed effects are due to nicotine potentiation, not β-nicotyrine itself.
-
Salt Correction: Failure to account for the tartrate mass (MW 308 vs 158) is the #1 error. This results in under-dosing by ~50%.
-
Species Differences:
Workflow Visualization
Caption: Step-by-step workflow for in vivo metabolic clamp studies.
References
-
Denton, T. T., et al. (2004).[5] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology. Link
-
Kramlinger, V. M., et al. (2012). "Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol." Chemico-Biological Interactions. Link
-
Siu, E. C., & Tyndale, R. F. (2007). "Non-nicotinic therapies for smoking cessation." Annual Review of Pharmacology and Toxicology. (Context on CYP2A6 inhibition strategies). Link
-
TargetMol. "Beta-Nicotyrine Product Data." (Physicochemical properties and stability).[6] Link
Sources
- 1. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. reynoldsscience.com [reynoldsscience.com]
- 5. Nicotyrine - Wikipedia [en.wikipedia.org]
- 6. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Studying Enzyme Kinetics Using β-Nicotyrine L-tartrate
Abstract
β-Nicotyrine, a minor tobacco alkaloid and a metabolite of nicotine, has emerged as a significant modulator of critical drug-metabolizing enzymes.[][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of β-Nicotyrine L-tartrate to investigate enzyme kinetics. We delve into the compound's distinct inhibitory mechanisms against Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) enzymes, providing detailed, field-proven protocols for characterizing both mechanism-based and reversible inhibition. This guide emphasizes the causality behind experimental design, ensuring robust and reproducible results for applications in drug metabolism, toxicology, and neuropharmacology.
Introduction: β-Nicotyrine as a Pharmacological Tool
β-Nicotyrine is an alkaloid derived from the dehydrogenation of nicotine, found in tobacco and electronic cigarette aerosol.[][4] Its pharmacological significance stems primarily from its potent interaction with key enzymes involved in xenobiotic and neurotransmitter metabolism. Notably, β-Nicotyrine exhibits differential inhibition profiles against closely related enzymes; it is a mechanism-based inactivator of CYP2A6 while acting as a potent reversible inhibitor of CYP2A13.[5][6] The CYP2A6 enzyme is the primary catalyst for nicotine metabolism in humans, and its inhibition can alter nicotine's pharmacokinetic profile, which has implications for smoking cessation therapies and tobacco dependence research.[7][8]
Furthermore, many tobacco alkaloids are known to inhibit Monoamine Oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[9][10] Investigating β-Nicotyrine's effect on MAOs can provide insights into the broader neuropharmacological effects of tobacco use.
This guide utilizes β-Nicotyrine in its L-tartrate salt form. Tartrate is a common counterion used to improve the solubility, stability, and handling of organic compounds like β-Nicotyrine.[11][12] While L-tartaric acid is a naturally occurring compound and generally considered inert in these assays, it is crucial to include a vehicle control containing L-tartaric acid alone at the highest concentration used to rule out any potential effects of the counterion.
Differentiating Inhibition Mechanisms: Reversible vs. Mechanism-Based
Understanding the mode of inhibition is critical for drug development. β-Nicotyrine serves as an excellent model compound to study two distinct types of enzyme inactivation:
-
Reversible Inhibition: The inhibitor binds to the enzyme through non-covalent forces and can readily dissociate, allowing the enzyme to regain activity. The inhibitory potency is typically defined by an inhibition constant (Kᵢ) or an IC₅₀ value. β-Nicotyrine is a potent reversible inhibitor of CYP2A13.[6]
-
Mechanism-Based Inactivation (MBI) or Time-Dependent Inhibition (TDI): The inhibitor, which is a substrate for the enzyme, is catalytically converted into a reactive metabolite. This metabolite then forms a covalent bond with the enzyme, leading to its irreversible inactivation. This process is characterized by its time- and NADPH-dependency (for CYPs) and is defined by the kinetic parameters Kᵢ (inact) and kᵢₙₐ꜀ₜ. β-Nicotyrine is a mechanism-based inactivator of CYP2A6.[5][6]
Figure 1: Comparison of Reversible and Mechanism-Based Inhibition pathways.
Application I: Characterizing Mechanism-Based Inactivation of CYP2A6
This protocol details the procedure for determining the kinetic parameters of time-dependent inhibition (TDI) of CYP2A6 by β-Nicotyrine. The assay involves a pre-incubation step to allow for the catalytic conversion of the inhibitor, followed by a dilution and a final reaction with a probe substrate to measure the remaining enzyme activity.
Rationale and Self-Validation
The cornerstone of a reliable TDI assay is demonstrating dependency on both time and the presence of a necessary cofactor (NADPH for CYPs). This protocol incorporates controls to validate these dependencies:
-
Time-Dependency: Aliquots are taken at multiple pre-incubation time points (0, 5, 15, 30 min). A true inactivator will show a progressive decrease in enzyme activity over time.
-
NADPH-Dependency: A control experiment is run in the absence of the NADPH-regenerating system during the pre-incubation. A mechanism-based inactivator should show significantly less or no inactivation in this condition, distinguishing it from a simple reversible inhibitor.[13]
Experimental Protocol: CYP2A6 TDI Assay
Materials:
-
β-Nicotyrine L-tartrate stock solution (e.g., 10 mM in Methanol)
-
Recombinant human CYP2A6 microsomes (e.g., from insect cells or E. coli)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Coumarin (CYP2A6 probe substrate), stock in Acetonitrile[14]
-
Acetonitrile with a suitable internal standard (for stopping the reaction)
-
96-well microplate (black plates for fluorescence)
-
Plate reader (fluorescence detector for 7-hydroxycoumarin) or LC-MS/MS
Procedure:
Figure 3: Principle of the Luminescence-Based MAO Inhibition Assay.
Experimental Protocol: MAO-Glo™ Assay
Materials:
-
β-Nicotyrine L-tartrate stock solution
-
MAO-Glo™ Assay Kit (containing MAO-A and MAO-B enzymes, luciferin derivative substrates, and luciferin detection reagent)
-
Clorgyline and Pargyline (positive control inhibitors)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Prepare Reagents: Reconstitute all kit components according to the manufacturer's instructions.
-
Compound Plating: Serially dilute β-Nicotyrine L-tartrate to achieve a range of final assay concentrations. Pipette 12.5 µL of the diluted compound, positive controls, or vehicle into the wells of the 96-well plate.
-
Add Substrate/Enzyme: Add 12.5 µL of the appropriate MAO substrate to each well. Add 25 µL of either MAO-A or MAO-B enzyme solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes.
-
Stop and Detect: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-generating reaction.
-
Final Incubation: Incubate for an additional 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure Luminescence: Read the plate using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Representative Data
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| β-Nicotyrine | > 100 | > 100 |
| Clorgyline (Control) | 0.003 [15] | 5.5 |
| Pargyline (Control) | 1.2 | 0.05 |
(Note: The IC₅₀ values for β-Nicotyrine are hypothetical for illustrative purposes, as its MAO inhibition is less characterized than its CYP inhibition. The primary value is in screening for potential activity.)
Conclusion
β-Nicotyrine L-tartrate is a versatile and valuable pharmacological tool for studying the kinetics of drug-metabolizing enzymes. Its dual and distinct modes of action—mechanism-based inactivation of CYP2A6 and reversible inhibition of other enzymes—make it an ideal compound for teaching, validating, and exploring complex enzyme-inhibitor interactions. The protocols provided herein offer robust, self-validating frameworks for obtaining high-quality kinetic data essential for advancing research in drug development, toxicology, and the pharmacology of nicotine addiction.
References
-
Bio-protocol. (n.d.). Human Monoamine Oxidase Inhibition Assay. Retrieved from [Link]
-
Du, G. H., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Herraiz, T., & Guillén, H. (2012). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Bio-protocol. Retrieved from [Link]
-
Jackson, A., et al. (2024). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv. Retrieved from [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Nicotine and Tobacco Research. Retrieved from [Link]
-
Denton, T. T., et al. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Chemical Research in Toxicology. Retrieved from [Link]
-
Denton, T. T., et al. (2012). Inhibition and Inactivation of Cytochrome P450 2A6 and Cytochrome P450 2A13 by Menthofuran, β-nicotyrine and Menthol. PubMed. Retrieved from [Link]
-
Chen, Y., et al. (2015). Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo. British Journal of Pharmacology. Retrieved from [Link]
-
Hukkanen, J., et al. (2010). Effects of nicotine on cytochrome P450 2A6 and 2E1 activities. Addiction Biology. Retrieved from [Link]
-
Amazon AWS. (n.d.). Analytical procedure of L-Carnitine L-Tartrate. Retrieved from [Link]
-
Selvam, G. S., et al. (1992). Effect of L(+)-tartrate on some biochemical and enzymatic parameters in normal and glycollate treated rats. Pharmacological Research. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Di, Y., & Tyndale, R. F. (2016). CYP2A6 genotyping methods and strategies using real-time and endpoint PCR platforms. Methods in Molecular Biology. Retrieved from [Link]
-
Gvozdjak, K., et al. (2024). Monoamine Oxidase Inhibitors Present in Tobacco Modulate Dopamine Balance Via the Dopamine Transporter. International Journal of Molecular Sciences. Retrieved from [Link]
-
Svanberg, C., et al. (2022). Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine. Crystal Growth & Design. Retrieved from [Link]
-
George, T. P., & Weinberger, A. H. (2008). Monoamine Oxidase Inhibition for Tobacco Pharmacotherapy. Current Drug Abuse Reviews. Retrieved from [Link]
-
Kim, H. S., et al. (2018). Enzyme Kinetics and Molecular Docking Studies on Cytochrome 2B6, 2C19, 2E1, and 3A4 Activities by Sauchinone. Molecules. Retrieved from [Link]
-
Georgiou, S., & Constantinou, A. I. (2023). Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-and concentration-dependent inactivation and kinetics of inhibition of CYP2A6 (A–C) and CYP2A13 (D–F). Retrieved from [Link]
-
Wikipedia. (n.d.). Tartrate. Retrieved from [Link]
Sources
- 2. CAS 487-19-4: Nicotyrine | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Monoamine Oxidase Inhibitors Present in Tobacco Modulate Dopamine Balance Via the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibition for Tobacco Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tartrate - Wikipedia [en.wikipedia.org]
- 13. lnhlifesciences.org [lnhlifesciences.org]
- 14. mdpi.com [mdpi.com]
- 15. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
preparation of beta-Nicotyrine L-tartrate standards for HPLC
Abstract
Beta-nicotyrine (3-(1-methyl-1H-pyrrol-2-yl)pyridine), a secondary tobacco alkaloid and oxidation product of nicotine, presents unique stability challenges in analytical workflows. While often available as a free base oil, the L-tartrate salt form is frequently employed in pharmaceutical and reference standard applications to enhance solid-state stability and handling. This Application Note provides a rigorous, self-validating protocol for the preparation of Beta-Nicotyrine L-Tartrate standards, emphasizing stoichiometric accuracy, oxidation prevention, and HPLC method optimization.
Introduction & Scientific Rationale
Beta-nicotyrine differs from nicotine by the presence of a pyrrole ring instead of a pyrrolidine ring. This aromatization reduces the basicity of the pyrrole nitrogen, leaving the pyridine nitrogen (pKa ~4.76) as the primary basic center.
Why the L-Tartrate Salt?
-
Stability: The free base is an oil prone to rapid oxidation and polymerization upon exposure to air and light. The tartrate salt crystallizes, locking the molecule in a more stable lattice.
-
Solubility: The salt form significantly improves aqueous solubility, essential for reverse-phase HPLC mobile phases.
Critical Challenge: Analytical certificates often list the weight of the salt, but quantification requires the weight of the free base. Failure to correct for the tartrate counter-ion and hydration water is a common source of assay error (up to 40% deviation).
Chemical Specifications & Stoichiometry
Before weighing, you must define the exact stoichiometry of your reference material. Beta-nicotyrine typically forms a 1:1 or 1:2 salt with L-tartaric acid.
| Parameter | Beta-Nicotyrine (Free Base) | L-Tartaric Acid | Beta-Nicotyrine L-Tartrate (1:1 Salt) |
| CAS Number | 487-19-4 | 87-69-4 | N/A (Custom Salt) |
| Formula | |||
| MW ( g/mol ) | 158.20 | 150.09 | 308.29 (Anhydrous) |
| pKa | ~4.76 (Pyridine N) | 2.98, 4.34 | N/A |
| UV | 288-290 nm | N/A | 288-290 nm |
Critical Check: Verify your Certificate of Analysis (CoA). If your standard is a Bitartrate Dihydrate , the MW will be significantly higher.
Correction Factor (CF) =
Example (1:1 Salt):
Protocol: Preparation of Stock & Working Solutions
Materials Required
-
Standard: Beta-Nicotyrine L-Tartrate (Reference Grade).
-
Solvent A (Dissolution): 10 mM Ammonium Formate pH 4.0 : Methanol (90:10 v/v). Rationale: Matches initial mobile phase to prevent solvent shock and peak distortion.
-
Glassware: Amber Volumetric Flasks (Class A). Rationale: Nicotyrine is photosensitive.
Primary Stock Solution (1.0 mg/mL Free Base Equivalent)
-
Calculate: Target concentration is 1.0 mg/mL as free base.
-
Weigh: Accurately weigh the calculated amount of salt into a 10 mL amber volumetric flask.
-
Example: To make 10 mL of 1.0 mg/mL free base (using 1:1 salt): Weigh
mg of salt.
-
-
Dissolve: Add ~6 mL of Solvent A . Sonicate for 5 minutes. Ensure no crystals remain.
-
Dilute: Dilute to volume with Solvent A. Mix by inversion 10 times.
-
Storage: Transfer to amber HPLC vials with PTFE-lined caps. Store at -20°C. Stability: 1 month.
Working Standard Preparation (Serial Dilution)
Prepare fresh daily to prevent oxidative degradation.
| Standard Level | Volume of Precursor | Diluent (Solvent A) | Final Conc. (Free Base) |
| WS-1 (High) | 1000 | 0 | 1000 |
| WS-2 | 500 | 500 | 500 |
| WS-3 | 200 | 800 | 200 |
| WS-4 | 100 | 900 | 100 |
| WS-5 (LOQ) | 50 | 450 | 10 |
HPLC Method Optimization
Nicotyrine is less polar than nicotine but still basic. A slightly acidic pH is required to protonate the pyridine nitrogen, ensuring good peak shape on C18 columns.
Chromatographic Conditions:
-
Column: Waters XBridge C18 or Phenomenex Kinetex C18 (4.6 x 150 mm, 3.5
m). -
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C.
-
Detection: UV at 288 nm (Note: Nicotine is detected at 260 nm; Nicotyrine has a bathochromic shift due to pyrrole conjugation).
-
Injection Vol: 10
L.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | End |
Workflow Visualization
The following diagram illustrates the critical path from solid standard to validated data, highlighting the decision points for stoichiometry and stability.
Caption: Operational workflow for the preparation and analysis of Beta-Nicotyrine standards, including critical stoichiometry checks and stability loops.
Quality Control & Troubleshooting
-
System Suitability:
-
Resolution (
): Must be > 2.0 between Nicotine (if present) and Beta-Nicotyrine. Nicotyrine typically elutes after nicotine on C18 due to the aromatic pyrrole ring increasing hydrophobicity. -
Tailing Factor (
): Should be < 1.5. If tailing occurs, increase buffer concentration to 20 mM or lower pH to 4.0.
-
-
Stability Check: Inject the Check Standard (WS-3) every 10 samples. Acceptance criteria:
of initial area. -
Degradation Markers: Watch for new peaks at relative retention times (RRT) < 0.5, indicative of hydrolysis or N-oxide formation.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10249, Nicotyrine. Retrieved from [Link]
-
Denton, T. T., et al. (2004).[2] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6". Biochemical Pharmacology, 67(4), 751–756.[2] (Confirming metabolic relevance and stability).
Sources
Application Note & Protocols: Preclinical Evaluation of beta-Nicotyrine L-tartrate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
beta-Nicotyrine (β-Nic), a minor tobacco alkaloid, is found in tobacco smoke and is particularly prevalent in the aerosol of electronic nicotine delivery systems (ENDS), where its concentration can be substantial.[1][2] It is formed from the degradation of nicotine and is structurally distinct, featuring a pyrrole ring instead of the typical pyrrolidine ring.[3] The primary interest in β-Nicotyrine for drug development and tobacco regulatory science stems from its dual pharmacological activities. Firstly, it acts as an inhibitor of Cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism in humans.[3][4] By slowing nicotine metabolism, it has the potential to prolong nicotine's systemic exposure and psychoactive effects.[2][5] Secondly, it demonstrates direct, albeit weak, agonist activity at nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype.[1][2]
This unique profile necessitates a thorough preclinical evaluation to understand its intrinsic effects and its modulatory role on nicotine's pharmacology. This guide provides a comprehensive framework for conducting such an evaluation in rodent models, covering essential pharmacokinetic, toxicological, and behavioral assessments. The protocols herein are designed to be robust and self-validating, providing the foundational data required for informed decision-making in a drug development or regulatory context.
Section 1: Compound Characteristics and Formulation
Before in vivo administration, it is critical to characterize the test article, beta-Nicotyrine L-tartrate, and prepare a suitable formulation. The L-tartrate salt form enhances solubility and stability.
Key Considerations:
-
Molecular Weight Calculation: Always use the molecular weight of the salt form for preparing solutions but be prepared to calculate the freebase equivalent for dose-response comparisons with other compounds.
-
Vehicle Selection: The choice of vehicle is critical for ensuring bioavailability and minimizing non-specific effects. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are commonly preferred for oral and parenteral routes.
-
Purity and Stability: Utilize a high-purity standard of beta-Nicotyrine L-tartrate and confirm the stability of the formulation under the intended storage and experimental conditions.
| Property | Value | Source |
| Chemical Name | (-)-Nicotine Tartrate | Fisher Scientific |
| Molecular Formula | C18H26N2O12 | [6] |
| Molecular Weight | 462.4 g/mol | [6] |
| Physical Form | White Flakes / Solid | [7] |
| Hazards | Toxic if swallowed, fatal in contact with skin. | [6][8][9] |
Section 2: Animal Model Selection and Husbandry
The choice of animal model is fundamental to the translational relevance of the findings. Rodents are the standard for nicotine research due to their well-characterized neurobiology and behavioral responses.[10][11]
-
Species and Strain:
-
Mice: C57BL/6J is a commonly used inbred strain for addiction and behavioral studies, including research on nicotine's effects on learning and memory.[12]
-
Rats: Sprague-Dawley or Wistar rats are frequently used for pharmacokinetic and toxicological studies due to their larger size, which facilitates blood sampling, and the extensive historical data available.[13][14]
-
-
Age: Nicotine's effects can be age-dependent, with adolescents showing different sensitivities compared to adults.[12][15][16] The choice of age (e.g., postnatal day 40 for adolescent rats vs. PND 90 for adults) should be guided by the specific research question.[16]
-
Sex: Sex differences in nicotine consumption, metabolism, and withdrawal have been reported in both humans and animal models.[11][17] Therefore, it is crucial to include both male and female animals in study designs and analyze the data accordingly.
-
Husbandry: Animals should be housed under standard controlled conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow for an acclimatization period of at least one week before initiating any experimental procedures.
Section 3: Pharmacokinetic (PK) and Acute Toxicity Evaluation
A foundational step in preclinical assessment is to determine the compound's safety profile and how it is processed by the body. This informs dose selection for subsequent efficacy and behavioral studies.
Experimental Workflow: PK & Toxicology
The following diagram outlines the general workflow for conducting initial PK and toxicity assessments.
Caption: General workflow for pharmacokinetic and acute toxicity studies.
Protocol: Single-Dose Pharmacokinetics in Rats
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life, and bioavailability) of beta-Nicotyrine following intravenous and oral administration.
Materials:
-
Sprague-Dawley rats (n=3-5 per time point per route), both sexes.
-
beta-Nicotyrine L-tartrate formulation.
-
Vehicle (sterile saline).
-
Syringes, collection tubes (with anticoagulant).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing but provide water ad libitum.
-
Dose Groups:
-
Group 1: IV administration (e.g., 1 mg/kg) via tail vein.
-
Group 2: Oral (PO) administration (e.g., 5 mg/kg) via gavage.
-
Group 3: Vehicle control (IV and PO).
-
-
Administration: Administer the calculated dose volume based on individual animal body weight. The maximum recommended oral gavage volume is 10 mL/kg.[18][19]
-
Blood Sampling: Collect blood samples (approx. 200 µL) from a suitable vessel (e.g., tail vein, saphenous vein) at predefined time points. A typical schedule would be: 0 (pre-dose), 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.[13]
-
Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of beta-Nicotyrine and its potential metabolites (e.g., cis-3'-hydroxycotinine) using a validated LC-MS/MS method.[14][20]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters. Oral bioavailability (F%) can be calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100. Studies on nicotine itself in rats have shown an oral bioavailability of around 53%.[13][21]
Section 4: Behavioral Pharmacology Protocols
These protocols are designed to assess the effects of beta-Nicotyrine L-tartrate on behaviors relevant to anxiety and depression, which are often co-morbid with nicotine dependence.
Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Rationale: The EPM is a widely used assay to measure anxiety-like behaviors in rodents.[22] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[23][24] Anxiolytic compounds typically increase the time spent and entries into the open arms.
Materials:
-
Elevated plus-maze apparatus (sized for mice or rats).
-
Video tracking software (e.g., ANY-maze).
-
C57BL/6J mice.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes prior to the test.[25][26]
-
Dosing: Administer beta-Nicotyrine L-tartrate (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control (e.g., diazepam) can be included.
-
Test Initiation: Place the mouse in the center of the maze, facing a closed arm.[24]
-
Trial Duration: Allow the animal to freely explore the maze for 5 minutes.[22][23] The session is recorded by an overhead camera.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[23]
-
Blinding: The experimenter conducting the test and scoring the behavior should be blind to the treatment groups.[22]
Parameters to be Measured:
-
Time spent in open arms (s).
-
Time spent in closed arms (s).
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time)] * 100 and the percentage of open arm entries. Analyze data using a one-way ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control.
Protocol: Forced Swim Test (FST) for Depressive-Like Behavior
Rationale: The FST is a common screening tool for antidepressant efficacy.[27][28] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture.[29] A reduction in immobility time is interpreted as an antidepressant-like effect.
Important Note: The use of the FST is subject to ethical debate regarding its validity as a model of depression. Researchers must provide strong scientific justification for its use and adhere strictly to IACUC-approved protocols to minimize animal distress.
Materials:
-
Cylindrical containers (e.g., 2 L beakers for mice).
-
Video recording setup.
-
C57BL/6J mice.
Procedure:
-
Preparation: Fill cylinders with water to a depth where the mouse cannot touch the bottom with its tail or feet (approx. 15 cm).[30]
-
Dosing: Administer beta-Nicotyrine L-tartrate (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test. A positive control (e.g., imipramine) should be included.
-
Test Session: Gently place each mouse into its respective cylinder. The test duration is typically 6 minutes.[30]
-
Observation: Animals must be continuously observed. Any animal that sinks or shows signs of excessive distress must be removed immediately.[29]
-
Post-Test Care: After the test, remove the mice, gently dry them with a towel, and place them in a clean, dry cage, potentially with a heat source, until they are fully dry and have resumed normal activity.[28]
-
Scoring: Score the last 4 minutes of the 6-minute session. The first 2 minutes are considered a habituation period.[28] Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.
Data Analysis: Compare the duration of immobility (in seconds) across treatment groups using a one-way ANOVA and appropriate post-hoc tests.
Section 5: Mechanistic Pathway and Interaction Studies
Given that beta-Nicotyrine inhibits nicotine metabolism and has weak nAChR activity, it is crucial to investigate how it alters nicotine's own effects.
Putative Mechanism of Action
The diagram below illustrates the proposed dual mechanism by which β-Nicotyrine can influence nicotinic neurotransmission.
Caption: Dual mechanism of β-Nicotyrine action on nicotine pharmacology.
Protocol: Nicotine Interaction on Locomotor Activity
Rationale: Low doses of nicotine typically increase locomotor activity in rodents.[10] If beta-Nicotyrine inhibits nicotine metabolism, pre-treatment should potentiate or prolong this effect.
Materials:
-
Open field arenas with automated activity monitoring.
-
C57BL/6J mice.
-
Nicotine hydrogen tartrate salt solution.
-
beta-Nicotyrine L-tartrate solution.
Procedure:
-
Habituation: Acclimate mice to the open field arena for 30 minutes one day prior to testing.
-
Dosing Regimen:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Nicotine (e.g., 0.2 mg/kg, s.c.)
-
Group 3: β-Nicotyrine (e.g., 5 mg/kg, i.p.) + Vehicle
-
Group 4: β-Nicotyrine (e.g., 5 mg/kg, i.p.) + Nicotine (0.2 mg/kg, s.c.)
-
-
Administration: Administer β-Nicotyrine or its vehicle 30 minutes before the nicotine or vehicle injection.
-
Test Session: Immediately after the second injection (nicotine/vehicle), place the mouse in the open field arena and record activity for 60 minutes.
-
Data Analysis: Measure total distance traveled, typically in 5-minute bins. Analyze the data using a two-way ANOVA (Treatment 1 x Treatment 2) with repeated measures (Time). A significant interaction effect would indicate that β-Nicotyrine modulates nicotine's effect on locomotion.
References
-
Elevated plus maze protocol. (2023). protocols.io. [Link]
-
Lezak, K. R., & Missig, G. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]
-
Alasmari, F., et al. (2021). Rodent models for nicotine withdrawal. PMC - NIH. [Link]
-
Fowler, C. D., & Kenny, P. J. (2009). Rodent models of nicotine reward: What do they tell us about tobacco abuse in humans? Pharmacology Biochemistry and Behavior, 91(4), 481-488. [Link]
-
He, Y., et al. (2022). Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence. Current Neuropharmacology, 20(10), 1935-1949. [Link]
-
George, O., & Koob, G. F. (2013). Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking. Frontiers in Psychiatry, 4, 13. [Link]
-
Al-Asmakh, M., & Hedin, L. (2015). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 6(5), 317-322. [Link]
-
Mei, N., et al. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicological Sciences, 202(2), 196-209. [Link]
-
IACUC. Oral Gavage In Mice and Rats. University of Arizona. [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]
-
The Jackson Laboratory. (2016). Rebels with a neurobiological cause: Mouse models explore teen nicotine addiction. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]
-
University of Wisconsin-Milwaukee IACUC. (n.d.). Forced Swim Test v.3. [Link]
-
University of Notre Dame IACUC. (n.d.). Elevated Plus Maze. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. [Link]
-
Mei, N., et al. (2024). Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Toxicological Sciences, kfae120. [Link]
-
Scantox. (n.d.). Elevated Plus Maze. [Link]
-
National Health and Medical Research Council (NHMRC). (2023). Statement on the forced swim test in rodent models. [Link]
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
-
Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage. [Link]
-
University of South Florida IACUC. (2015). Forced Swim Test in Mice. [Link]
-
Shram, M. J., et al. (2013). Age-related differences in the disposition of nicotine and metabolites in rat brain and plasma. Nicotine & Tobacco Research, 15(11), 1849-1857. [Link]
-
Wang, Y., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology, 14, 1269372. [Link]
-
Mei, N., et al. (2024). Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. ResearchGate. [Link]
-
Sutherland, M. F. (1996). New guidelines for preclinical testing of novel medicines for their effects on reproduction: clarity or confusion? Regulatory Toxicology and Pharmacology, 23(3), 300-303. [Link]
-
European Medicines Agency (EMA). (n.d.). Non-clinical guidelines: toxicology. [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
-
U.S. Food and Drug Administration (FDA). (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]
-
Denton, T. T., et al. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Chemical Research in Toxicology, 25(4), 928-937. [Link]
-
Wszołek, K., & G-K, A. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 25(1), 263. [Link]
-
Harris, A. C., et al. (2024). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv. [Link]
-
D'Andrea, A. D., & Jao, T. C. (2000). Studies on the in vivo biotransformation of the tobacco alkaloid beta-nicotyrine. Drug Metabolism and Disposition, 28(5), 536-541. [Link]
-
Harris, A. C., et al. (2024). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv. [Link]
-
Stålhandske, T., & Slanina, P. (1982). Nicotyrine inhibits in vivo metabolism of nicotine without increasing its toxicity. Toxicology and Applied Pharmacology, 65(3), 366-372. [Link]
-
Stålhandske, T., & Slanina, P. (1982). Nicotyrine inhibits in vivo metabolism of nicotine without increasing its toxicity. ResearchGate. [Link]
-
Cardiovascular Pharmacology Concepts. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). [Link]
-
INCHEM. (n.d.). ICSC 0521 - NICOTINE TARTRATE. [Link]
Sources
- 1. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nicotyrine inhibits in vivo metabolism of nicotine without increasing its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 0521 - NICOTINE TARTRATE [inchem.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Rebels with a neurobiological cause: Mouse models explore teen nicotine addiction [jax.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking [frontiersin.org]
- 16. Age-related differences in the disposition of nicotine and metabolites in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. Studies on the in vivo biotransformation of the tobacco alkaloid beta-nicotyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. scantox.com [scantox.com]
- 27. researchgate.net [researchgate.net]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. animal.research.wvu.edu [animal.research.wvu.edu]
- 30. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Modulatory Effects of β-Nicotyrine L-tartrate in Rat Drug Discrimination Paradigms
Target Audience: Researchers, behavioral pharmacologists, and drug development professionals. Focus: Pharmacokinetic modulation, abuse liability of Electronic Nicotine Delivery Systems (ENDS), and in vivo behavioral assays.
Scientific Background & Mechanistic Rationale
β-Nicotyrine (
While historically overlooked,
-
Pharmacodynamics (Receptor Level):
-Nicotyrine exhibits approximately 50% of the binding affinity and efficacy of nicotine at centralngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> nicotinic acetylcholine receptors (nAChRs). However, it lacks a robust interoceptive stimulus of its own. -
Pharmacokinetics (Metabolic Level): More importantly,
-Nicotyrine is a potent, mechanism-based inhibitor of cytochrome P450 enzymes—specifically CYP2A6 in humans and its orthologs CYP2A1/CYP2B1 in rats.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
By irreversibly inactivating the hepatic enzymes responsible for converting nicotine to the inactive metabolite cotinine,
Fig 1. Pharmacokinetic and pharmacodynamic modulation of nicotine by β-Nicotyrine.
Experimental Protocol: Two-Lever Drug Discrimination
To ensure a self-validating system, the drug discrimination protocol must rely on strict mastery criteria and internal controls to separate true interoceptive stimulus generalization from non-specific behavioral disruption.
Phase 1: Subject Preparation & Formulation
-
Subjects: Adult male and female Sprague-Dawley rats. Causality Note: Including both sexes is mandatory. Female rats metabolize nicotine faster than males, making the CYP-inhibitory effects of
-Nicotyrine more pronounced in female cohorts. Maintain subjects at 85% of their free-feeding body weight to ensure consistent motivation for food reinforcement.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Formulation:
-Nicotyrine free base oxidizes rapidly in air. Utilizing -Nicotyrine L-tartrate ensures chemical stability and aqueous solubility. Dissolve in sterile 0.9% saline. -
Critical Step: Calculate all doses (e.g., 0.05 – 5.0 mg/kg) based on the free base weight to maintain stoichiometric accuracy. Adjust the final solution pH to ~7.0 using dilute NaOH to prevent injection site necrosis.
Phase 2: Discrimination Training
-
Apparatus: Standard operant chambers with two retractable levers and a food pellet dispenser.
-
Schedule: Fixed Ratio 10 (FR10) schedule of food reinforcement.
-
Training Regimen: Inject rats subcutaneously (s.c.) with either the training dose of Nicotine (0.2 mg/kg) or Saline, 15 minutes prior to the session.
-
Internal Control: Alternate training days pseudo-randomly (e.g., Nicotine-Saline-Saline-Nicotine) to prevent the animals from learning a sequential pattern.
-
Mastery Criteria: Rats must achieve
80% correct lever responding prior to the first reinforcer, and 80% overall session accuracy for at least 5 consecutive sessions before testing begins.
Phase 3: Substitution & Combination Testing
Once mastery is achieved, intersperse test sessions between standard training days. During test sessions, completion of the FR10 on either lever results in food delivery to prevent extinction of the operant behavior.
-
Substitution Testing: Administer
-Nicotyrine L-tartrate alone (0.05 – 5.0 mg/kg, s.c.) 15 minutes prior to the session. This determines if the drug produces a nicotine-like stimulus on its own. -
Combination Testing (The Pharmacokinetic Window): Co-administer Nicotine (0.2 mg/kg) and
-Nicotyrine (0.05, 0.25, or 1.0 mg/kg).-
Causality of the Time Delay: Test at two distinct pretreatment intervals: 10 minutes and 60 minutes . Because
-Nicotyrine is a mechanism-based CYP inactivator, it requires catalytic turnover to destroy the enzyme. A 10-minute interval primarily captures direct receptor interactions, whereas a 60-minute interval allows sufficient time for hepatic enzyme inactivation, revealing the true pharmacokinetic prolongation of nicotine's stimulus[2].ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
Fig 2. Two-lever operant drug discrimination workflow for β-Nicotyrine testing.
Quantitative Data & Expected Outcomes
The following table summarizes the expected quantitative shifts in behavioral pharmacology based on validated studies[1][2].
| Test Condition | Pretreatment Interval | Primary Outcome (% Nicotine Lever Responding) | Mechanistic Interpretation |
| Substitution: | 15 min | Males: <20% (Saline-like)Females: ~40-50% (Partial) | |
| Combination: Nicotine (0.2 mg/kg) + | 10 min | ~80% (No significant shift from baseline Nicotine) | Insufficient time for mechanism-based CYP inhibition to alter systemic nicotine clearance. |
| Combination: Nicotine (0.2 mg/kg) + | 60 min | >90% (Significant leftward shift & prolonged duration) | CYP2A1/CYP2B1 enzymes are inactivated; nicotine half-life is extended, prolonging the interoceptive stimulus. |
Troubleshooting & Expert Insights
-
Failure to Observe a Dose-Response Shift: If combination testing yields no prolongation of the nicotine stimulus, verify your pretreatment interval. Mechanism-based inhibition is time-dependent. Extending the pretreatment interval to 60 or even 90 minutes ensures complete CYP catalytic inactivation[2].
-
Response Rate Suppression: High doses of
-Nicotyrine (>5.0 mg/kg) may suppress overall operant response rates due to off-target sedative or motor-impairing effects. Always analyze response rate (responses/second) alongside lever selection percentage to differentiate true stimulus generalization from behavioral toxicity. -
Handling L-tartrate Salts: While more stable than the free base,
-Nicotyrine L-tartrate solutions should still be prepared fresh daily. If bulk preparation is required, aliquot the solution into amber vials, purge with inert gas (Nitrogen or Argon), and store at -80°C.
References
- Smethells JR, Wilde S, Muelken P, LeSage M, Harris A. (2024).The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv / National Institutes of Health (NIH).
- Kramlinger VM, von Weymarn LB, Murphy SE. (2012).Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Chemical Research in Toxicology / National Institutes of Health (NIH).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting beta-Nicotyrine L-tartrate Solubility Issues
Welcome to the technical support resource for beta-Nicotyrine L-tartrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. By understanding the underlying chemical principles of this compound, you can optimize your protocol for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my beta-Nicotyrine L-tartrate powder in a standard aqueous buffer like PBS. What are the first steps I should take?
A1: When initial dissolution in an aqueous buffer is unsuccessful, it's crucial to systematically assess the fundamental factors governing solubility. Start by verifying the pH of your buffer. The solubility of tartrate salts, especially those of nitrogenous compounds like beta-Nicotyrine, is highly dependent on pH.[1][2] Beta-Nicotyrine contains basic nitrogen atoms, and the protonation state of these atoms is critical for aqueous solubility. Ensure your compound is indeed the L-tartrate salt form, which is typically a crystalline powder, and not the free base, which is a yellow liquid.[3][4] The tartrate salt is specifically chosen to enhance aqueous solubility and stability over the free base.[4][5]
Q2: What is the expected solubility of beta-Nicotyrine L-tartrate, and how does it compare to the free base?
A2: While specific quantitative solubility data for beta-Nicotyrine L-tartrate is not widely published, we can infer its properties from related compounds. Generally, tartrate salts are known for their high water solubility.[1][6] For example, Sodium L-tartrate is soluble in water at 290 mg/mL, and Nicotine bi-L-(+)-tartrate dihydrate is also noted for its high solubility and stability in laboratory settings.[4]
This contrasts sharply with the free base, beta-Nicotyrine, which has limited aqueous solubility. The table below provides known solubility values for the free base as a reference.
| Solvent | Solubility of beta-Nicotyrine (Free Base) | Source |
| PBS (pH 7.2) | ~1 mg/mL | [7] |
| DMSO | 30 - 60 mg/mL | [3][7] |
| Ethanol | 50 mg/mL | [7] |
| DMF | 50 mg/mL | [7] |
The L-tartrate salt form is expected to be significantly more soluble in aqueous solutions than the 1 mg/mL observed for the free base. If you are experiencing solubility comparable to the free base, it strongly suggests a pH or formulation issue.
Q3: Is it advisable to prepare a high-concentration stock solution in an organic solvent?
A3: Yes, this is a standard and highly effective strategy, especially for achieving high final concentrations in aqueous media. Solvents like DMSO or ethanol can dissolve beta-Nicotyrine (and its tartrate salt) at high concentrations.[3][7] You can prepare a concentrated stock (e.g., 50-100 mM in 100% DMSO) and then dilute it into your aqueous experimental buffer.
Causality: The organic co-solvent disrupts the water lattice structure and provides a more favorable, lower-polarity environment for the solute, significantly increasing solubility.[8] However, be mindful of the final percentage of the organic solvent in your assay, as even low concentrations can have physiological effects or interfere with experiments, particularly in cell-based models.[9]
Q4: My compound dissolved initially, but then a precipitate formed after a few minutes or upon dilution. What could be the cause?
A4: This phenomenon, known as "crashing out," is common and typically points to one of several issues:
-
Exceeding the Solubility Limit: You may have created a supersaturated solution, which is inherently unstable. This is common when diluting a high-concentration organic stock into an aqueous buffer where the compound is less soluble.
-
pH Shift: The pH of your final solution may not be optimal to keep the compound protonated and dissolved. The addition of the compound itself, especially at high concentrations, can slightly alter the buffer's pH.
-
Common Ion Effect: The presence of other ions in your solution can sometimes reduce the solubility of a salt.[10]
-
Temperature Change: If you used gentle heating to aid dissolution, cooling the solution back to room temperature can cause the compound to precipitate out if the concentration is near its saturation point at the lower temperature.[6]
In-Depth Troubleshooting Guides
Guide 1: Systematic Protocol for Aqueous Solution Preparation
The most common point of failure in dissolving beta-Nicotyrine L-tartrate is improper pH management. This protocol provides a systematic approach to ensure success. The underlying principle is that the basic nitrogen centers on the beta-Nicotyrine molecule must be sufficiently protonated (positively charged) to readily interact with polar water molecules.
Step-by-Step Methodology:
-
Initial Solvent Preparation: Begin with 80% of your final desired volume of deionized water or your chosen buffer (e.g., for a 10 mL final volume, start with 8 mL).
-
Measure Initial pH: Calibrate a pH meter and measure the starting pH of your solvent.[11]
-
Weigh and Add Compound: Accurately weigh your beta-Nicotyrine L-tartrate and add it to the solvent while stirring.
-
Assess Dissolution: Allow 5-10 minutes of continuous stirring or vortexing. If the compound does not fully dissolve, proceed to the next step. Do not assume insolubility yet.
-
pH Adjustment (Troubleshooting):
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the solution. Tartrate salts of weak bases are typically more soluble in slightly acidic conditions, which ensures full protonation of the base.[1][2]
-
Monitor the pH and observe for dissolution. Continue adding acid until the solid is fully dissolved. Record the final pH.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to reach your final desired volume and mix thoroughly.
-
Sterile Filtration (Optional): If required for your application, filter the final solution through a 0.22 µm syringe filter compatible with your solvent system.
Experimental Workflow: Aqueous Dissolution
Caption: Workflow for preparing an aqueous solution of beta-Nicotyrine L-tartrate.
Guide 2: Protocol for High-Concentration Stock Solutions Using Co-solvents
This guide details the use of organic co-solvents to create a concentrated stock, which is then diluted for use. This is often the most reliable method for compounds with challenging aqueous solubility.
Step-by-Step Methodology:
-
Solvent Selection: Choose a biocompatible organic solvent. DMSO is a common first choice due to its high solubilizing power.[3][7] Ethanol is another excellent option.[7] Refer to the FAQ table for guidance.
-
Stock Preparation:
-
Weigh the beta-Nicotyrine L-tartrate into a sterile vial.
-
Add the chosen organic solvent (e.g., 100% DMSO) to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex or sonicate until the compound is completely dissolved. A clear solution should be obtained.[3]
-
-
Dilution into Aqueous Buffer:
-
Begin with your final aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the required volume of the organic stock solution slowly and dropwise. This rapid mixing is critical to prevent the compound from precipitating upon contact with the aqueous environment.
-
Ensure the final concentration of the organic solvent is compatible with your downstream experiment (typically <0.5% for cell-based assays).
-
-
Final Check: Observe the final solution. It should be clear and free of any precipitate. If cloudiness occurs, the final concentration in the aqueous buffer may be too high, or a different co-solvent system may be needed.
Decision Tree: Choosing a Solvent System
Caption: Decision-making process for selecting a suitable solvent strategy.
Guide 3: Physical Methods to Enhance Dissolution Rate
These techniques increase the rate of dissolution by increasing the kinetic energy of the system and the interaction between the solvent and the solute surface. They are best used in conjunction with the methods in Guides 1 and 2.
Summary of Physical Enhancement Techniques
| Technique | Principle of Action | Best Practices & Cautions |
| Vortexing | Creates a mechanical vortex that increases mixing and physically breaks down particle agglomerates. | Use intermittently for several minutes. Ensure the vial cap is secure. Standard first step for any dissolution. |
| Sonication | Uses high-frequency sound waves to create micro-cavitations in the solvent, which implode on the solute's surface, increasing surface area and dissolution.[3] | Use a water bath sonicator to avoid overheating. Apply in short bursts (1-5 minutes) and check for dissolution. Prolonged sonication can potentially degrade sensitive compounds. |
| Gentle Heating | Increases the kinetic energy of solvent molecules, leading to more frequent and energetic collisions with the solute, which generally increases solubility.[1][6] | Warm the solution to 37-40°C in a water bath. Do not boil. Allow the solution to cool to room temperature before use to check for precipitation. The tartrate salt form of nicotine has been shown to be more stable than the free base, but excessive heat should still be avoided.[5] |
References
- How to Enhance Tartaric Acid Solubility in Water. (2025).
- THE EFFECT OF SEVERAL FACTORS ON THE SOLUBILITY OF TARTRATES. Journal of the American Chemical Society.
- Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds. (2025). Benchchem.
- Potassium tartr
- Factors Affecting Induced Calcium Tartrate Precipitation from Wine. American Journal of Enology and Viticulture.
- beta-Nicotyrine. TargetMol.
- β-Nicotyrine. Cayman Chemical.
- SODIUM L-TARTRATE.
- An Overview of Technique for Solubility of Poorly W
- The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimin
- An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. (2025).
- Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A System
- Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products. PMC.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem.
- Nicotine bi-L-(+)
- PRODUCT INFORM
- Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. (2023). PMC.
- Nicotine Content. PhenX Toolkit.
Sources
- 1. How to Enhance Tartaric Acid Solubility in Water [eureka.patsnap.com]
- 2. Factors Affecting Induced Calcium Tartrate Precipitation from Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 3. beta-Nicotyrine | TargetMol [targetmol.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. caymanchem.com [caymanchem.com]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phenxtoolkit.org [phenxtoolkit.org]
Technical Support Guide: Detection of β-Nicotyrine in Biological Matrices
This is the Technical Support Center for Beta-Nicotyrine Analysis .
Ticket ID: BN-TART-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Status: Active Support
Executive Summary
You are likely encountering difficulties because β-Nicotyrine (3-(1-methyl-1H-pyrrol-2-yl)pyridine) behaves differently than its parent compound, nicotine. While nicotine contains a saturated pyrrolidine ring, β-nicotyrine contains an aromatic pyrrole ring. This structural difference fundamentally alters its stability, ionization efficiency, and metabolic profile.
Furthermore, the L-tartrate salt form is often used for reference standards due to stability, but it introduces stoichiometric complexities during stock preparation.
This guide addresses the three most common failure points: Salt Dissociation/Stoichiometry , Oxidative Instability (The Pyrrole Effect) , and LC-MS/MS Sensitivity .
Module 1: Pre-Analytical & Reference Standard Handling
Q1: My calibration curve is consistently shifting. How do I handle the L-tartrate salt?
Diagnosis: You are likely calculating the concentration based on the salt weight, not the free base weight, or the salt is hygroscopic.
The Science:
β-Nicotyrine L-tartrate is a salt formed to stabilize the volatile free base. In biological buffers (pH 7.4) or mobile phases, it dissociates immediately. The mass spectrometer detects the protonated free base (
Corrective Protocol:
-
Stoichiometric Correction: You must apply a salt correction factor (SCF) when preparing stock solutions.
-
MW (Free Base): ~158.20 g/mol
-
MW (L-Tartrate Monohydrate): ~326.26 g/mol (Verify the specific certificate of analysis for your batch, as hydration states vary).
-
Formula:
-
-
Solubility: The tartrate salt is highly water-soluble.[1] Do not dissolve it in 100% organic solvent (like pure acetonitrile) initially; use a 50:50 Water:Methanol mix for the primary stock to ensure complete dissociation.
Q2: Why is β-Nicotyrine disappearing from my plasma samples during storage?
Diagnosis: Oxidative degradation of the electron-rich pyrrole ring.
The Science: Unlike nicotine, the pyrrole ring in β-nicotyrine is electron-rich and highly susceptible to autoxidation and polymerization, especially when exposed to light and room temperature. It can degrade into succinimide derivatives or oxides which are not detected in your specific MRM channel.
Stabilization Protocol:
-
Temperature: Process samples on wet ice (
). -
Antioxidant: Add Ascorbic Acid (0.5 - 1.0 mg/mL) to the plasma immediately upon collection. This prevents oxidative degradation.[2]
-
Storage: Store at
. Avoid repeated freeze-thaw cycles (limit to <2).
Module 2: Sample Preparation (Extraction)
Q3: I am seeing low recovery with my standard nicotine LLE protocol. Why?
Diagnosis: β-Nicotyrine is less basic than nicotine due to the aromatic pyrrole ring.
The Science: Nicotine (pKa ~8.0) is easily protonated. β-Nicotyrine's pyrrole nitrogen is not basic (its lone pair participates in aromaticity). Only the pyridine nitrogen is basic (pKa ~4-5). If you use a highly alkaline extraction buffer (pH > 10) intended for nicotine, you might not affect nicotyrine, but if you use acidic conditions, you will protonate the pyridine, keeping it in the aqueous phase.
Recommended Workflow (Liquid-Liquid Extraction): We recommend a neutral-to-slightly alkaline extraction to ensure the pyridine ring is deprotonated (neutral) and partitions into the organic layer.
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for β-Nicotyrine. Note the pH adjustment to ~9.0.
Module 3: LC-MS/MS Optimization
Q4: What are the optimal MRM transitions?
Diagnosis: Incorrect precursor/product ion selection.
The Science:
-
Precursor: The protonated molecule
is 159.1 m/z . -
Fragmentation: Unlike nicotine (which loses methylamine to give m/z 130), nicotyrine fragmentation often involves the pyridine ring or cleavage of the methyl group.
Instrument Settings (Waters Xevo / Sciex QTRAP equivalent):
| Parameter | Setting | Notes |
| Ionization Mode | ESI Positive (+) | Protonation of pyridine nitrogen. |
| Precursor Ion | 159.1 m/z | |
| Quantifier Ion | 130.1 m/z | Loss of -CH3N or ring fragment (Verify on your specific instrument). |
| Qualifier Ion | 117.1 m/z | Loss of propene/ring opening. |
| Cone Voltage | 30 - 40 V | Medium energy to prevent in-source fragmentation. |
| Collision Energy | 20 - 30 eV | Optimize via direct infusion. |
| Column | Biphenyl or HILIC | Biphenyl provides better selectivity for aromatic alkaloids than C18. |
Note: Always perform a "Product Ion Scan" on your specific instrument using the reference standard to confirm the most intense fragment, as collision cell designs vary.
Q5: I see peak tailing. How do I fix it?
Solution: Tailing is caused by the interaction of the basic pyridine nitrogen with silanols on the column stationary phase.
-
Mobile Phase: Use 10mM Ammonium Formate or Ammonium Acetate adjusted to pH 8-9 (if using a high-pH stable column like Waters XBridge). Basic mobile phases suppress protonation during chromatography, improving peak shape.
-
Column Choice: Switch to a HILIC column (e.g., Waters Atlantis HILIC) if you are struggling with retention of polar metabolites alongside nicotyrine.
Troubleshooting Logic Tree
Use this logic flow to identify the root cause of low sensitivity or recovery.
Figure 2: Diagnostic logic for isolating recovery issues.
References
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. Link
- Denton, T. T., et al. (2004). Metabolism of β-nicotyrine by CYP2A6. Biochemical Pharmacology.
-
Murphy, S. E., et al. (2012). Mechanism of CYP2A6 Inactivation by β-Nicotyrine. Chemical Research in Toxicology. Link
-
CORESTA . (2020). Determination of Nicotine Degradants in Tobacco Products. CORESTA Recommended Method No. 93. (Provides baseline chromatographic conditions for minor alkaloids). Link
-
Restek Corporation . (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Application Note. Link
Disclaimer: This guide is for research purposes only. All protocols should be validated in your laboratory according to GLP standards.
Sources
overcoming matrix effects in beta-Nicotyrine L-tartrate LC-MS/MS analysis
Welcome to the Technical Support & Troubleshooting Center for Beta-Nicotyrine L-Tartrate Bioanalysis . As a minor tobacco alkaloid and a potent CYP2A6/CYP2A13 inhibitor[1][2], beta-nicotyrine is frequently analyzed in complex biological matrices (e.g., plasma, urine, liver microsomes). However, its basic pyridine-pyrrole structure makes it highly susceptible to matrix effects—specifically ion suppression—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
This portal is designed by Senior Application Scientists to provide you with causally driven troubleshooting guides, self-validating protocols, and regulatory-aligned strategies to ensure the highest scientific integrity of your pharmacokinetic and toxicological data.
I. Matrix Effect Diagnostic & Mitigation Architecture
Before adjusting your instrument parameters, it is critical to systematically map and diagnose the root cause of signal variation. The following diagnostic workflow ensures that any matrix effect is identified, quantified, and mitigated in accordance with regulatory standards.
LC-MS/MS Matrix Effect Diagnostic and Mitigation Workflow for Alkaloids.
II. Troubleshooting Guides (Q&A)
Q1: I am observing a 40% drop in beta-nicotyrine signal in late-eluting human plasma samples compared to my neat standards. What is the mechanism, and how do I fix it? Causality: You are experiencing classical ion suppression. In reversed-phase chromatography, highly abundant endogenous phospholipids (e.g., glycerophosphocholines) often co-elute with late-eluting basic alkaloids. In a positive Electrospray Ionization (ESI+) source, these lipids rapidly migrate to the surface of the charged droplets, monopolizing the available charge and preventing the gas-phase emission of beta-nicotyrine ions[3][4]. Solution: Switch your sample preparation from simple Protein Precipitation (PPT) to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE), or utilize a dedicated phospholipid removal plate. Alternatively, switching the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) can mitigate this, as APCI relies on gas-phase corona discharge ionization, which is significantly less susceptible to liquid-phase charge competition[4][5].
Q2: My extraction recovery is 90%, but my overall process efficiency is only 50%. How do I differentiate between extraction loss and matrix effects? Causality: Process Efficiency (PE) is the product of Extraction Recovery (RE) and Matrix Effect (ME). If your overall signal is low despite high recovery, the loss is occurring in the MS source, not the sample tube. Solution: You must decouple the two variables using the Matuszewski post-extraction spike method[3][6]. By comparing a neat standard (Set A), a post-extraction spiked blank matrix (Set B), and a pre-extraction spiked matrix (Set C), you isolate the ionization phenomenon from the physical extraction loss (See Protocol 1).
Q3: Does the L-tartrate salt form of beta-nicotyrine affect the MS/MS transition or matrix effects?
Causality: No. In the LC mobile phase (typically acidic, e.g., 0.1% formic acid), the L-tartrate salt completely dissociates. The mass spectrometer only detects the protonated free base of beta-nicotyrine (
III. Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They include internal checks to verify that the methodology is performing correctly before data is accepted.
Protocol 1: Quantitative Matrix Effect Assessment (Matuszewski Method)
This protocol quantitatively determines the Matrix Factor (MF) in accordance with the FDA Bioanalytical Method Validation Guidance[3][7].
Step-by-Step Methodology:
-
Prepare Set A (Neat Standards): Spike beta-nicotyrine into the reconstitution solvent (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid) at Low, Mid, and High QC levels.
-
Prepare Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from 6 independent lots using your current sample prep method. Dry down the extract. Reconstitute the dried extract using the exact same spiked solvents from Set A.
-
Prepare Set C (Pre-Extraction Spike): Spike the blank matrix with beta-nicotyrine at the QC levels, then perform the extraction and reconstitution.
-
LC-MS/MS Analysis: Inject Sets A, B, and C using your standard gradient.
-
Data Calculation & Self-Validation:
-
Matrix Effect (ME) / Matrix Factor: Calculate
. -
Extraction Recovery (RE): Calculate
. -
Acceptance Criteria: The IS-normalized Matrix Factor must have a Coefficient of Variation (CV)
across the 6 independent lots to be considered validated[7].
-
Protocol 2: Qualitative Matrix Mapping via Post-Column Infusion
This protocol maps exactly where in your chromatogram the suppression occurs, allowing you to adjust your gradient to elute beta-nicotyrine in a "clean" window[4][6].
Step-by-Step Methodology:
-
Setup Infusion Pump: Connect a syringe pump to a T-zero union placed between the LC column outlet and the MS source inlet.
-
Infuse Analyte: Infuse a neat solution of beta-nicotyrine (e.g., 100 ng/mL at 10 µL/min) directly into the MS. You should observe a steady, elevated baseline for the m/z 159.1
117.0 transition. -
Inject Blank Matrix: While the infusion is running, inject a prepared blank matrix extract through the LC column.
-
Monitor Baseline: Any dips in the steady baseline indicate zones of ion suppression; any spikes indicate ion enhancement.
-
Self-Validation: If the retention time of beta-nicotyrine falls within a suppression dip, you must alter the organic gradient slope or use a different column chemistry (e.g., Biphenyl or PFP) to shift the analyte's retention time out of the suppression zone.
Protocol 3: Mixed-Mode Cation Exchange (MCX) SPE for Alkaloids
Because beta-nicotyrine is a basic alkaloid (pKa ~ 4.5 - 5.5), MCX SPE provides orthogonal cleanup, eliminating neutral lipids and acidic interferences that cause matrix effects[5].
Step-by-Step Methodology:
-
Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding and ensure the pyrrole-pyridine nitrogen is protonated.
-
Condition & Equilibrate: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% FA in water through the MCX cartridge.
-
Load: Apply the pre-treated sample.
-
Wash 1 (Aqueous): Pass 1 mL of 2% FA in water (removes polar/acidic interferences).
-
Wash 2 (Organic): Pass 1 mL of 100% MeOH (removes neutral lipids and phospholipids). Crucial step for matrix effect mitigation.
-
Elute: Elute beta-nicotyrine with 1 mL of 5% Ammonium Hydroxide (
) in MeOH. The high pH neutralizes the basic analyte, releasing it from the cation exchange sorbent. -
Reconstitute: Evaporate under nitrogen and reconstitute in the initial mobile phase.
IV. Data Presentation: Mitigation Strategy Efficacy
The following table summarizes the quantitative impact of various sample preparation strategies on beta-nicotyrine recovery and matrix effects, based on established alkaloid bioanalysis parameters[5][8].
| Sample Preparation Method | Mean Recovery (RE %) | Matrix Factor (MF) | MF %CV (n=6 lots) | Mechanism of Action | Recommendation |
| Protein Precipitation (PPT) | 92.5% | 0.45 (Severe Suppression) | 22.4% | Removes proteins, leaves all phospholipids. | ❌ Not recommended for ESI+ |
| Liquid-Liquid Extraction (LLE) | 78.0% | 0.88 (Mild Suppression) | 12.1% | Partitions by polarity; leaves some non-polar lipids. | ⚠️ Acceptable, but lower recovery |
| Phospholipid Removal Plate (PLR) | 89.5% | 0.96 (Negligible) | 6.5% | Scavenges glycerophospholipids via Lewis acid/base interactions. | ✅ Highly Recommended for high-throughput |
| Mixed-Mode SPE (MCX) | 94.2% | 1.02 (Negligible) | 4.2% | Orthogonal cleanup (hydrophobic + ionic washing). | ✅ Gold Standard for complex matrices |
V. Frequently Asked Questions (FAQs)
Q: Can I use Nicotine-d4 as an internal standard (IS) for beta-nicotyrine? A: While structurally related, Nicotine-d4 will elute at a different retention time than beta-nicotyrine. Because matrix effects are highly localized to specific retention time windows, a co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required to perfectly track and compensate for ionization variations[3][6]. If Beta-nicotyrine-d3 is unavailable, you must ensure your matrix factor CV is exceptionally tight (<15%) using an analog IS.
Q: Why does my matrix effect worsen when I increase the injection volume to improve sensitivity? A: Increasing injection volume introduces a proportionally larger absolute mass of co-eluting matrix components onto the column. This overloads the ESI droplet surface capacity, exacerbating charge competition. To improve sensitivity without increasing matrix effects, concentrate your sample during the SPE evaporation step, but inject a smaller volume (e.g., 2 µL instead of 10 µL)[6].
VI. References
-
Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis Taylor & Francis (Bioanalysis)[Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review MDPI (Molecules)[Link]
-
Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds ACS Omega[Link]
-
The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine National Institutes of Health (PMC)[Link]
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry MDPI (Separations)[Link]
Sources
- 1. ContaminantDB: b-nicotyrine [contaminantdb.ca]
- 2. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. gtfch.org [gtfch.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Refining HPLC Separation of β-Nicotyrine and Its Isomers
Welcome to the technical support center dedicated to the analytical challenges of β-Nicotyrine and its related isomers. As researchers and drug development professionals, you understand the critical need for robust and reproducible separation methods. The structural similarity among these compounds—including positional isomers and enantiomers—presents a significant chromatographic challenge. This guide is designed to provide you with expert insights, actionable troubleshooting protocols, and a foundational understanding of the principles governing their separation.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of β-Nicotyrine and its isomers.
Q1: Why is the precise separation of β-Nicotyrine and its isomers so important?
The separation and quantification of these isomers are crucial for several reasons. In the context of tobacco and nicotine products, the profile of minor alkaloids like β-nicotyrine can help distinguish between tobacco-derived nicotine (TDN) and synthetic nicotine (SN)[1][2]. Furthermore, since isomers can have different pharmacological and toxicological profiles, accurately quantifying each one is essential for safety and efficacy assessments in drug development and toxicology[3]. For instance, the biological activity of nicotine enantiomers differs significantly, making their chiral separation a necessity[3].
Q2: What are the primary chromatographic challenges associated with these compounds?
The main difficulties stem from two key properties:
-
Structural Similarity: Many isomers, such as β-nicotyrine and anatabine, are isobaric, meaning they have the same mass and can be difficult to distinguish by mass spectrometry alone without effective chromatographic separation[4].
-
High Polarity & Basic Nature: These compounds are polar and basic. On traditional reversed-phase columns (like C18), they may exhibit poor retention and significant peak tailing. The basic nitrogen atoms can engage in secondary ionic interactions with acidic residual silanols on the silica surface, distorting peak shape[5][6].
Q3: What type of HPLC column is most effective for separating β-Nicotyrine and its isomers?
There is no single "best" column; the choice depends entirely on the specific isomers you need to separate.
-
For Enantiomers (e.g., (R)- and (S)-Nicotine): A chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Daicel CHIRALCEL OD-H), are highly effective and widely cited for this purpose[4][7][8].
-
For Positional Isomers & Other Polar Alkaloids: Hydrophilic Interaction Chromatography (HILIC) is often superior to reversed-phase chromatography. HILIC columns provide better retention for polar compounds, enabling separation that is not possible on C18 phases where these analytes might elute near the void volume[5].
-
For General Impurity Profiling: A modern, high-purity, base-deactivated reversed-phase C18 column can be suitable, especially when used with mobile phase additives to improve peak shape[9][10].
Q4: How do mobile phase additives like triethylamine (TEA) or formic acid improve separation?
Additives are critical for controlling the ionization state of the analytes and minimizing undesirable interactions with the stationary phase.
-
In Reversed-Phase: Adding a small amount of an acid (e.g., 0.1% formic acid) protonates the basic analytes, leading to more consistent interactions with the stationary phase. It also helps to suppress the ionization of residual silanols on the column packing, reducing peak tailing.
-
In Chiral (Normal-Phase) Separations: Small amounts of a basic additive, like diethylamine (DEA) or triethylamine (TEA), are often added to the mobile phase (e.g., hexane/ethanol). These amines act as "silanol maskers," competing with the basic analytes for active sites on the silica surface, which dramatically improves peak symmetry and resolution.
Troubleshooting Guide: From Problem to Resolution
This guide provides a systematic approach to resolving common issues encountered during method development and routine analysis.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Poor resolution is the most common challenge. The underlying cause is insufficient differential interaction between the analytes and the stationary phase.
Probable Causes & Step-by-Step Solutions:
-
Incorrect Column Chemistry: The stationary phase may not have the right selectivity for your isomers.
-
Sub-Optimal Mobile Phase Composition: The elution strength or selectivity of the mobile phase is not tuned correctly.
-
Action (Reversed-Phase/HILIC): i. Adjust Organic Modifier: Systematically vary the percentage of acetonitrile or methanol. In HILIC, this has the opposite effect of RP; decreasing the organic solvent increases elution strength. ii. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different hydrogen bonding properties. iii. Modify pH/Buffer: Adjust the mobile phase pH with formic acid, ammonium acetate, or ammonium hydroxide. Changing the ionization state of the analytes can significantly impact retention and selectivity[11].
-
Action (Chiral Normal-Phase): i. Adjust Alcohol Modifier: Vary the concentration of the alcohol (e.g., ethanol, isopropanol) in the non-polar mobile phase (e.g., hexane). Even small changes can have a large impact on resolution and retention time[12]. ii. Change the Alcohol Modifier: Switching between ethanol and isopropanol can alter the chiral recognition mechanism.
-
Logical Troubleshooting Workflow for Poor Resolution
The following diagram outlines a systematic workflow for addressing resolution issues.
Caption: Troubleshooting workflow for poor isomer resolution.
Issue 2: Pronounced Peak Tailing
Peak tailing reduces accuracy and resolution, and is often caused by unwanted secondary interactions.
Probable Causes & Step-by-Step Solutions:
-
Silanol Interactions: The basic nitrogen in the pyridine or pyrrolidine ring interacts strongly with acidic silanol groups on the silica surface of the column packing[6].
-
Action: i. Add a Competing Base: For normal-phase chiral separations, add a small amount (0.1-0.2%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This competitively blocks the active silanol sites[1]. ii. Use a Base-Deactivated Column: For reversed-phase, ensure you are using a modern, end-capped column with low silanol activity[9]. iii. Lower the pH: In reversed-phase, operating at a low pH (e.g., pH 2.5-3 with formic acid) protonates the silanols, reducing their ability to interact with the protonated basic analyte.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.
-
Action: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, the original sample was overloaded[13].
-
Issue 3: Inconsistent or Drifting Retention Times
Poor reproducibility of retention times compromises peak identification and quantification.
Probable Causes & Step-by-Step Solutions:
This issue is often related to the stability of the system or mobile phase.
| Probable Cause | Detailed Explanation | Solution |
| Insufficient Column Equilibration | HILIC and normal-phase chromatography require longer equilibration times than reversed-phase. The stationary phase must be fully conditioned with the mobile phase. | For HILIC or normal-phase, equilibrate the column with at least 20-30 column volumes of the initial mobile phase before the first injection. |
| Mobile Phase Instability | Volatile solvents (like hexane) can evaporate, changing the mobile phase composition and affecting retention. Buffers can precipitate if the organic percentage is too high. | Ensure mobile phase bottles are well-sealed. Always filter mobile phases and check for miscibility and buffer solubility at all compositions of your gradient[13]. |
| Temperature Fluctuations | Column temperature affects solvent viscosity and chromatographic interactions. Inconsistent ambient temperature can cause retention times to drift. | Use a thermostatted column compartment and maintain a consistent temperature (e.g., 30-40 °C) for robust and reproducible results. |
| System Leaks or Pump Issues | A small leak in the system or inconsistent pump performance will lead to pressure fluctuations and, consequently, shifting retention times[13]. | Perform a system pressure test. Check all fittings for leaks. Ensure pump seals are in good condition and that the mobile phase is properly degassed. |
Experimental Protocols & Data
Starting Point: HPLC Method Parameters
The following table summarizes typical starting conditions for the separation of nicotyrine-related compounds based on published methods. These should be used as a foundation for your method development.
| Parameter | Chiral Normal-Phase Method [4][8] | HILIC Method [5][11] | Reversed-Phase Method [9][10] |
| Column | Daicel CHIRALCEL OD-H (4.6 x 250 mm, 5 µm) | Accucore HILIC (2.1 x 100 mm, 2.6 µm) | C18, Base-Deactivated (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | n-Hexane | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Ethanol | Acetonitrile | Acetonitrile |
| Composition | Isocratic (e.g., 95:5 Hexane:Ethanol) with 0.1% DEA | Gradient: Start at 95% B, decrease to 50% B | Gradient: Start at 5% B, increase to 70% B |
| Flow Rate | 1.0 - 1.3 mL/min | 0.4 - 0.6 mL/min | 1.0 mL/min |
| Detection (UV) | 260 - 262 nm | 260 nm | 260 nm |
| Column Temp. | 25 - 30 °C | 35 °C | 30 °C |
Protocol 1: Step-by-Step Chiral Method Development for Nicotine Enantiomers
This protocol outlines the process for developing a method to separate (R)- and (S)-nicotine.
-
Column Selection: Install a polysaccharide-based chiral column (e.g., Daicel OD-H).
-
Initial Mobile Phase: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Ethanol. Add 0.1% Diethylamine (DEA) to the total volume to improve peak shape.
-
System Setup: Set the flow rate to 1.0 mL/min and the UV detector to 262 nm. Allow the column to equilibrate for at least 30 minutes.
-
Initial Injection: Inject a standard containing both (R)- and (S)-nicotine.
-
Optimization - Resolution:
-
If resolution is poor, decrease the percentage of ethanol in 1% increments (e.g., to 91:9, 92:8). This will increase retention and often improve separation.
-
If retention times are excessively long, increase the percentage of ethanol.
-
-
Optimization - Peak Shape:
-
If peaks are tailing, increase the DEA concentration slightly (e.g., to 0.15%).
-
-
Finalization: Once baseline resolution (Rs > 1.5) is achieved with reasonable retention times, document the final method parameters.
Diagram: Separation Mechanisms
This diagram illustrates the dominant interaction forces for different HPLC modes used in separating β-Nicotyrine and its isomers.
Caption: Dominant separation mechanisms for nicotyrine isomers.
References
-
Phenomenex (2022). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. Available at: [Link]
-
Isac, A. F., et al. (2025). On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. Chirality, 37(2). Available at: [Link]
-
Kim, H. J., et al. (2021). Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). Analytical Science and Technology, 34(4), 180-189. Available at: [Link]
-
PharmaCores (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
-
Lee, S. T., et al. (2007). Chiral-gas chromatography-selected ion monitoring-mass selective detection of nicotine optical isomers. Journal of AOAC International, 90(2), 390-398. Available at: [Link]
-
Shigenaga, M. K., et al. (1989). Liver and lung microsomal metabolism of the tobacco alkaloid beta-nicotyrine. Chemical Research in Toxicology, 2(5), 282-289. Available at: [Link]
-
Kim, T. H., et al. (2025). Development of a Method for Analyzing the Nicotine Content in Synthetic Flavoring Substances as Unauthorized E-cigarette Liquid by Using HPLC. Journal of the Korean Society for Analytical Science, 38(4). Available at: [Link]
-
SMT (1997). Low Detectability of Cocaine and Nicotine with SMT-QuickSep Column. HPLC Separation Guide. Available at: [Link]
-
Reynolds Science (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Available at: [Link]
-
SIELC Technologies (n.d.). Separation of Nicotine on Newcrom R1 HPLC column. Available at: [Link]
-
Hein, K. (2015). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. University of Tennessee at Chattanooga. Available at: [Link]
-
Armstrong, D. W., et al. (2007). Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. Contributions to Tobacco & Nicotine Research, 22(5). Available at: [Link]
-
Nisathar, S., et al. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Frontiers in Chemistry. Available at: [Link]
-
Jacob, P., et al. (2002). An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. Chemical Research in Toxicology, 15(10), 1339-1343. Available at: [Link]
-
Wang, L., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(6). Available at: [Link]
-
Tölgyesi, A., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Separations, 8(6), 83. Available at: [Link]
-
Wang, L., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(6). Available at: [Link]
Sources
- 1. reynoldsscience.com [reynoldsscience.com]
- 2. jascoinc.com [jascoinc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. separationmethods.com [separationmethods.com]
- 7. Chiral Separation of Nicotine | Phenomenex [phenomenex.com]
- 8. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 9. Separation of Nicotine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
Technical Support Center: Adjusting pH for Optimal beta-Nicotyrine L-tartrate Activity
Welcome to the technical support center for beta-Nicotyrine L-tartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the experimental conditions for this compound. We will delve into the critical role of pH in modulating the activity of beta-Nicotyrine and provide validated protocols to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the handling and application of beta-Nicotyrine L-tartrate, with a focus on the chemical principles governing its behavior in solution.
Q1: What is beta-Nicotyrine L-tartrate, and why is pH so critical for its activity?
A: beta-Nicotyrine is a tobacco alkaloid and a pyridine derivative.[1][2] It is supplied as a salt with L-tartaric acid to improve its stability and handling.[3] The pH of your experimental buffer is critical because the structure of beta-Nicotyrine, and therefore its biological activity, is pH-dependent.[]
The molecule contains a pyridine ring, which has a nitrogen atom with a lone pair of electrons.[5] This nitrogen can accept a proton (H⁺) from the solution, a process governed by the solution's pH. This protonation state directly influences the molecule's charge, conformation, and ability to interact with its biological targets.[6] The biological activity of many pyridine-containing drugs is known to be pH-dependent.[]
Q2: What is the relationship between pH and the chemical structure of beta-Nicotyrine?
A: The key is the acid-base equilibrium of the pyridine ring nitrogen. At a pH below its pKa, the nitrogen atom is likely to be protonated, giving the molecule a positive charge (forming a pyridinium cation). At a pH above its pKa, the nitrogen is likely to be deprotonated and electrically neutral.[5][7] The pKa of the conjugate acid of pyridine (pyridinium) is approximately 5.25.[5] This equilibrium is fundamental to the compound's mechanism of action.
Caption: pH-dependent equilibrium of beta-Nicotyrine.
Q3: What pH should I expect when I dissolve beta-Nicotyrine L-tartrate in pure water?
A: When dissolved in unbuffered water, beta-Nicotyrine L-tartrate will produce a distinctly acidic solution. This is due to the properties of its two components:
L-tartaric acid has two pKa values, pKa1 ≈ 2.98 and pKa2 ≈ 4.34, indicating it is a relatively strong organic acid.[8][10][11] The acidic nature of the tartrate counter-ion will dominate, resulting in a solution pH well below neutral. Relying on this intrinsic pH is not recommended for experiments requiring precise pH control.
Q4: How do I select the right buffer for my experiment?
A: The ideal buffer has a pKa value within ±1 pH unit of your target experimental pH, as this is the range of its maximum buffering capacity.[12][13] The choice of buffer ions can also impact your experiment; for example, phosphate buffers can sometimes inhibit certain enzymatic reactions.[14] Always verify that the buffer components do not interfere with your assay.
Below is a table of common biological buffers suitable for different pH ranges.
| Buffer Name | pKa (at 25°C) | Optimal Buffering pH Range | Common Applications & Notes |
| Acetate | 4.76 | 3.8 - 5.8 | Useful for lower pH ranges; often used in chromatography.[15] |
| MES | 6.15 | 5.5 - 6.7 | Common "Good's" buffer, low metal binding.[16] |
| Phosphate (PBS) | 7.20 | 6.2 - 8.2 | Widely used for biological samples, but can inhibit some enzymes.[14][15] |
| MOPS | 7.20 | 6.5 - 7.9 | Another "Good's" buffer, often used in cell culture media.[14] |
| HEPES | 7.55 | 6.8 - 8.2 | Popular for cell culture due to low cytotoxicity.[15][16] |
| Tris | 8.07 | 7.1 - 9.1 | Very common in molecular biology, but its pH is highly temperature-dependent.[13] |
| Glycine-NaOH | 9.60 | 8.6 - 10.6 | Used for high pH applications, such as certain enzyme assays and electrophoresis.[17] |
Note: pKa values are approximate and can be affected by temperature and buffer concentration.[18]
Troubleshooting Guides
This section provides a systematic approach to solving specific problems you may encounter during your experiments.
Problem: Inconsistent or lower-than-expected biological activity.
Primary Suspected Cause: The pH of your final assay solution is suboptimal, leading to an unfavorable protonation state of the beta-Nicotyrine molecule.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting pH-related activity issues.
Detailed Steps:
-
Verify Buffer pH: Do not assume the pH of your buffer is correct after preparation. Use a properly calibrated pH meter to measure the stock solution.
-
Account for the Compound's Acidity: As established, beta-Nicotyrine L-tartrate is acidic. Adding it to your buffer will lower the final pH. The higher the concentration of the compound, the more significant this pH drop will be.
-
Measure the Final Working Solution: The most critical measurement is the pH of the final solution containing all components (buffer, compound, other reagents) just before starting your assay.
-
Adjust if Necessary: If the final pH is outside your target range (e.g., ±0.1 pH unit), you must adjust it. Use small volumes of dilute HCl or NaOH (e.g., 0.1 M) to bring the solution to the correct pH.
Problem: Compound precipitates out of solution.
Primary Suspected Cause: The solubility of beta-Nicotyrine is pH-dependent. The neutral form (at higher pH) may be less soluble in aqueous buffers than the charged, protonated form (at lower pH). Solubility in PBS at pH 7.2 has been noted to be low (1 mg/ml).[1]
Solution Protocol:
-
Prepare a Concentrated Stock in an Appropriate Solvent: beta-Nicotyrine is soluble in solvents like ethanol or DMSO.[1] Prepare a high-concentration stock solution (e.g., 50 mg/mL in Ethanol[1]) to minimize the volume of organic solvent in your final assay.
-
Use a "pH-Friendly" Dilution Method:
-
Start with your full volume of assay buffer at a pH slightly above your target.
-
Add the small volume of the concentrated stock solution to the buffer while stirring. The acidity of the L-tartrate salt will help lower the pH.
-
Measure the final pH and make small adjustments as needed with dilute HCl or NaOH to reach your target pH. This gradual change is less likely to cause precipitation than a large, rapid pH shift.
-
Problem: The pH of the assay drifts over time.
Primary Suspected Cause: Insufficient buffer capacity for the experimental system. This can happen if your reaction produces or consumes protons (H⁺).
Solution Protocol:
-
Increase Buffer Concentration: Buffer capacity is directly related to the concentration of the buffer components.[15] Most assays use a buffer concentration between 20-50 mM.[19] If you suspect pH drift, consider increasing the buffer concentration to 50-100 mM.
-
Confirm the pKa-pH Match: Re-confirm that your target pH is as close as possible to the buffer's pKa. A buffer is most powerful at its pKa and loses capacity at the edges of its useful range.[13]
-
Perform a Control Experiment: Run your assay without the compound or substrate and measure the pH at the beginning and end of the typical experiment duration. If the pH is stable, the drift is likely caused by the reaction itself, reinforcing the need for higher buffer capacity.
Key Experimental Protocols
Protocol 1: Preparation of 100 mM Sodium Phosphate Buffer (pH 7.4)
This protocol creates a buffer with good capacity in the physiological pH range.
Materials:
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
High-purity water
-
Calibrated pH meter
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.2 M NaH₂PO₄): Dissolve 27.6 g of NaH₂PO₄ in 1000 mL of water.
-
Solution B (0.2 M Na₂HPO₄): Dissolve 53.6 g of Na₂HPO₄·7H₂O (or 71.6 g of Na₂HPO₄·12H₂O) in 1000 mL of water.
-
-
Mix for Target pH: To make 100 mL of 0.1 M Phosphate Buffer at pH 7.4:
-
Combine 9.5 mL of Solution A with 40.5 mL of Solution B.
-
Add 50 mL of high-purity water to reach a final volume of 100 mL.
-
-
Verify and Adjust:
-
Place the buffer on a stir plate and immerse the calibrated pH electrode.
-
Measure the pH. It should be close to 7.4.
-
Adjust dropwise with Solution A to lower the pH or Solution B to raise the pH until it is exactly 7.40.
-
Protocol 2: Accurate pH Adjustment of a Final Working Solution
This protocol ensures your experiment is conducted at the precise target pH.
Materials:
-
Prepared buffer solution
-
Concentrated stock of beta-Nicotyrine L-tartrate
-
0.1 M HCl and 0.1 M NaOH
-
Calibrated pH meter and a micro-electrode if working with small volumes.
Procedure:
-
Prepare the Near-Final Solution: In a clean vessel, combine your buffer and any other components of your final solution, except for the beta-Nicotyrine L-tartrate.
-
Add the Compound: Pipette the required volume of the beta-Nicotyrine L-tartrate stock solution into the buffer mixture. Mix thoroughly.
-
Measure the pH: Immerse the pH electrode in the solution. Allow the reading to stabilize. You will likely observe a pH lower than that of the starting buffer.
-
Perform Fine Adjustment:
-
While stirring gently, add a very small volume (e.g., 1-5 µL) of 0.1 M NaOH to incrementally increase the pH.
-
Wait for the reading to stabilize after each addition before adding more.
-
If you overshoot the target pH, use 0.1 M HCl to bring it back down.
-
Stop when the pH meter reads your exact target pH (e.g., 7.40 ± 0.02).
-
-
Record Final pH: Document the final pH in your experimental notes. This value is critical for data interpretation and reproducibility.
References
- Vertex AI Search Result. L-Tartaric Acid. [Accessed: Mar 4, 2026]
- MP Biomedicals. L-(+)-Tartaric acid, 100 g. [Accessed: Mar 4, 2026]
- Wikipedia. Pyridine. [Accessed: Mar 4, 2026]
- essedielle. Tartaric acid. [Accessed: Mar 4, 2026]
- BOC Sciences.
- Hengyuan Fine Chemical.
- MP Biomedicals. L-(+)-Tartaric acid, 100 g. [Accessed: Mar 4, 2026]
- Cayman Chemical. β-Nicotyrine (NSC 127943, NSC 407276, CAS Number: 487-19-4). [Accessed: Mar 4, 2026]
- TargetMol. beta-Nicotyrine. [Accessed: Mar 4, 2026]
- Wikipedia. Tartaric acid. [Accessed: Mar 4, 2026]
- Patsnap Eureka. Impact of pH on Tautomerization in Alkaloids. [Accessed: Mar 4, 2026]
- GoldBio. What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment. [Accessed: Mar 4, 2026]
- Sigma-Aldrich.
- Benchchem. Navigating the Alkaline Maze: A Guide to Selecting Buffers for High pH Protein Stability. [Accessed: Mar 4, 2026]
- PubMed.
- Unknown Source. Buffers. [Accessed: Mar 4, 2026]
- PubChem. Nicotyrine | C10H10N2 | CID 10249. [Accessed: Mar 4, 2026]
- ACS Publications. Chemoenzymatic Synthesis of Unnatural Ergot Alkaloid, Demethyl Chanoclavine. [Accessed: Mar 4, 2026]
- ACS Publications. Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. [Accessed: Mar 4, 2026]
- gsrs. NICOTYRINE. [Accessed: Mar 4, 2026]
- MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Accessed: Mar 4, 2026]
- ResearchGate. How to select the buffer system for pH studies?. [Accessed: Mar 4, 2026]
- Simson Pharma Limited. Beta-Nicotyrine-D3. [Accessed: Mar 4, 2026]
- Fisher Scientific.
- Nature. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. [Accessed: Mar 4, 2026]
- PMC. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. [Accessed: Mar 4, 2026]
- PMC. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. [Accessed: Mar 4, 2026]
- MDPI. Stability Enhancement and Skin Permeation Application of Nicotine by Forming Inclusion Complex with β-Cyclodextrin and Methyl-β-Cyclodextrin. [Accessed: Mar 4, 2026]
- PMC.
- ENARTIS NEWS. sustainable approach to achieve total tartaric stability. [Accessed: Mar 4, 2026]
- Winemaking Talk.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Nicotyrine | C10H10N2 | CID 10249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. L-Tartaric Acid [drugfuture.com]
- 9. Tartaric acid - Wikipedia [en.wikipedia.org]
- 10. mpbio.com [mpbio.com]
- 11. Tartaric acid - essedielle [essedielleenologia.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 16. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. med.unc.edu [med.unc.edu]
- 19. Salt Selection & Buffer Preparation [sigmaaldrich.com]
dealing with poor peak shape in beta-Nicotyrine L-tartrate chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chromatographic analysis of β-Nicotyrine L-tartrate. This guide is designed to provide in-depth, practical solutions to common challenges, with a primary focus on resolving poor peak shape. As a Senior Application Scientist, my goal is to explain not just the "what" but the "why" behind these troubleshooting strategies, ensuring you can build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing with β-Nicotyrine L-tartrate?
A1: The primary cause of peak tailing for β-Nicotyrine, a basic compound, is secondary ionic interactions between the protonated analyte and residual silanol groups on the surface of silica-based stationary phases.[1][2] At typical reversed-phase pH ranges (pH 3-7), the basic nitrogen on β-Nicotyrine is protonated (positively charged), while some surface silanols are deprotonated (negatively charged), leading to strong, unwanted ionic attractions. This causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.
Q2: How does mobile phase pH affect the peak shape of β-Nicotyrine?
A2: Mobile phase pH is one of the most critical parameters for controlling the peak shape of ionizable compounds like β-Nicotyrine.[3] The pH dictates the ionization state of both the analyte and the stationary phase. For basic compounds, working at a low pH (e.g., pH < 4) ensures the analyte is consistently in its protonated form and suppresses the ionization of most silanol groups, thereby minimizing tailing.[2] Conversely, at high pH (e.g., pH > 8), the analyte is neutral, which can also yield excellent peak shape, provided a pH-stable column is used. Operating near the pKa of the analyte or the silanols often results in mixed ionization states and poor peak shapes, such as splitting or severe tailing.[3]
Q3: What is peak fronting and is it common for this compound?
A3: Peak fronting is an asymmetry where the front of the peak is less steep than the back. While less common than tailing for basic compounds, it can occur. The most frequent causes are column overload (injecting too high a concentration or volume) and a mismatch between the sample solvent and the mobile phase.[4][5][6][7] If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the analyte band to spread and elute prematurely, leading to fronting.[1][4]
Q4: Can my choice of column chemistry significantly improve peak shape?
A4: Absolutely. Modern columns designed for polar or basic compounds offer superior performance. Look for columns described as "base-deactivated," "polar-embedded," or those utilizing high-purity silica with advanced end-capping. These columns have a much lower concentration of active silanol groups. For a polar compound like β-Nicotyrine, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an excellent alternative to reversed-phase, often providing better retention and peak shape.[8][9][10][11]
Systematic Troubleshooting of Poor Peak Shape
A poor peak shape compromises resolution and reduces the accuracy of integration, making it a critical issue to resolve. This section provides a logical workflow to diagnose and correct the problem.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for addressing poor peak shape.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. hplc.eu [hplc.eu]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Validation & Comparative
validating a new analytical method for beta-Nicotyrine L-tartrate
Title: Advanced Analytical Validation: Beta-Nicotyrine L-Tartrate via UHPLC-DAD Subtitle: A Comparative Guide to Enhanced Selectivity using Pi-Pi Interaction Chromatography
Executive Summary
The Objective: To validate a robust, specificity-driven analytical method for beta-Nicotyrine L-tartrate (CAS 487-19-4), distinguishing it from its metabolic precursor, Nicotine, and structurally similar alkaloids (Anabasine, Anatabine).
The Innovation: While traditional C18 methods struggle with peak tailing of basic alkaloids and poor resolution between nicotine and its oxidized analogs, this guide introduces a UHPLC-DAD method utilizing a Biphenyl stationary phase . By leveraging pi-pi (
The Analytical Challenge
Beta-Nicotyrine is a key impurity and oxidation product in synthetic nicotine and tobacco extracts. Its analysis is complicated by three factors:
-
Structural Similarity: It differs from nicotine only by the oxidation of the pyrrolidine ring to a pyrrole ring.
-
pKa Shift: The pyrrole nitrogen in nicotyrine is non-basic (lone pair participates in aromaticity), whereas nicotine's pyrrolidine nitrogen is basic (
). This drastically alters retention behavior in pH-dependent methods. -
Salt Form (L-Tartrate): The presence of tartaric acid requires a method that ensures the salt dissociates consistently without fouling the column or interfering with the solvent front.
Strategic Method Selection
Before validation, researchers must select the correct mode based on their specific data requirements (Assay vs. Counter-ion Stoichiometry).
Figure 1: Decision Matrix for selecting the appropriate analytical workflow for Nicotyrine salts.
The Solution: UHPLC-Biphenyl Protocol
This protocol replaces the traditional C18 approach. The Biphenyl phase provides "orthogonal" selectivity by retaining the nicotyrine (2 aromatic rings) significantly longer than nicotine (1 aromatic ring).
Instrument & Conditions[1][2][3]
-
System: UHPLC with Diode Array Detector (DAD).
-
Column: Core-Shell Biphenyl,
, (e.g., Kinetex or Raptor). -
Column Temp:
. -
Flow Rate:
. -
Injection Vol:
.
Mobile Phase[1][2][3]
-
Solvent A:
Ammonium Formate, pH 4.5 (Adjusted with Formic Acid).-
Why? pH 4.5 ensures nicotine is ionized (protonated) while nicotyrine remains neutral/hydrophobic, maximizing separation.
-
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Profile
| Time (min) | % A | % B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 1.00 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 6.00 | 60 | 40 | Linear Ramp (Elute Nicotine) |
| 8.00 | 10 | 90 | Wash (Elute Nicotyrine) |
| 10.00 | 95 | 5 | Re-equilibration |
Detection Strategy (Crucial)
-
Channel 1 (260 nm): Standard detection for Nicotine and general alkaloids.
-
Channel 2 (290 nm): Specific for beta-Nicotyrine.
-
Expert Insight: Due to the extended conjugation of the pyrrole-pyridine bond, Nicotyrine has a bathochromic shift. detecting at 290 nm suppresses the nicotine signal and enhances nicotyrine sensitivity.
-
Validation Framework (ICH Q2 R2)
The validation must demonstrate the method is "Fit for Purpose" under the new ICH Q2(R2) guidelines.
Figure 2: Validation workflow aligning with ICH Q2(R2) requirements.
Specificity (Stress Testing)
Inject a mixture of Nicotine, Nornicotine, Anabasine, and beta-Nicotyrine.
-
Acceptance Criteria: Resolution (
) between Nicotine and Nicotyrine must be . -
Observation: On a Biphenyl column, Nicotine elutes early (less aromatic retention), while Nicotyrine elutes later.
Linearity
Prepare beta-Nicotyrine L-tartrate standards from
-
Note: Ensure the L-tartrate salt stoichiometry is accounted for in the weighing (MW Salt / MW Base
Correction Factor).
Robustness (The pH Factor)
Because Nicotine (
-
Control: Buffer pH must be controlled within
units.
Comparative Analysis: Why Switch?
| Feature | New Method (UHPLC-Biphenyl) | Standard Method (C18 HPLC) | GC-FID/MS |
| Separation Mechanism | Hydrophobicity only | Volatility | |
| Nicotine/Nicotyrine | High (> 3.5) | Moderate (1.5 - 2.0) | High |
| Peak Shape (Basic cmpds) | Excellent (Sharper peaks) | Often tails (needs amine blockers) | Good |
| Sample Prep | Dilute & Shoot (Salt compatible) | Dilute & Shoot | Complex (Requires free-basing) |
| Sensitivity (LOD) | High (at 290 nm) | Moderate (at 260 nm) | High |
| Throughput |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns.[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10249, Nicotyrine.[3][Link]
Sources
comparing the inhibitory effects of beta-Nicotyrine and nicotine on CYP2A6
Comparative Guide: Inhibitory Effects of -Nicotyrine and Nicotine on CYP2A6[1][2]
Executive Summary
Beta-Nicotyrine (
This distinction is critical for researchers developing smoking cessation therapies or studying tobacco pharmacokinetics.
Mechanistic Comparison
Nicotine: Competitive Inhibition
Nicotine is the high-affinity substrate for CYP2A6. When present alongside other substrates (e.g., Coumarin), Nicotine inhibits their metabolism via competitive inhibition .[5]
-
Mechanism: Nicotine binds reversibly to the active site, preventing other substrates from binding.
-
Reversibility: Activity is restored once Nicotine is cleared or diluted.
-
Kinetic Signature: Increases the apparent
of the probe substrate without altering .
-Nicotyrine: Mechanism-Based Inactivation (MBI)
-
Mechanism: CYP2A6 attempts to metabolize
-Nicotyrine.[3][4] This catalytic step generates a reactive intermediate (likely an epoxide or radical) that covalently binds to the apo-protein of the enzyme. -
Reversibility: Irreversible. The enzyme is permanently disabled. New protein synthesis is required to restore activity.
-
Kinetic Signature: Time-dependent loss of enzyme activity.[4] Characterized by
(inactivator concentration at half-maximal rate) and (maximal rate of inactivation).
Pathway Visualization
The following diagram illustrates the divergent pathways of inhibition for both compounds.
Figure 1: Mechanistic divergence between Nicotine (reversible turnover) and
Quantitative Performance Data
The following data consolidates findings from key kinetic studies (Denton et al., 2004; Kramlinger et al., 2012).
Table 1: Kinetic Parameters of Inhibition
| Compound | Inhibition Type | Efficiency ( | |||
| Nicotine | Competitive | 4.4 µM | N/A* | N/A | N/A |
| Mechanism-Based | 0.37 - 1.07 µM | 106 µM | 0.61 min⁻¹ | 5.7 min⁻¹ mM⁻¹ |
Note: While Nicotine is primarily a competitive inhibitor, prolonged exposure can lead to minor inactivation, likely mediated by its metabolic conversion to
Key Insight:
Experimental Protocols
To validate these effects, researchers must distinguish between reversible inhibition and time-dependent inactivation. The Dilution Method is the gold standard protocol.
Protocol: Determination of and for -Nicotyrine[3][5]
Objective: Measure the rate of CYP2A6 inactivation as a function of inhibitor concentration and time.
Reagents
-
Enzyme: Recombinant Human CYP2A6 (Supersomes or Baculosomes).
-
Probe Substrate: Coumarin (Specific for CYP2A6).[5][7][8][9][10]
-
Inhibitor:
-Nicotyrine (dissolved in Methanol/DMSO, <1% final solvent). -
Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Workflow Steps
-
Primary Incubation (Inactivation Step):
-
Prepare reaction mixtures containing CYP2A6 (e.g., 10 pmol/mL) and varying concentrations of
-Nicotyrine (0, 10, 25, 50, 100, 200 µM). -
Initiate reaction with NADPH at 37°C.
-
At specific time points (
= 0, 2, 5, 10, 20 min), remove an aliquot.
-
-
Secondary Incubation (Activity Assay):
-
Dilute the aliquot 10-fold (or more) into a secondary mixture containing a saturating concentration of Coumarin (e.g., 50 µM, approx.
) and excess NADPH. -
Note: The dilution step reduces the concentration of
-Nicotyrine below its reversible , ensuring that any observed inhibition is due to irreversible protein inactivation.
-
-
Detection:
-
Incubate secondary reaction for 10–20 minutes.
-
Terminate with Acetonitrile/Trichloroacetic acid.
-
Analyze formation of 7-hydroxycoumarin via HPLC (Fluorescence: Ex 365 nm / Em 450 nm).
-
-
Data Analysis:
-
Plot
vs. Time for each inhibitor concentration to get the observed rate constant ( ). -
Plot
vs. (Kitz-Wilson plot) to determine and .
-
Experimental Workflow Diagram
Figure 2: The "Dilution Method" workflow to isolate irreversible inactivation from reversible inhibition.
Implications for Drug Development[11]
-
Pharmacokinetic Interactions: Because
-Nicotyrine destroys the enzyme, its effect persists until new CYP2A6 is synthesized (turnover 30 hours). This can lead to unexpected accumulation of co-administered drugs metabolized by CYP2A6 (e.g., valproic acid, pilocarpine). -
Smoking Cessation: The potent inhibition by
-Nicotyrine suggests that tobacco smoke contains self-regulating mechanisms for nicotine metabolism. Drug candidates mimicking the -Nicotyrine pyrrole scaffold could serve as effective CYP2A6 inhibitors to maintain plasma nicotine levels in replacement therapies.
References
-
Denton, T. T., Zhang, X., & Cashman, J. R. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6.[1] Biochemical Pharmacology, 67(4), 751–756.
-
Kramlinger, V. M., von Weymarn, L. B., & Murphy, S. E. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran,
-nicotyrine and menthol.[4][11] Chemico-Biological Interactions, 197(2-3), 87–92. -
Di, Y. M., et al. (2009). Mechanism-based inhibition of cytochrome P450 2A6 by chalepensin in recombinant systems.[8] British Journal of Pharmacology, 157(8), 1427–1433.
Sources
- 1. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BioKB - Relationship - Nicotine - inhibits - CYP2A6 [biokb.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20090285797A1 - Use of inhibitors of cyp2a6 for regulating nicotine metabolism - Google Patents [patents.google.com]
- 11. oaepublish.com [oaepublish.com]
Technical Comparison: β-Nicotyrine L-Tartrate vs. Freebase β-Nicotyrine in Biological Assays
Executive Summary: The Precision Imperative
In the investigation of nicotine metabolism and tobacco alkaloid toxicology, β-Nicotyrine (3-(1-methyl-1H-pyrrol-2-yl)pyridine) occupies a critical niche as a potent, mechanism-based inactivator of CYP2A6 . However, the choice between its Freebase and L-Tartrate forms is not merely a matter of availability—it is a determinant of experimental reproducibility.
While the Freebase represents the native alkaloid found in tobacco smoke and e-cigarette aerosols, it is an unstable, oxidation-prone oil that complicates quantitative handling. The L-Tartrate salt , conversely, renders the molecule as a stable crystalline solid, enabling precise gravimetric dosing essential for enzyme kinetic studies (
Physicochemical Comparison Matrix
The following matrix contrasts the fundamental properties of the two forms. Note the significant difference in Molecular Weight (MW), which necessitates a 1.95x correction factor when calculating molarity for the salt form.
| Feature | β-Nicotyrine Freebase | β-Nicotyrine L-Tartrate | Impact on Assay |
| CAS Number | 487-19-4 | 4315-37-1 | Ordering accuracy |
| Physical State | Viscous Liquid / Oil | Crystalline Solid (Powder) | Handling precision |
| Color | Pale Yellow (fresh) to Dark Brown (oxidized) | White to Off-White | Purity indicator |
| Molecular Weight | 158.20 g/mol | 308.29 g/mol | Stoichiometry (Factor: 1.95) |
| Solubility (Water) | Low / Sparingly Soluble | High | Buffer compatibility |
| Solubility (DMSO) | High (>50 mg/mL) | High (>30 mg/mL) | Stock preparation |
| Stability | Low: Oxidizes rapidly in air/light | High: Stable at RT; hygroscopic | Shelf-life & reproducibility |
| Volatility | Moderate (Semi-volatile) | Negligible | Concentration drift |
Experimental Protocols & Handling
A. Stock Solution Preparation
The gravimetric error associated with weighing small volumes of viscous, volatile oil (Freebase) is the primary source of variability in
Protocol 1: Handling the Freebase (Liquid)
-
Requirement: Inert atmosphere (Nitrogen/Argon glove box or stream).[1]
-
Procedure:
-
Thaw the Freebase vial from -20°C to room temperature before opening to prevent water condensation.
-
Purge the headspace with Nitrogen immediately upon opening.
-
Use a positive displacement pipette or a gas-tight syringe to transfer the oil. Do not use air-displacement pipettes due to viscosity/volatility.
-
Dissolve immediately in 100% DMSO.
-
Critical: Aliquot into single-use vials, purge with
, and freeze at -80°C. Never refreeze a thawed aliquot.
-
Protocol 2: Handling the L-Tartrate (Solid)
-
Requirement: Analytical balance (0.01 mg precision).
-
Procedure:
-
Weigh the solid powder directly into a tared amber glass vial.
-
Calculate the Freebase Equivalent (FBE):
-
Dissolve in water, saline, or DMSO depending on the assay.
-
Store stock solutions at -20°C.
-
B. Biological Assay Considerations
1. CYP2A6 Inhibition / Inactivation Assays
β-Nicotyrine acts as a mechanism-based inactivator (MBI). This requires pre-incubation with NADPH.
-
Freebase Risk: If the freebase has oxidized (brown color), it likely contains myosmine or cotinine -like degradation products, which have different
values (myosmine vs. Nicotyrine ). This leads to underestimation of potency . -
Recommendation: Use L-Tartrate for all
and characterizations to guarantee 99%+ purity of the parent inhibitor.
2. In Vivo Pharmacokinetics (PK)
-
Vehicle Selection:
-
Freebase: Requires pH adjustment (acidification) or co-solvents (PEG400/Tween) to solubilize in saline for IV/IP injection.
-
L-Tartrate: Dissolves directly in physiological saline (pH ~5-6).
-
-
Dosing: Ensure the dose is reported as Freebase Equivalent . A "1 mg/kg" dose of Tartrate delivers only ~0.51 mg/kg of active β-Nicotyrine.
Visualized Workflows
Diagram 1: Comparative Stock Preparation Workflow
This diagram illustrates the divergence in handling complexity between the two forms.
Caption: Workflow comparison highlighting the critical inert gas requirement for Freebase handling versus the stoichiometric correction required for L-Tartrate.
Diagram 2: Mechanism of CYP2A6 Inactivation
Understanding the mechanism clarifies why purity (ensured by the salt form) is vital. β-Nicotyrine is metabolized to a reactive intermediate that covalently binds the enzyme.
Caption: Mechanism-based inactivation of CYP2A6 by β-Nicotyrine. Purity is essential to distinguish
Summary Recommendations
-
For Quantitative Inhibition (
) Studies: Always use β-Nicotyrine L-Tartrate . The solid state ensures you are weighing the exact molecule without oxidation byproducts that could skew kinetic constants. -
For Vaping Aerosol Replication: Use Freebase only if you are specifically trying to mimic the physical chemistry of e-liquid formulations (volatility studies).
-
Storage: Store Freebase at -20°C under Argon. Store Tartrate at room temperature (desiccated) or -20°C.
References
-
Denton, T. T., Zhang, X., & Cashman, J. R. (2004). Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochemical Pharmacology, 67(4), 751–756. Link
-
Kramlinger, V. M., von Weymarn, L. B., & Murphy, S. E. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Chemico-Biological Interactions, 197(2-3), 87–92. Link
-
Santa Cruz Biotechnology. β-Nicotyrine L-Tartrate Product Data Sheet (CAS 4315-37-1). Link
-
Cayman Chemical. β-Nicotyrine Freebase Product Information (CAS 487-19-4).[2] Link
-
Stephens, E. S., Walsh, A. A., & Scott, E. E. (2012). Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes. Drug Metabolism and Disposition, 40(9), 1797–1802. Link
Sources
Comprehensive Cross-Validation Guide: Quantification Methods for β-Nicotyrine L-Tartrate
Introduction & Context of Use
β-Nicotyrine (3-(1-methyl-1H-pyrrol-2-yl)pyridine) is a minor tobacco alkaloid, a known nicotine metabolite, and a critical biomarker in tobacco exposure studies. In pharmacological and toxicological research, it is predominantly utilized in its L-tartrate salt form (β-Nicotyrine L-tartrate) because the salt provides superior aqueous solubility and prevents the oxidative degradation common to the volatile free base.
Beyond its role as a biomarker, β-nicotyrine is a potent mechanism-based inhibitor of cytochrome P450 2A6 (CYP2A6) and CYP2A13—the primary enzymes responsible for nicotine metabolism and the activation of carcinogenic tobacco-specific nitrosamines (TSNAs)[1]. Accurate quantification of this compound across diverse matrices (plasma, urine, and e-liquid formulations) is critical. This guide provides an in-depth cross-validation of three primary analytical platforms—LC-MS/MS, GC-MS, and HPLC-UV—anchored in the rigorous standards of the [2].
Methodological Landscape & Causality
Selecting the correct analytical platform requires understanding the physicochemical causality of β-nicotyrine L-tartrate:
-
Salt Dissociation (LC-MS/MS & HPLC-UV): In aqueous matrices and acidic mobile phases, the L-tartrate salt completely dissociates. Liquid chromatography methods directly analyze the protonated β-nicotyrine cation, exploiting its basic pyridine nitrogen for excellent ionization efficiency in positive-ion modes (ESI+/APCI+)[3].
-
Volatility & Basification (GC-MS): The L-tartrate salt is strictly non-volatile and will decompose in a GC inlet. To utilize GC-MS, the protocol must include an alkaline liquid-liquid extraction (LLE) step to neutralize the tartaric acid and liberate the volatile β-nicotyrine free base.
-
Chromophore Conjugation (HPLC-UV): The conjugated system between the pyrrole and pyridine rings provides a strong, distinct UV absorbance maximum at ~260 nm, making UV detection highly viable for bulk formulation quality control.
Analytical workflow for β-Nicotyrine L-tartrate cross-validation across three platforms.
Step-by-Step Experimental Protocols
Protocol A: Universal Sample Preparation (Mixed-Mode Cation Exchange - MCX)
Causality: Biological matrices contain phospholipids that cause severe ion suppression in mass spectrometry. Because β-nicotyrine is a basic alkaloid (pKa ~5.5), MCX sorbents allow strong ionic retention of the analyte while neutral and acidic lipids are washed away[3].
-
Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in Water through the MCX cartridge.
-
Loading: Dilute 200 µL of biological sample with 200 µL of 2% Formic Acid to ensure complete protonation. Load onto the cartridge.
-
Washing: Wash with 1.0 mL 2% Formic Acid (removes neutral/acidic interferences), followed by 1.0 mL Methanol (removes phospholipids).
-
Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the basic nitrogen, breaking the ionic bond).
-
Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
Protocol B: LC-MS/MS (High-Sensitivity Bioanalysis)
Causality: Provides the highest sensitivity for trace-level pharmacokinetic profiling, meeting ICH M10 requirements for LLOQ (Lower Limit of Quantification)[2].
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Solvent A: 10 mM Ammonium Acetate in Water (pH 9.0). Solvent B: Acetonitrile. Note: A high pH mobile phase keeps β-nicotyrine in its free base form during chromatography, preventing peak tailing on silica-based columns.
-
Gradient: 5% B to 95% B over 4.5 minutes at a flow rate of 0.4 mL/min.
-
Detection: Positive Electrospray Ionization (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 159.1 → 117.1 (quantifier) and m/z 159.1 → 90.1 (qualifier).
Protocol C: GC-MS (Formulation & E-Liquid QC)
Causality: Highly effective for e-liquid formulations where matrix complexity is low, but high chromatographic resolution is required to separate structurally similar tobacco alkaloids.
-
Basification (Critical Step): Add 50 µL of 10% Ammonium Hydroxide to 500 µL of the sample to neutralize the L-tartrate salt into the volatile free base.
-
Extraction: Extract with 500 µL of Dichloromethane (DCM). Vortex for 2 minutes, centrifuge, and collect the lower organic layer.
-
Injection: Inject 1 µL splitless into a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: Initial hold at 80°C (1 min), ramp at 15°C/min to 280°C.
-
Detection: Electron Ionization (EI) at 70 eV. Monitor m/z 158 (molecular ion) and m/z 157 (base peak, loss of hydrogen from the pyrrole ring).
Protocol D: HPLC-UV (Routine Stability & Bulk QC)
Causality: While less sensitive than MS, UV detection is highly reproducible, self-validating, and cost-effective, making it the gold standard for stability-indicating assays of raw β-nicotyrine L-tartrate API.
-
Column: C8 or C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 40% Methanol / 60% Water with 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to sharpen the peak.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm .
Cross-Validation Data Summary
The following table synthesizes the cross-validation performance of the three methods based on ICH M10 acceptance criteria (Accuracy within ±15%, Precision CV ≤15%)[2].
| Validation Parameter | LC-MS/MS (ESI+) | GC-MS (EI) | HPLC-UV (260 nm) |
| Primary Application | In vivo PK/TK Studies | E-Liquid / Impurity Profiling | API Release / Stability |
| Linearity Range | 0.5 – 500 ng/mL | 50 – 5,000 ng/mL | 100 – 10,000 ng/mL |
| LOD (S/N ≥ 3) | 0.1 ng/mL | 15 ng/mL | 30 ng/mL |
| LOQ (S/N ≥ 10) | 0.5 ng/mL | 50 ng/mL | 100 ng/mL |
| Intra-day Precision (CV%) | < 5.2% | < 7.8% | < 2.1% |
| Inter-day Precision (CV%) | < 6.5% | < 8.5% | < 3.0% |
| Matrix Effect | 88 - 94% (Urine) | Minimal (Post-LLE) | N/A (API QC) |
| Mean Recovery | 92.5% | 85.4% | 98.2% |
Mechanistic Insight: CYP2A6 Inhibition Pathway
Understanding β-nicotyrine's quantification is directly tied to its biological significance. β-Nicotyrine is a suicide inhibitor of CYP2A6. During metabolism, the CYP2A6 enzyme oxidizes the pyrrole ring of β-nicotyrine, generating a highly reactive intermediate. This intermediate covalently binds to the enzyme's active site, resulting in irreversible inactivation and significantly altering the pharmacokinetic profile of co-administered nicotine[1].
Mechanism-based inhibition of CYP2A6 by β-Nicotyrine preventing nicotine oxidation.
Conclusion & Method Selection Matrix
The choice of quantification method for β-Nicotyrine L-tartrate must be driven by the Context of Use:
-
For high-throughput clinical bioanalysis: Deploy LC-MS/MS coupled with MCX solid-phase extraction. It is the only platform capable of reliably meeting ICH M10 sensitivity requirements for trace urinary and plasma biomarkers[3].
-
For volatile impurity profiling: Deploy GC-MS , ensuring the L-tartrate salt is basified prior to extraction to guarantee volatilization.
-
For formulation stability: Deploy HPLC-UV . Its superior precision (CV < 3.0%) and lack of matrix ionization effects make it ideal for determining the shelf-life degradation of the L-tartrate API.
References
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Guidelines, 2022.[Link]
-
Piyankarage, S. C., et al. "Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds." ACS Omega, 2021.[Link]
-
Liu, X., et al. "The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine." Toxicology Research, 2016.[Link]
Sources
- 1. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Beta-Nicotyrine L-Tartrate: A Comparative Analytical Guide
Executive Summary & Rationale
Beta-Nicotyrine [3-(1-methyl-1H-pyrrol-2-yl)pyridine] is a minor tobacco alkaloid and a primary pyrolysis product of nicotine. Unlike nicotine, which contains a saturated pyrrolidine ring, beta-nicotyrine possesses an aromatic pyrrole ring conjugated with the pyridine moiety. This structural difference renders the free base highly susceptible to oxidation, rapidly degrading into myosmine and cotinine upon exposure to air.
The Strategic Shift to L-Tartrate: To mitigate oxidative instability, beta-nicotyrine is synthesized as an L-tartrate salt . This guide focuses on assessing the purity of this specific salt form. The "performance" evaluated here is twofold:
-
Chemical Integrity: The stability retention of the L-tartrate salt compared to the free base.
-
Analytical Efficacy: A comparison of High-Performance Liquid Chromatography (HPLC-UV/DAD) versus Quantitative Nuclear Magnetic Resonance (qNMR) as the primary validation methodologies.
Chemical Context & Degradation Pathways
Understanding the impurity profile is a prerequisite for selecting the correct analytical method. The synthesis of beta-nicotyrine typically involves the dehydrogenation of nicotine.[][2] Consequently, the primary impurities are unreacted starting material (nicotine) and oxidative degradation products.
Key Chemical Differentiator:
-
Nicotine: Aliphatic pyrrolidine ring (pKa ~8.0).
-
Beta-Nicotyrine: Aromatic pyrrole ring (Non-basic N).[3] The basicity is solely derived from the pyridine nitrogen (pKa ~4.76), suggesting a likely 1:1 stoichiometry with L-tartaric acid, unlike the 1:2 often seen with highly basic alkaloids.
Visualization: Synthesis & Degradation Pathway
Figure 1: The synthesis of beta-nicotyrine involves dehydrogenation of nicotine.[][2][3][4][5][6][7] The free base is prone to oxidation into myosmine, a pathway inhibited by salt formation.
Comparative Analysis of Assessment Methods
To certify the purity of synthesized beta-nicotyrine L-tartrate, researchers must choose between relative profiling (HPLC) and absolute quantification (qNMR).
Method A: HPLC-UV/DAD (The Relative Standard)
-
Principle: Separation of analytes based on hydrophobicity using a C18 column.
-
Detection: UV absorbance.[8][9][10] Beta-nicotyrine has a distinct UV max (~288-290 nm) compared to nicotine (~260 nm) due to extended conjugation.
-
Pros: Excellent for detecting trace impurities (myosmine, nicotine) with high sensitivity (LOD < 0.05%).
-
Cons: Requires a reference standard for the salt; cannot inherently detect inorganic salts or residual solvents; assumes equal response factors if standards are unavailable.
Method B: qNMR (The Absolute Standard)
-
Principle: Molar-based quantification using an internal standard (e.g., Maleic Acid or TCNB).
-
Detection: Proton (
H) resonance integration. -
Pros: Self-validating ; does not require a nicotyrine reference standard; simultaneously quantifies the nicotyrine:tartrate molar ratio (stoichiometry) and residual solvents.
-
Cons: Lower sensitivity (LOD ~0.5%); requires high solubility in deuterated solvents.
Performance Comparison Table
| Feature | HPLC-UV/DAD | qNMR ( |
| Primary Utility | Impurity Profiling (Nicotine/Myosmine) | Absolute Purity & Salt Stoichiometry |
| Reference Standard | Required (for accurate w/w%) | Not Required (Internal Std used) |
| Specificity | High (Separates isomers/degradants) | High (Distinct aromatic signals) |
| LOD (Limit of Detection) | < 0.01% (Trace analysis) | ~0.1 - 0.5% (Major component) |
| Salt Counter-ion Analysis | Invisible to UV (unless derivatized) | Visible (Tartrate protons measurable) |
| Throughput | High (Automated injections) | Low (Manual processing/long relaxation) |
Experimental Protocols
Protocol 1: HPLC-DAD Purity Assessment
This protocol ensures separation of the lipophilic nicotyrine from the more polar tartaric acid and nicotine.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 20 mM Phosphate Buffer (pH 7.4) + 0.1% Triethylamine (TEA).
-
B: Acetonitrile.[3]
-
Gradient: 5% B to 60% B over 15 min.
-
-
Detection: DAD scanning 210–400 nm.
-
Quantification Channel: 290 nm (Specific for Nicotyrine).
-
Impurity Channel: 260 nm (Specific for Nicotine/Cotinine).
-
-
Sample Prep: Dissolve 10 mg L-tartrate salt in 10 mL Mobile Phase A.
-
System Suitability: Resolution (
) between Nicotine and Beta-Nicotyrine must be > 2.0.
Protocol 2: qNMR Absolute Quantification
This protocol validates the salt stoichiometry and absolute mass purity.
-
Solvent: Deuterated Methanol (
) or DMSO- . -
Internal Standard (IS): Maleic Acid (Traceable CRM grade).
-
Rationale: Maleic acid singlet (~6.3 ppm) does not overlap with Nicotyrine aromatics (6.5–8.5 ppm) or Tartrate methines (~4.3 ppm).
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Must be of the slowest proton). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Weight, = Purity of IS.[3][11]
Decision Logic for Researchers
When should you use which method? Use the logic flow below to determine the appropriate workflow for your development stage.
Figure 2: Analytical workflow decision matrix. HPLC is preferred for impurity profiling, while qNMR is superior for establishing the absolute potency and salt composition.
References
-
Denton, T. T., et al. (2004).[2] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology. Link
-
Jacob, P., et al. (1999).[6] "Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes." American Journal of Public Health. Link
-
Clayton, P., et al. (2013).[8] "Spectroscopic studies on nicotine and nornicotine in the UV region." Chirality. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Benowitz, N. L., et al. (1994).[4] "Nicotine chemistry, metabolism, kinetics and biomarkers." Handb Exp Pharmacol. Link
Sources
- 2. Nicotyrine - Wikipedia [en.wikipedia.org]
- 3. Cas 487-19-4,B-NICOTYRINE | lookchem [lookchem.com]
- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Nicotyrine | CAS 487-19-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. scitepress.org [scitepress.org]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic studies on nicotine and nornicotine in the UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of β-Nicotyrine in Electronic and Combustible Tobacco Products: Pharmacological Impact and Analytical Methodologies
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide
Introduction & Mechanistic Context
β-Nicotyrine (1-methyl-2-(3-pyridyl)pyrrole) is a minor tobacco alkaloid and a primary oxidation product of nicotine. Historically, it was considered a negligible byproduct in combustible tobacco analysis. However, as a Senior Application Scientist characterizing next-generation tobacco products, I have observed that β-nicotyrine has garnered intense pharmacological interest due to its disproportionately high concentration in Electronic Nicotine Delivery Systems (ENDS) (1)[1].
The toxicological weight of β-nicotyrine lies in its pharmacodynamics: it is a potent inhibitor of hepatic cytochrome P450 enzymes (specifically CYP2A6 and CYP2A13) (2)[2]. By inhibiting the primary metabolic pathway of nicotine, high levels of β-nicotyrine prolong systemic nicotine exposure, fundamentally altering the pharmacokinetic profile and potentially escalating the abuse liability of e-cigarettes (3)[3].
Comparative Chemical Profiling: Combustible Tobacco vs. ENDS
The stark disparity in β-nicotyrine concentrations between combustible cigarettes and e-cigarettes is driven by their distinct operational mechanisms. Combustible cigarettes burn tobacco at 700–900°C, a temperature regime that thermally degrades β-nicotyrine and prevents its accumulation in mainstream smoke (1)[1].
Conversely, ENDS utilize a heating element to vaporize an e-liquid matrix (propylene glycol/vegetable glycerin). As e-liquids age and are exposed to oxygen—often accelerated by the "steeping" practices of users or the repeated opening of refillable tanks—nicotine undergoes auto-oxidation to form β-nicotyrine (4)[4]. In aerosolized ENDS solutions, β-nicotyrine can reach concentrations approximately 1000x higher than in combustible cigarettes.
Quantitative Comparison Table
| Product Type | β-Nicotyrine Concentration | Primary Formation Mechanism | Matrix Complexity | CYP2A6 Inhibition Potential |
| Combustible Cigarettes | <0.1% of Nicotine | Biosynthesis / Low-temp curing | High (Thousands of combustion products) | Negligible |
| Fresh E-Liquids | 1.1% – 13.0% of Nicotine | Nicotine auto-oxidation during storage | Low (PG/VG base) | Moderate |
| Aged E-Liquids & Aerosols | Up to 25.0% of Nicotine | Accelerated oxidation via heating element & air exposure | Moderate (PG/VG + thermal degradants) | High |
Pharmacological Causality: The CYP2A6 Inhibition Pathway
To understand the toxicological implications of the data above, we must map β-nicotyrine's interaction with nicotine metabolism. Nicotine is primarily metabolized into its inactive metabolite, cotinine, by the hepatic enzyme CYP2A6. Because β-nicotyrine acts as a potent inhibitor of CYP2A6, high levels of β-nicotyrine in ENDS aerosols create a pharmacokinetic feedback loop: the user inhales both the addictive drug (nicotine) and an inhibitor of the drug's clearance mechanism (β-nicotyrine).
Mechanism of β-Nicotyrine-mediated CYP2A6 inhibition and prolonged systemic nicotine exposure.
Analytical Methodologies & Self-Validating Protocols
Accurate comparative quantification of β-nicotyrine requires robust analytical techniques capable of resolving minor alkaloids from highly divergent matrices (PG/VG in ENDS vs. heavy particulate matter and lipids in combustible tobacco). Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operating in Electron Ionization (EI) mode is the industry standard due to its superior resolution of volatile and semi-volatile compounds (5)[5].
Experimental Causality & Trustworthiness
Direct injection of ENDS aerosols or tobacco extracts rapidly degrades GC column performance due to the accumulation of non-volatile lipids and PG/VG residues. Therefore, a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) step is mandatory. This ensures a self-validating system where matrix effects do not suppress the analyte signal, and internal standard recoveries remain consistent (6)[6].
Step-by-step GC-MS/MS workflow for β-Nicotyrine extraction and quantification.
Step-by-Step GC-MS/MS Protocol
Step 1: Sample Collection and Internal Standard (IS) Addition
-
Combustible Tobacco: Extract 1.0 g of homogenized cigarette filler in 10 mL of methanolic solvent.
-
ENDS Aerosol: Trap aerosol emissions using a Cambridge filter pad under standardized puffing topography (e.g., CORESTA CRM 81). Extract the pad in 10 mL of methanol.
-
Self-Validation Check: Spike all samples with 50 µL of Quinoline-d7 or Nicotine-d4 (10 µg/mL) prior to extraction. This corrects for recovery losses and instrument drift, ensuring quantitative integrity.
Step 2: Matrix Cleanup via Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL methanol followed by 2 mL of 0.1% aqueous formic acid.
-
Load the methanolic extract. The basic nitrogen in β-nicotyrine allows it to be selectively retained by the cation-exchange sorbent.
-
Wash with 2 mL of 5% methanol in water to elute neutral PG/VG and acidic interferences.
-
Elute β-nicotyrine and other minor alkaloids using 2 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under gentle nitrogen and reconstitute in 1 mL of dichloromethane.
Step 3: GC-MS/MS Analysis
-
Injection: Inject 1 µL of the reconstituted sample in split mode (5:1) into a GC-MS/MS system (e.g., Agilent 7890B/5977A) (7)[7].
-
Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) with Helium carrier gas at a constant flow of 1.2 mL/min.
-
Temperature Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Detection: Operate the EI source at 230°C. Monitor β-nicotyrine in Multiple Reaction Monitoring (MRM) mode utilizing the precursor ion m/z 159.20.
-
System Validation: The run is deemed valid only if the IS recovery remains between 85-115% and the calibration curve demonstrates strict linearity (
) across the 10 ng/mL to 10 µg/mL range.
References
-
The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination Source: NIH PubMed Central (PMC) URL:[Link]
-
Evaluation of E-Vapor Nicotine and Nicotyrine Concentrations under Various E-Liquid Compositions, Device Settings, and Vaping Topographies Source: ResearchGate URL:[Link]
-
Chemical Constituents in E-Cigarette Liquids and Aerosols Source: Scientific Research Publishing (SCIRP) URL:[Link]
-
Liver and lung microsomal metabolism of the tobacco alkaloid .beta.-nicotyrine Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]
-
Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species Source: ResearchGate URL:[Link]
-
Tobacco Analysis Solutions: Multi-Class Compound Testing Source: Waters Corporation URL:[Link]
-
Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products Source: NIH PubMed Central (PMC) URL:[Link]
Sources
- 1. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents in E-Cigarette Liquids and Aerosols [scirp.org]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Specificity of a β-Nicotyrine L-tartrate Antibody
Introduction: The Imperative of Specificity in Nicotine Metabolite Research
In the expanding field of toxicology and pharmacology, particularly in studies related to tobacco use and nicotine replacement therapies, the accurate detection of specific nicotine metabolites is paramount. β-Nicotyrine, a minor tobacco alkaloid and a metabolite of nicotine, is gaining interest for its potential role in the abuse liability of electronic nicotine delivery systems (ENDS)[1][2][3]. It is formed through the degradation and oxidation of nicotine and can influence nicotine's metabolic clearance[1][4].
To investigate its biological role, researchers rely on high-affinity immunodetection tools, primarily antibodies. However, an antibody is only as good as its validation. An unspecific antibody—one that cross-reacts with other structurally similar molecules—can lead to erroneous data, confounding experimental interpretation and yielding irreproducible results[5][6]. The International Working Group for Antibody Validation (IWGAV) has proposed a framework built on multiple conceptual pillars to guide this critical process, ensuring that antibodies are rigorously tested for their intended application[7][8].
This guide provides an in-depth, technically-grounded comparison of essential methods for validating the specificity of a polyclonal or monoclonal antibody against the small molecule (hapten) β-Nicotyrine L-tartrate. We will move beyond simple protocols to explain the causality behind our experimental choices, establishing a self-validating system that ensures trustworthiness and scientific integrity.
The Validation Framework: A Multi-Pillar Approach for a Small Molecule Target
Validating an antibody against a small molecule like β-Nicotyrine presents unique challenges compared to protein targets. Standard methods like knockout-validated Western blotting on cell lysates are not directly applicable. Therefore, our strategy must rely on a combination of immunoassays and biophysical techniques to build a robust case for specificity. Our validation framework rests on three core experimental pillars:
-
Competitive Immunoassay (ELISA): To establish the antibody's primary reactivity and determine its sensitivity for β-Nicotyrine.
-
Comprehensive Cross-Reactivity Profiling: To prove the antibody discriminates β-Nicotyrine from its parent compound (nicotine) and other key metabolites. This is the cornerstone of specificity validation for a hapten-specific antibody.
-
Biophysical Characterization (Surface Plasmon Resonance): To provide quantitative, real-time data on the binding kinetics and affinity of the antibody-antigen interaction.
Pillar 1: Competitive ELISA for Potency Assessment
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most effective format for quantifying a small molecule antigen[9][10]. Its principle is based on the competition between a known amount of immobilized antigen and the free antigen in a sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of free antigen in the sample, providing a highly sensitive measure of the antibody's interaction with the target[10][11][12].
Experimental Workflow: Competitive ELISA
Caption: Workflow for the β-Nicotyrine Competitive ELISA.
Detailed Protocol: Competitive ELISA
-
Plate Coating: Dilute a β-Nicotyrine-carrier protein conjugate (e.g., β-Nicotyrine-BSA) to 1-5 µg/mL in coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C[13][14].
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20)[15].
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT)[13][16].
-
Competition Reaction:
-
Prepare a serial dilution of β-Nicotyrine L-tartrate standards in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each standard dilution with 50 µL of the primary anti-β-Nicotyrine antibody (at a pre-determined optimal concentration). Incubate for 1 hour at RT to allow binding to occur[13].
-
-
Incubation: Wash the blocked assay plate three times. Transfer 100 µL of the antibody-standard mixtures from the dilution plate to the corresponding wells of the assay plate. Incubate for 1-2 hours at RT.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG), diluted in Blocking Buffer, to each well. Incubate for 1 hour at RT[17].
-
Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes[15].
-
Reading: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄). Read the absorbance at 450 nm on a microplate reader.
Data Interpretation
The data is used to generate a standard curve by plotting absorbance against the log of the β-Nicotyrine concentration. The IC50 value—the concentration of β-Nicotyrine that causes 50% inhibition of the maximum signal—is calculated. A low IC50 value indicates high antibody affinity and sensitivity.
| Parameter | Result (Hypothetical Data) | Interpretation |
| Optimal Antibody Titer | 1:20,000 | The dilution providing a strong signal with low background. |
| IC50 Value | 15 ng/mL | The antibody is highly sensitive to β-Nicotyrine. |
| Assay Range | 2 - 250 ng/mL | The concentration range for reliable quantification. |
| Table 1: Summary of hypothetical performance data for the β-Nicotyrine antibody in a competitive ELISA format. |
Pillar 2: Cross-Reactivity Profiling for Specificity Confirmation
The most critical test for a small molecule antibody is to prove it does not bind to structurally related compounds. Nicotine is metabolized into numerous compounds, and an antibody that cross-reacts with these will produce false-positive results, rendering it useless for specific detection[18][19]. We must test our antibody against a panel of relevant nicotine metabolites and alkaloids.
Logical Framework for Cross-Reactivity Assessment
Caption: Logic for assessing antibody specificity via cross-reactivity.
Protocol: Cross-Reactivity Testing
The protocol is identical to the Competitive ELISA described above. The only difference is that instead of creating a standard curve with β-Nicotyrine, separate standard curves are generated using high concentrations of each potential cross-reactant (e.g., Nicotine, Cotinine, trans-3'-hydroxycotinine, Nornicotine, Anabasine)[20][21].
Data Analysis and Interpretation
Cross-reactivity (%) is calculated using the IC50 values obtained for each compound:
% Cross-Reactivity = (IC50 of β-Nicotyrine / IC50 of Potential Cross-Reactant) x 100
A truly specific antibody will have a very high IC50 (i.e., require a much higher concentration to achieve 50% inhibition) for all other metabolites, resulting in a cross-reactivity percentage close to zero.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| β-Nicotyrine | 15 | 100% | Reference Compound |
| Nicotine | > 100,000 | < 0.015% | Negligible cross-reactivity |
| Cotinine | > 100,000 | < 0.015% | Negligible cross-reactivity |
| trans-3'-OH-Cotinine | 85,000 | 0.018% | Negligible cross-reactivity[20] |
| Nornicotine | > 100,000 | < 0.015% | Negligible cross-reactivity |
| Anabasine | > 100,000 | < 0.015% | Negligible cross-reactivity[22] |
| Table 2: Hypothetical cross-reactivity profile of the anti-β-Nicotyrine antibody. Low percentage values confirm high specificity. |
Pillar 3: Surface Plasmon Resonance (SPR) for Kinetic Characterization
Surface Plasmon Resonance (SPR) provides a quantitative, label-free, and real-time analysis of the binding interaction between the antibody and its antigen[23][24]. This technique measures the association rate (kₐ) and dissociation rate (kₔ), which are then used to calculate the equilibrium dissociation constant (Kₐ), a direct measure of binding affinity[25]. High-throughput SPR systems can screen large libraries of antibodies, but the core principles remain invaluable for single-antibody validation[26][27].
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: General workflow for SPR-based kinetic analysis.
Detailed Protocol: SPR Analysis
-
Immobilization: The ligand (β-Nicotyrine-BSA conjugate) is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip via amine coupling)[25]. A reference flow cell is prepared, often by immobilizing the carrier protein (BSA) alone, to subtract non-specific binding.
-
Analyte Injection (Association): The analyte (anti-β-Nicotyrine antibody) is injected at several different concentrations in a running buffer (e.g., HBS-EP+) and flows over the ligand-coated surface. The binding is measured in real-time as an increase in Response Units (RU)[26].
-
Buffer Flow (Dissociation): The antibody injection is followed by a continuous flow of running buffer, and the dissociation of the antibody from the ligand is monitored as a decrease in RU.
-
Regeneration: A pulse of a low-pH solution (e.g., glycine-HCl, pH 1.5) is injected to strip all bound antibody from the surface, preparing it for the next injection cycle[25].
-
Data Fitting: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants.
Data Interpretation
The affinity (Kₐ) is the most critical value. A low Kₐ value (typically in the nanomolar (nM) to picomolar (pM) range) indicates a very strong and stable binding interaction.
| Kinetic Parameter | Symbol | Value (Hypothetical Data) | Interpretation |
| Association Rate | kₐ (1/Ms) | 1.5 x 10⁵ | Rapid binding of the antibody to the antigen. |
| Dissociation Rate | kₔ (1/s) | 7.0 x 10⁻⁴ | Slow dissociation, indicating a stable complex. |
| Affinity Constant | Kₐ (nM) | 4.7 nM | High-affinity interaction, characteristic of a specific antibody. |
| Table 3: Summary of hypothetical SPR kinetic and affinity data for the anti-β-Nicotyrine antibody. |
Confirmatory Orthogonal Method: Western Blotting of Conjugates
While not a primary validation method for a free hapten, a Western Blot can serve as a valuable orthogonal technique to confirm that the antibody recognizes the β-Nicotyrine moiety itself when conjugated to a protein carrier[28][29]. This method tests specificity in a different application context, adding another layer of confidence.
Protocol: Western Blot
-
Sample Prep & Electrophoresis: Load 1-2 µg of β-Nicotyrine-BSA, Cotinine-BSA, and unconjugated BSA into separate wells of an SDS-PAGE gel. Run the gel to separate the proteins by size[16][17].
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at RT with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding[16].
-
Primary Antibody Incubation: Incubate the membrane with the anti-β-Nicotyrine antibody (e.g., at 1 µg/mL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at RT[17].
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.
Expected Result: A strong band should appear only in the lane containing the β-Nicotyrine-BSA conjugate at the correct molecular weight. No signal should be present in the lanes with Cotinine-BSA or BSA alone. This result would visually confirm the antibody's specificity for the β-Nicotyrine hapten.
Conclusion: Synthesizing the Evidence for a Validated Antibody
A single experiment is insufficient to declare an antibody specific. True validation comes from the convergence of evidence from multiple, independent methods. For our anti-β-Nicotyrine L-tartrate antibody, the ideal validation profile is as follows:
-
High sensitivity demonstrated by a low IC50 value in a competitive ELISA.
-
Exceptional specificity confirmed by negligible (<0.1%) cross-reactivity with a panel of closely related nicotine metabolites.
-
High affinity quantified by a low nanomolar Kₐ value from SPR analysis.
-
Orthogonal confirmation of hapten recognition via a specific band in a Western Blot against a panel of conjugates.
By following this rigorous, multi-pillar validation guide, researchers can be confident that their anti-β-Nicotyrine antibody is a specific and reliable tool, capable of generating accurate and reproducible data essential for advancing our understanding of nicotine pharmacology and toxicology.
References
-
Uhlen, M., et al. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823–827. Available at: [Link]
-
Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. Abstract available at: [Link]
-
UTHealth Houston. (n.d.). Antibody Specificity. McGovern Medical School. Available at: [Link]
-
Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. Available at: [Link]
-
Carterra. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Available at: [Link]
-
USA TODAY. (2024). Nicotine Urine Test: A Complete Guide. Available at: [Link]
-
Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Available at: [Link]
-
Nicoya Lifesciences. (n.d.). Kinetic Analysis of High Affinity Antibody Antigen Interaction using Surface Plasmon Resonance. LabWrench. Available at: [Link]
-
Gruzdys, V., et al. (2020). NicAlert™ test strip performance comparison with LC-MS/MS and immunoassay methods for nicotine and cotinine. Archives of Clinical Toxicology, 2(2), 19-24. Available at: [Link]
-
Aryal, S. (2022). Competitive ELISA- Principle, Procedure, Result, Applications. Microbe Notes. Available at: [Link]
-
EURL-Brucellosis. (n.d.). Competitive Enzyme-linked immunosorbent assay. Anses. Available at: [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available at: [Link]
-
Antibodies.com. (2024). Antibody Applications and Validation. Available at: [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of cross-reactivity with nicotine metabolites. Available at: [Link]
-
Bio-Rad. (n.d.). Demonstrating Antibody Specificity - Western Blot Example. Available at: [Link]
-
Addgene. (2024). Antibody Validation Using the Indirect ELISA Method. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Types of ELISA. Available at: [Link]
-
GenFollower. (2025). Step-by-Step ELISA Protocol: A Comprehensive Guide. Available at: [Link]
-
NorthEast BioLab. (2025). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Available at: [Link]
-
Antibodies.com. (2024). ELISA: The Complete Guide. Available at: [Link]
-
Mayo Clinic Laboratories. (n.d.). Test Definition: ADMPU. Available at: [Link]
-
ARUP Consult. (2025). Nicotine Exposure and Metabolites. Available at: [Link]
-
Wikipedia. (n.d.). Nicotyrine. Available at: [Link]
-
Harris, A. C., et al. (2024). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotyrine. PubChem Compound Database. Available at: [Link]
-
Harris, A. C., et al. (2024). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. bioRxiv. Available at: [Link]
-
Harris, A. C., et al. (2024). The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. ResearchGate. Available at: [Link]
-
Al-Delaimy, W. K., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids, Anatabine and Anabasine. PLoS ONE, 9(7), e101816. Available at: [Link]
Sources
- 1. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Nicotyrine - Wikipedia [en.wikipedia.org]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 7. Validation of Antibody Specificity: Recommendations from the IWGAV and the Path Forward - Behind the Bench [thermofisher.com]
- 8. Five pillars to determine antibody specificity [abcam.com]
- 9. mybiosource.com [mybiosource.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Competitive Enzyme-linked immunosorbent assay | EURL [sitesv2.anses.fr]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. genfollower.com [genfollower.com]
- 15. addgene.org [addgene.org]
- 16. usbio.net [usbio.net]
- 17. Application Verification Testing for Western Blot | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. trybrst.com [trybrst.com]
- 19. researchgate.net [researchgate.net]
- 20. probiologists.com [probiologists.com]
- 21. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]
- 22. mayocliniclabs.com [mayocliniclabs.com]
- 23. Determination of kinetic data using surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rapidnovor.com [rapidnovor.com]
- 25. photos.labwrench.com [photos.labwrench.com]
- 26. youtube.com [youtube.com]
- 27. carterra-bio.com [carterra-bio.com]
- 28. neobiotechnologies.com [neobiotechnologies.com]
- 29. neobiotechnologies.com [neobiotechnologies.com]
Comparative Pharmacokinetics & Metabolic Enzymology: Beta-Nicotyrine vs. Cotinine
Executive Summary
This guide provides a technical comparison between Cotinine , the primary stable metabolite of nicotine, and beta-Nicotyrine (β-Nicotyrine), a minor tobacco alkaloid and oxidation product. While Cotinine serves as the gold-standard biomarker for nicotine exposure due to its stability and predictable elimination, β-Nicotyrine acts as a potent Mechanism-Based Inhibitor (MBI) of CYP2A6.
For drug development professionals, the distinction is critical: Cotinine represents a passive downstream readout , whereas β-Nicotyrine represents an active modulator of pharmacokinetics that can alter the bioavailability of nicotine and other CYP2A6 substrates.
Physicochemical & Structural Analysis
The pharmacokinetic divergence between these two molecules begins at their structural core.
| Feature | Cotinine | beta-Nicotyrine |
| Structure | Pyrrolidinone ring (C=O at C2).[1] Saturated ring system. | Pyrrole ring fused to pyridine.[2] Aromatic, electron-rich system. |
| Lipophilicity (LogP) | ~0.07 (Polar, water-soluble). | ~1.1 (More lipophilic). |
| Stability | Highly stable; resistant to rapid oxidation. | Reactive; susceptible to autoxidation and metabolic activation. |
| Receptor Binding | Weak agonist at nicotinic AChRs.[] | Weak agonist; primarily interacts with CYP enzymes. |
Scientist's Insight: The pyrrole ring of β-Nicotyrine is the key driver of its pharmacology. Unlike the saturated pyrrolidine ring of nicotine or the oxidized pyrrolidinone of cotinine, the aromatic pyrrole ring allows β-Nicotyrine to enter the CYP2A6 active site and form a reactive intermediate that covalently binds to the apo-protein, destroying the enzyme.
Pharmacokinetic Profile Comparison
The following data contrasts the stable, elimination-driven profile of Cotinine with the interaction-driven profile of β-Nicotyrine.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Cotinine (Biomarker) | beta-Nicotyrine (Inhibitor) |
| Primary Elimination Route | Metabolism (CYP2A6) & Renal Excretion (10-15%). | Metabolic Activation (CYP2A6/2A13) & Autoxidation. |
| Half-Life ( | 16–20 hours (Human). Stable accumulation.[4] | Transient/Reactive. Rapidly metabolized to pyrrolinones. |
| Clearance ( | ~0.04–0.08 L/h/kg (Low). | High intrinsic clearance ( |
| Volume of Distribution ( | 0.7–1.0 L/kg (Approximates total body water). | Not well characterized in vivo; likely higher due to lipophilicity. |
| Protein Binding | Low (<5%). | Not widely reported; structural analogs suggest low-to-moderate. |
| Metabolic Product | Trans -3'-hydroxycotinine.[5][6] | Cis -3'-hydroxycotinine (via pyrrolinone intermediate).[1][5] |
| CYP2A6 Interaction | Substrate ( | Mechanism-Based Inhibitor ( |
Mechanism of Action: Divergent Metabolic Fates
This section details the causal mechanisms differentiating the two compounds.
Cotinine: The Stable Tracer
Cotinine is formed via the 5'-oxidation of nicotine. It is polar and eliminated slowly. Its conversion to trans-3'-hydroxycotinine is the rate-limiting step in its own elimination. Because its clearance is flow-independent and capacity-limited, it serves as a reliable proxy for CYP2A6 activity (phenotyping).
beta-Nicotyrine: The Suicide Inhibitor
β-Nicotyrine is not merely a substrate; it is a suicide substrate .
-
Binding: It binds to the CYP2A6 active site with high affinity (
). -
Activation: The enzyme attempts to oxidize the pyrrole ring, generating an unstable epoxide or radical intermediate.
-
Inactivation: This intermediate covalently modifies the CYP2A6 apo-protein (not the heme), rendering the enzyme permanently inactive.
-
Kinetic Impact: This reduces the clearance of Nicotine (the parent drug), effectively increasing nicotine's AUC and half-life.
Diagram 1: Metabolic Divergence & Inactivation Pathway
Figure 1: The metabolic bifurcation of nicotine.[6][7] Cotinine proceeds down a stable clearance pathway, while β-Nicotyrine engages in a "suicide" interaction with CYP2A6, permanently inactivating the enzyme.
Experimental Protocols
To validate the PK differences described above, two distinct experimental approaches are required.
Protocol A: In Vitro Mechanism-Based Inactivation (MBI) Assay
Used to characterize β-Nicotyrine's inhibitory potential.
Objective: Determine
-
Primary Incubation:
-
Incubate Human Liver Microsomes (HLM) or recombinant CYP2A6 with varying concentrations of β-Nicotyrine (0, 0.1, 0.5, 1, 5, 10 µM).
-
Cofactor: NADPH (1 mM).
-
Timepoints: Pre-incubate for 0, 5, 10, 15, and 20 minutes.
-
-
Dilution Step (Critical):
-
At each timepoint, transfer an aliquot to a secondary incubation mixture.
-
Dilute 1:10 or 1:20 to minimize the concentration of unbound β-Nicotyrine (preventing reversible inhibition from interfering).
-
-
Secondary Incubation (Activity Check):
-
Add a probe substrate (e.g., Coumarin or Nicotine) at saturating concentration (
). -
Incubate for 10–20 minutes.
-
-
Analysis:
-
Quench with acetonitrile. Analyze metabolite (7-hydroxycoumarin or cotinine) via LC-MS/MS.
-
-
Calculation:
-
Plot ln(% Remaining Activity) vs. Pre-incubation Time.
-
The slope of the line is
. -
Plot
vs. to solve for and .
-
Protocol B: Comparative Plasma PK Study (Rat Model)
Used to contrast the circulation time of Cotinine vs. the effect of β-Nicotyrine.
-
Dosing:
-
Group 1 (Cotinine Control): IV bolus of Cotinine (1 mg/kg).
-
Group 2 (Interaction): IV bolus of Nicotine (1 mg/kg) + β-Nicotyrine (1 mg/kg).
-
-
Sampling:
-
Collect plasma via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
-
Bioanalysis (LC-MS/MS):
-
Column: C18 Reverse Phase (high pH stability recommended for alkaloids).
-
Mobile Phase: Ammonium Acetate (pH 10) / Acetonitrile gradient.
-
Transitions:
-
Cotinine: 177.1 → 80.1 m/z
-
β-Nicotyrine: 159.1 → 130.1 m/z
-
Internal Standard: Cotinine-d3.
-
-
-
Data Interpretation:
-
For Group 1, calculate standard PK (
, , ). -
For Group 2, observe the increase in Nicotine AUC compared to a Nicotine-only control. This "boost" validates β-Nicotyrine's activity in vivo.
-
Diagram 2: MBI Experimental Workflow
Figure 2: The "Dilution Method" workflow required to distinguish mechanism-based inactivation (irreversible) from competitive inhibition (reversible).
Implications for Drug Development
-
Biomarker Validity: In clinical trials involving tobacco products or e-cigarettes, the presence of β-Nicotyrine can artificially inflate plasma nicotine levels by inhibiting clearance. Relying solely on nicotine levels may lead to misinterpretation of delivery efficiency.
-
Drug-Drug Interactions (DDI): β-Nicotyrine is a potent CYP2A6 inhibitor.[2] It poses a DDI risk for concurrent drugs metabolized by CYP2A6 (e.g., Letrozole , Artemisinin ).
-
Metabolic Phenotyping: When using the Nicotine Metabolite Ratio (NMR = 3'-OH-Cotinine / Cotinine) to phenotype CYP2A6 activity, researchers must ensure β-Nicotyrine is not present, as it alters the formation of the 3'-OH metabolite (favoring cis over trans), potentially invalidating the ratio.
References
-
Denton, T. T., et al. (2004).[6] "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology. Link
-
Kramlinger, V. M., et al. (2012).[8] "Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol."[2][7] Chemico-Biological Interactions. Link
-
Benowitz, N. L., et al. (2009). "Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics."[6] Annual Review of Pharmacology and Toxicology. Link
-
Hukkanen, J., et al. (2005).[9] "Metabolism and Disposition Kinetics of Nicotine."[6][10][11][12] Pharmacological Reviews. Link
-
Shigenaga, M. K., et al. (1989). "Liver and lung microsomal metabolism of the tobacco alkaloid beta-nicotyrine." Chemical Research in Toxicology. Link
Sources
- 1. Studies on the in vivo biotransformation of the tobacco alkaloid beta-nicotyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid [vtechworks.lib.vt.edu]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 10. Plasma nicotine pharmacokinetics in dogs after intravenous administration: determination by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Blood Concentrations of Cotinine, a Biomonitoring Marker for Tobacco Smoke, Extrapolated from Nicotine Metabolism in Rats and Humans and Physiologically Based Pharmacokinetic Modeling | MDPI [mdpi.com]
- 12. Effect of dose on the pharmacokinetics of intravenous nicotine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of β-Nicotyrine L-tartrate via Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of pharmaceutical development and natural product analysis, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of safety, efficacy, and intellectual property. For compounds like β-nicotyrine, a tobacco alkaloid, and its salt forms such as L-tartrate, this structural integrity is paramount.[1][2] This guide provides an in-depth, technically-grounded comparison of how a suite of Nuclear Magnetic Resonance (NMR) experiments collectively serves as a self-validating system for the complete structural elucidation of β-nicotyrine L-tartrate.
We will move beyond a simple recitation of data, focusing instead on the causality behind the experimental choices and the logic of spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals who require not just data, but a robust and defensible understanding of molecular structure.
The Analytical Challenge: β-Nicotyrine and its Isomeric Competitor
β-Nicotyrine, chemically known as 3-(1-methyl-1H-pyrrol-2-yl)pyridine, is an alkaloid found in tobacco.[1][3] Its structure features a pyridine ring linked to a pyrrole ring. The L-tartrate salt is often prepared to improve its stability and handling properties. The analytical challenge lies not only in confirming the primary structure but also in definitively distinguishing it from potential isomers, such as α-nicotyrine [2-(1-methyl-1H-pyrrol-2-yl)pyridine], a plausible synthetic byproduct where the pyridine ring is attached at the 2-position instead of the 3-position. NMR spectroscopy is uniquely suited to resolve this ambiguity.[4][5][6]
The NMR Strategy: A Multi-Technique, Self-Validating Workflow
A comprehensive NMR analysis for structural elucidation does not rely on a single experiment. Instead, it employs a series of 1D and 2D techniques that provide orthogonal, cross-verifiable pieces of information.[7][8][9] The combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC creates a logical framework that, when assembled, leaves little room for structural ambiguity.[10][11][12]
Caption: Workflow for NMR-based structural elucidation.
Part 1: Data Acquisition & Analysis
Experimental Protocol: A Step-by-Step Guide
1. Sample Preparation:
-
Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over chloroform (CDCl₃) or methanol (CD₃OD) for two primary reasons. First, its broad solvent window does not obscure key aromatic signals. Second, and more importantly, its ability to form hydrogen bonds helps to resolve the exchangeable hydroxyl (-OH) and carboxylic acid (-COOH) protons of the L-tartrate counter-ion, which might otherwise be broadened or unobservable.
-
Procedure:
-
Accurately weigh 15-20 mg of β-nicotyrine L-tartrate.[13]
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ (99.9% D).[14]
-
To ensure homogeneity and remove any particulates that could degrade spectral quality, filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.[14]
-
Add a small, precisely measured amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[13][15]
-
2. NMR Data Acquisition:
-
Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic region.[7]
-
Experiments:
-
¹H NMR: Standard single-pulse experiment. Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
-
¹³C NMR: Proton-decoupled experiment. Determines the number of unique carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. This is the primary tool for mapping out adjacent protons within a spin system (e.g., within the pyridine or pyrrole rings).[16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation). This is the definitive method for assigning a proton signal to its corresponding carbon signal.[11][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for connecting the individual spin systems and identifying the positions of quaternary (non-protonated) carbons, thus assembling the complete molecular skeleton.[10]
-
Interpreting the Spectra: A Hypothetical Data Analysis
Below is a tabulated summary of expected NMR data for β-nicotyrine L-tartrate, based on established chemical shift principles for pyridine and pyrrole heterocycles.
Table 1: ¹H and ¹³C NMR Data for β-Nicotyrine L-tartrate in DMSO-d₆
| Position | δ ¹H (ppm) | Multiplicity | Integration | δ ¹³C (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| β-Nicotyrine Moiety | ||||||
| 2' | 8.65 | d | 1H | 149.5 | CH | C4', C6', C3 |
| 4' | 7.80 | dt | 1H | 136.0 | CH | C2', C6', C5', C3 |
| 5' | 7.40 | dd | 1H | 123.8 | CH | C3', C4' |
| 6' | 8.50 | dd | 1H | 148.2 | CH | C2', C4' |
| 2 | - | - | - | 129.0 | C | H4, H5, H3', H4' |
| 3 | 6.50 | t | 1H | 110.5 | CH | C2, C4, C5 |
| 4 | 6.20 | t | 1H | 107.0 | CH | C2, C3, C5, N-CH₃ |
| 5 | 6.90 | t | 1H | 122.0 | CH | C2, C3, C4 |
| N-CH₃ | 3.65 | s | 3H | 35.0 | CH₃ | C2, C5 |
| L-Tartrate Moiety | ||||||
| 2'', 3'' | 4.30 | s | 2H | 72.5 | CH | C1'', C4'' |
| 1'', 4'' | - | - | - | 174.0 | C | H2'', H3'' |
| -OH | ~5.5 | br s | 2H | - | - | - |
| -COOH | ~12.5 | br s | 2H | - | - | - |
(Note: Chemical shifts (δ) are hypothetical but representative. Multiplicities: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, dt=doublet of triplets, br s=broad singlet)
Structural Walkthrough:
-
L-Tartrate Signature: The ¹H NMR shows a sharp singlet at 4.30 ppm integrating to 2H, and the ¹³C NMR shows corresponding CH carbons at 72.5 ppm.[17][18] The highly deshielded signal around 174.0 ppm is characteristic of the carboxylate carbons. The broad singlets for -OH and -COOH protons confirm the presence of the tartaric acid counter-ion.
-
N-Methyl Group: A sharp singlet at 3.65 ppm (3H) in the ¹H NMR, correlated to a carbon at 35.0 ppm in the HSQC spectrum, is the classic signature of the N-methyl group on the pyrrole ring.
-
Pyrrole Ring Assembly (COSY & HMBC):
-
The COSY spectrum would show correlations between H3, H4, and H5, establishing their adjacency in a three-proton spin system.
-
The HMBC spectrum is crucial here. The N-CH₃ protons (3.65 ppm) will show a correlation to C2 and C5, confirming the methyl group's position and locking in the pyrrole ring structure.
-
-
Pyridine Ring Assembly (COSY): The four aromatic protons of the pyridine ring (H2', H4', H5', H6') form a distinct spin system. The COSY spectrum will reveal their coupling network, allowing for their relative assignments. For example, H2' will only couple to H6' (if meta-coupling is resolved) and H4', while H4' will couple to H5' and potentially H2' and H6'.
-
Connecting the Rings (HMBC): This is the definitive step. The key HMBC correlation is from the pyrrole protons to the pyridine carbons, and vice-versa, across the C2-C3' bond.
-
Crucially, a proton on the pyrrole ring (e.g., H3 at 6.50 ppm) should show a 3-bond correlation to the pyridine carbon C3'.
-
Conversely, a proton on the pyridine ring, H4' (7.80 ppm), will show a 3-bond correlation to the pyrrole carbon C2. This cross-ring correlation unambiguously establishes the 3-substituted pyridine structure of β-nicotyrine.
-
Part 2: Comparison with α-Nicotyrine
The power of this NMR workflow is highlighted when comparing the expected data for β-nicotyrine with its isomer, α-nicotyrine.
The Decisive Difference:
In α-nicotyrine, the pyridine ring is connected at its 2-position to the pyrrole's C2. This would fundamentally alter the long-range HMBC correlations.
-
Expected HMBC for α-Nicotyrine: A proton on the pyridine ring, specifically H3' (adjacent to the linkage point), would show a strong 3-bond correlation to the pyrrole carbon C2. Simultaneously, a pyrrole proton like H3 would show a correlation to the pyridine carbon C2'. These correlations are distinctly different from those observed for the β-isomer.
Caption: Key distinguishing HMBC correlations for isomers.
By systematically applying this suite of NMR experiments, the resulting data provides a self-validating confirmation of the β-nicotyrine L-tartrate structure. The COSY and HSQC experiments build the molecular fragments, and the critical HMBC correlations piece them together, definitively ruling out other plausible isomers. This rigorous, evidence-based approach exemplifies the principles of scientific integrity and is indispensable in modern chemical and pharmaceutical analysis.
References
-
A General NMR Approach for the Structural Determination of Alkaloids: Application to 3-β-Hydroxylupanine. (n.d.). MDPI. Retrieved from [Link]
-
L-Tartaric acid | C4H6O6. (n.d.). PubChem. Retrieved from [Link]
-
Structural determination of alkaloids. (2015, May 27). SlideShare. Retrieved from [Link]
-
Nicotyrine | C10H10N2. (n.d.). PubChem. Retrieved from [Link]
-
Showing Compound L-Tartaric acid (FDB001113). (n.d.). FooDB. Retrieved from [Link]
-
Molecular Structure Analysis of Alkaloids. (n.d.). JEOL. Retrieved from [Link]
-
bmse000167 L-Tartaric Acid. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
-
H-NMR spectra of L- and D-tartaric acid. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Computational NMR Study of Cryptolepis Alkaloids: Could the Structural Misassignment of Cryptospirolepine Have Been Avoided?. (2022, February 27). MDPI. Retrieved from [Link]
-
Sample requirements - Analyzing NMR data. (n.d.). Université de Montréal. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]
-
Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2018, August 23). Nature. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
-
Theoretical NMR correlations based Structure Discussion. (2013, November 11). National Center for Biotechnology Information. Retrieved from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (2024, May 22). Boffin Access. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved from [Link]
-
NICOTYRINE. (n.d.). Global Substance Registration System. Retrieved from [Link]
-
UNII - XN4R1LH79Y. (n.d.). UNII Search Service. Retrieved from [Link]
-
An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. (2008, August 7). ResearchGate. Retrieved from [Link]
-
Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. (2023, October 14). National Center for Biotechnology Information. Retrieved from [Link]
-
(a) 1H NMR spectrum of the nicotine extract obtained. (b) ¹³C NMR spectrum of the nicotine extract obtained. (2024, May 24). ResearchGate. Retrieved from [Link]
-
Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. (2022, April 14). National Center for Biotechnology Information. Retrieved from [Link]
-
Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. (2022, March 2). ChemRxiv. Retrieved from [Link]
-
Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. (n.d.). Reynolds Science. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. beta-Nicotyrine | TargetMol [targetmol.com]
- 3. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural determination of alkaloids | PPS [slideshare.net]
- 5. Molecular Structure Analysis of Alkaloids | JEOL Resources [jeolusa.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. emerypharma.com [emerypharma.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. bmse000167 L-Tartaric Acid at BMRB [bmrb.io]
A Researcher's Guide to Evaluating the Reproducibility of β-Nicotyrine L-tartrate Experimental Results
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific advancement. A result that cannot be independently verified is a scientific dead-end. This guide provides an in-depth framework for evaluating and ensuring the reproducibility of experiments involving β-Nicotyrine L-tartrate, a compound of increasing interest due to its presence as a nicotine degradant in electronic nicotine delivery systems (ENDS) and its notable biological activity.[1][2]
Unlike a rigid protocol, this guide emphasizes the causality behind experimental choices, empowering researchers to design robust, self-validating studies. We will dissect the critical stages, from fundamental physicochemical characterization to the nuances of biological assays, providing actionable protocols and comparative data to navigate the complexities of working with this minor tobacco alkaloid.
The Foundation of Reproducibility: Physicochemical Integrity
Reproducibility begins with the molecule itself. β-Nicotyrine is an alkaloid derived from the dehydrogenation or oxidation of nicotine.[][4][5] The L-tartrate salt form is specifically utilized to enhance the stability and handling of the parent compound, which is a critical first consideration for experimental consistency.[6] Any ambiguity in the identity, purity, or stability of your starting material will invariably lead to discordant results downstream.
A comprehensive evaluation workflow is essential to establish a reliable baseline for any experiment. This process ensures that the material being used is consistent across different batches and different laboratories.
Caption: High-level workflow for ensuring experimental reproducibility.
Part 1: Analytical Characterization Protocols
The first step in any study is to confirm the identity and purity of the β-Nicotyrine L-tartrate sample. Variations in synthesis, which can include the catalytic dehydrogenation of nicotine, can introduce impurities that may confound biological results.[4][5]
1.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of a sample. The goal is to obtain a sharp, symmetrical peak for β-Nicotyrine at a consistent retention time, with minimal secondary peaks.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase is effective for retaining and separating moderately polar aromatic compounds like β-Nicotyrine.
-
Mobile Phase: A gradient of Methanol and 0.1 M potassium dihydrogen orthophosphate buffer is often effective.[7] For example, a 50:50 (v/v) isocratic flow can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.[7]
-
Sample Preparation: Prepare a stock solution of β-Nicotyrine L-tartrate at 1 mg/mL in the mobile phase. Dilute to a working concentration of ~50-100 µg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Calculate purity by the area percentage method. The main peak area should be >98% for high-purity material. Document the retention time for future batch comparisons.
1.2 Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS confirms the molecular weight of the target compound, providing an unambiguous identity check.
Experimental Protocol: LC-MS/MS Analysis
-
LC System: Use an LC system similar to the HPLC setup. An Agilent 1260 Infinity II or equivalent is suitable.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) is ideal for this analysis.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode. β-Nicotyrine contains basic nitrogen atoms that are readily protonated.
-
Analysis:
-
Confirm the presence of the [M+H]⁺ ion for β-Nicotyrine (C₁₀H₁₀N₂), which has an expected m/z of 159.09.
-
Use tandem MS (MS/MS) to generate a characteristic fragmentation pattern that can serve as a fingerprint for the compound.
-
Table 1: Comparative Analytical Data for β-Nicotyrine L-tartrate
| Parameter | Expected Result | Common Reproducibility Issues | Potential Cause |
| HPLC Purity | >98% peak area | Lower purity (<95%), multiple impurity peaks | Incomplete synthesis/purification, sample degradation. |
| HPLC Retention Time | Consistent (e.g., ~4.5 min) | Significant shift (>0.2 min) | Change in mobile phase composition, column aging, instrument issue. |
| LC-MS [M+H]⁺ | m/z = 159.09 | Absence of target ion, presence of other major ions | Incorrect compound, significant degradation, ion suppression. |
| Appearance | White to off-white solid | Discoloration (yellow/brown) | Oxidation or degradation due to improper storage (light, air exposure).[6] |
Part 2: Evaluating Biological Activity: CYP2A6 Inhibition Assay
β-Nicotyrine is a known inhibitor of Cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism in humans.[][9] It has been characterized as a mechanism-based inactivator of CYP2A6.[][10] An in vitro CYP2A6 inhibition assay is therefore a highly relevant and quantitative method for assessing the functional reproducibility of different batches of the compound.
Caption: Step-by-step workflow for the CYP2A6 inhibition assay.
Experimental Protocol: Fluorometric CYP2A6 Inhibition Assay
This protocol uses a fluorogenic probe, coumarin, which is converted by CYP2A6 to the highly fluorescent product, 7-hydroxycoumarin.
-
Reagents:
-
Recombinant human CYP2A6 supersomes
-
Coumarin (substrate)
-
NADPH regenerating system (cofactor)
-
β-Nicotyrine L-tartrate and a positive control inhibitor (e.g., Menthofuran)[]
-
Potassium phosphate buffer (pH 7.4)
-
-
Preparation:
-
Prepare a serial dilution of β-Nicotyrine L-tartrate in buffer (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add the CYP2A6 enzyme and the β-Nicotyrine L-tartrate dilutions. Include wells for a "no inhibitor" control (100% activity) and a positive control.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C. This step is crucial for mechanism-based inactivators as it allows the inhibitor to modify the enzyme prior to the addition of the substrate.[]
-
Reaction Initiation: Add a mixture of coumarin and the NADPH regenerating system to all wells to start the reaction.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solvent like acetonitrile.
-
Detection: Read the fluorescence of the 7-hydroxycoumarin product (Excitation: ~368 nm, Emission: ~456 nm).
-
Data Analysis:
-
Normalize the data to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2.1 Comparative Data and Troubleshooting
Reproducibility is demonstrated when different batches of β-Nicotyrine L-tartrate yield a consistent IC₅₀ value.
Table 2: Comparison of Biological Activity Results
| Compound | Expected IC₅₀ (CYP2A6) | Potential Reproducibility Issue | Possible Cause |
| β-Nicotyrine | 1 - 5 µM | IC₅₀ > 10 µM (Lower Potency) | Sample degradation; presence of inactive impurities; inaccurate quantification of stock solution. |
| β-Nicotyrine | 1 - 5 µM | IC₅₀ < 1 µM (Higher Potency) | Presence of a more potent, unknown inhibitor as an impurity. |
| Menthofuran (Control) | ~1-2 µM[] | IC₅₀ significantly different from expected | Problem with assay reagents, enzyme activity, or general protocol execution. |
*Note: The precise IC₅₀ can vary based on specific assay conditions (enzyme concentration, substrate concentration, incubation time). The key is consistency between batches under identical conditions. The reported Ki is ~0.37 µM, and the IC₅₀ will be higher depending on the assay setup.[10]
Part 3: Alternatives and Broader Context
When evaluating β-Nicotyrine, it is useful to compare its activity with other related compounds. This not only provides valuable scientific context but also helps validate the assay system.
-
Nornicotine: Another minor tobacco alkaloid that can be used to test for shared properties with nicotine-like compounds.[1]
-
Cotinine: The primary metabolite of nicotine. It is generally a much weaker inhibitor of CYP2A6 and can serve as a negative or weak-inhibitor control.[9]
-
Menthofuran: A potent, well-characterized mechanism-based inactivator of CYP2A6 that serves as an excellent positive control for the inhibition assay.[]
By rigorously applying these analytical and biological validation workflows, researchers can build a robust and reproducible dataset. This diligence is critical for accurately defining the pharmacological profile of β-Nicotyrine L-tartrate and ensuring that findings are both reliable and translatable across the scientific community.
References
-
The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Kramlinger, V. M., Murphy, S. E., & von Weymarn, L. B. (2012). Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Chemico-Biological Interactions, 197(2-3), 87–92. [Link]
-
NICOTYRINE - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. [Link]
-
An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. (2003). ResearchGate. [Link]
-
Studies on the in vivo biotransformation of the tobacco alkaloid beta-nicotyrine. (2000). PubMed. [Link]
-
Nicotyrine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. (n.d.). Reynolds Science. [Link]
-
Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. (2022). National Center for Biotechnology Information. [Link]
-
Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (2023). MDPI. [Link]
-
In vitro and in vivo studies on the biotransformation of β-nicotyrine, a minor tobacco alkaloid. (n.d.). ProQuest. [Link]
-
The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination. (2024). bioRxiv. [Link]
-
Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. (2002). Semantic Scholar. [Link]
-
Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. (2023). National Center for Biotechnology Information. [Link]
- A kind of nicotine-tartrate complex, preparation method and application. (n.d.).
-
Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC. (2025). SAS Publishers. [Link]
Sources
- 1. The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Nicotyrine - Wikipedia [en.wikipedia.org]
- 6. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC | SAS Publisher [saspublishers.com]
- 8. Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NICOTYRINE [drugs.ncats.io]
Safety Operating Guide
beta-Nicotyrine L-tartrate proper disposal procedures
Comprehensive EHS Guide: Proper Disposal Procedures for
As a researcher or drug development professional handling minor tobacco alkaloids and their derivatives, establishing a rigorous, compliant waste management protocol is non-negotiable.
Because nicotine and its direct salts are classified by the EPA as P-listed acute hazardous wastes (P075)[2], structural analogs like
Regulatory Classification & Hazard Profiling
Before generating waste, laboratories must classify the substance to dictate downstream logistics. Improper disposal of water-soluble alkaloid salts can lead to severe aquatic toxicity and regulatory penalties[1],[3].
Table 1: Waste Characterization and Logistical Data for
| Parameter | Specification / Protocol | Causality / Rationale |
| EPA Waste Classification | Managed as Acute Hazardous Waste (Equivalent to P075) | Nicotine derivatives exhibit high acute oral and dermal toxicity. P-listed wastes are subject to strict 1 kg accumulation limits[2]. |
| Primary Hazards | Toxic if swallowed/absorbed; Aquatic toxicity (Class 6.1) | The L-tartrate salt is highly soluble, making it highly mobile in environmental aqueous systems[1]. |
| Container Compatibility | High-Density Polyethylene (HDPE) or Glass | Prevents chemical leaching. Metal containers must be avoided due to potential reactivity with the tartrate counter-ion[3]. |
| Final Destruction Method | High-Temperature Incineration | Ensures complete thermal breakdown of the pyrrole and pyridine rings into non-toxic combustion byproducts[4]. |
Step-by-Step Laboratory Disposal Protocol
The following methodology establishes a self-validating system for waste management. Do not attempt to chemically neutralize or degrade
Step 1: Point-of-Generation Segregation
-
Action: Separate
-nicotyrine L-tartrate waste into distinct solid and liquid streams. Do not mix this waste with halogenated solvents, heavy metals, or incompatible reactive chemicals. -
Mechanism: Segregation prevents exothermic cross-reactions in the waste carboy and ensures that the commercial waste disposal contractor can safely incinerate the organic material without generating secondary toxic emissions (e.g., dioxins from halogen mixing)[3].
Step 2: Containerization
-
Solid Waste (Powders, contaminated PPE, empty vials): Place solid tartrate salt residues and heavily contaminated consumables (like weighing boats or gloves) into a sealable, puncture-resistant HDPE container. Double-bagging in robust plastic is required for materials contaminated with acute toxins[5].
-
Liquid Waste (Aqueous or organic solutions): Transfer liquid waste into a compatible glass or HDPE carboy using a designated funnel.
-
Critical Safety Check: The container must remain hermetically sealed at all times unless actively adding waste[2]. Leaving a funnel in a waste carboy violates Resource Conservation and Recovery Act (RCRA) closed-container regulations and allows toxic aerosols to escape into the laboratory environment.
Step 3: Labeling and Documentation
-
Action: Immediately affix a hazardous waste label to the container the moment the first drop or grain of waste is introduced.
-
Required Information: The label must explicitly state "Hazardous Waste - Toxic", list the full chemical name ("
-Nicotyrine L-tartrate" - no abbreviations), the solvent composition (e.g., "90% Water, 10% Methanol"), and the exact accumulation start date[4],[2].
Step 4: Satellite Accumulation Area (SAA) Management
-
Action: Store the sealed, labeled container in a designated SAA at or near the point of generation, under secondary containment (a drip tray capable of holding 110% of the largest container's volume)[5].
-
Regulatory Threshold: Because this is managed as an acute toxin, your laboratory must not exceed 1 kilogram of total accumulated waste. Exceeding this limit instantly triggers Large Quantity Generator (LQG) status, requiring immediate off-site shipment within strict timeframes[2].
Step 5: EHS Transfer and Final Destruction
-
Action: Once the container is 80% full, or the accumulation time limit is approaching, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Logistics: EHS will transfer the material to a licensed RCRA-permitted facility where it will undergo high-temperature incineration, the only legally and scientifically sound method for destroying concentrated alkaloid waste[4].
Disposal Workflow Visualization
The following diagram maps the operational logic for processing
Caption: Operational workflow for the segregation, containerization, and compliant disposal of β-Nicotyrine L-tartrate.
References
-
University of Aveiro. "Laboratory Waste Disposal." Department of Chemistry, University of Aveiro.[Link]
-
Karolinska Institutet. "Laboratory waste." Staff Portal - Karolinska Institutet, 28 May 2025.[Link]
-
BioMedical Waste Solutions. "Laboratory Waste Disposal Quick Guide." BioMedical Waste Solutions, 01 Dec. 2023.[Link]
-
Delaware Department of Natural Resources and Environmental Control. "Nicotine Waste Management." Delaware.gov.[Link]
Sources
Personal protective equipment for handling beta-Nicotyrine L-tartrate
As a Senior Application Scientist, I frequently consult on the operational safety and logistical handling of potent pharmacological agents. β-Nicotyrine L-tartrate (CAS: 4315-37-1) is a minor tobacco alkaloid derivative and a potent inhibitor of the hepatic enzyme cytochrome P450 (CYP2A6), which is responsible for nicotine metabolism[1].
Handling this compound requires a rigorous, causality-driven approach. Unlike the liquid free-base form of β-Nicotyrine, the L-tartrate salt presents as a fine powder[2]. This physical state introduces a severe risk of micro-particulate aerosolization, meaning inhalation and mucosal absorption are your primary operational hazards.
The following guide establishes a self-validating, step-by-step framework for the safe handling, reconstitution, and disposal of β-Nicotyrine L-tartrate.
Physicochemical & Hazard Profile
Before selecting Personal Protective Equipment (PPE), you must understand the quantitative and physical properties of the target compound.
| Property | Value | Operational Implication |
| Chemical Name | β-Nicotyrine L-Tartrate | Salt form; prone to electrostatic dispersion. |
| CAS Number | 4315-37-1 | Unique identifier for the tartrate salt[2]. |
| Molecular Weight | 308.29 g/mol | Requires precise micro-analytical weighing[2]. |
| Physical State | Solid (Powder) | High inhalation hazard; do not dry sweep[3]. |
| Solubility | DMSO, Methanol, DMF | Solvents act as dermal penetration enhancers. |
| Hazard Classification | Toxic Organic Solid | Harmful by inhalation, skin contact, and ingestion[3][4]. |
Causality-Driven PPE Matrix
Do not rely on default laboratory PPE. Every piece of equipment must be chosen to counteract a specific mechanism of exposure.
-
Hand Protection (Double-Gloving):
-
Protocol: Wear an inner layer of standard Nitrile gloves and an outer layer of Butyl rubber gloves (or specialized laminate).
-
Causality: β-Nicotyrine L-tartrate is highly soluble in polar aprotic solvents like DMSO. If a splash occurs during reconstitution, DMSO will permeate standard nitrile in seconds, carrying the toxic alkaloid directly through your dermal barrier. Butyl rubber provides superior chemical resistance to DMSO.
-
-
Respiratory Protection:
-
Protocol: All handling of the dry powder must occur inside a Class II Biological Safety Cabinet (BSC) or a properly ducted chemical fume hood (face velocity ≥ 0.5 m/s). If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory.
-
Causality: The tartrate salt is highly susceptible to electrostatic repulsion. Opening a plastic vial can cause the powder to aerosolize invisibly, leading to rapid inhalation toxicity[3].
-
-
Eye/Face Protection:
-
Protocol: Snug-fitting chemical splash goggles.
-
Causality: Standard safety glasses lack orbital seals. Airborne tartrate dust can bypass safety glasses, causing severe mucosal irritation and systemic absorption[3].
-
-
Body Protection:
-
Protocol: Wraparound, fluid-resistant lab coat with knit cuffs, fully buttoned.
-
Standard Operating Procedure: Handling & Reconstitution
This protocol is designed as a self-validating system: each step verifies the success and safety of the previous one.
Step 1: Environmental Preparation & Static Mitigation
-
Clear the fume hood of all unnecessary equipment to ensure laminar airflow.
-
Wipe down the analytical balance and surrounding area with a damp, lint-free cloth to increase local humidity, which naturally dissipates static charges.
-
Validation Check: Verify the fume hood flow monitor reads safe operational levels before opening the chemical vial.
Step 2: Weighing Protocol
-
Use a grounded, anti-static metal spatula. Do not use plastic spatulas, which generate static electricity and cause the tartrate powder to scatter.
-
Tare a glass vial (not a plastic weigh boat) on the balance.
-
Carefully transfer the required mass of β-Nicotyrine L-tartrate into the glass vial.
Step 3: In-Situ Reconstitution
-
Causality: Transferring dry powder between vessels results in a 2-5% loss to the air and container walls, drastically increasing exposure risk. Therefore, reconstitute the powder directly in the weighing vial.
-
Pipette the chosen solvent (e.g., DMSO or Methanol) directly into the vial containing the powder.
-
Cap the vial tightly with a PTFE-lined septum cap.
-
Vortex the sealed vial for 30 seconds.
-
Validation Check: Hold the sealed vial to the light. Verify complete solvation visually. If no particulate matter remains, the inhalation hazard is neutralized, and the compound is now safely contained in the liquid phase.
Operational Workflow & Spill Response Diagram
Workflow for the safe handling, reconstitution, and spill response of β-Nicotyrine L-tartrate.
Decontamination & Waste Disposal Plan
Alkaloids and their tartrate salts are persistent environmental contaminants. Strict segregation is required.
Spill Response (Wet Decontamination): If β-Nicotyrine L-tartrate powder spills, do not dry sweep or use a standard vacuum, as this will aggressively aerosolize the toxin[3].
-
Cover the spilled powder with absorbent paper towels.
-
Gently pour a 10% bleach solution or soapy water over the towels to dampen the powder, neutralizing the dust hazard and dissolving the salt.
-
Wipe up the spill from the outside edges inward.
-
Wash the spill site a second time with soap and copious amounts of water[3].
Waste Segregation:
-
Solid Waste: All contaminated consumables (gloves, empty vials, spatulas, paper towels) must be double-bagged in 6-mil poly bags, sealed, and placed in a rigid chemical waste container labeled "Toxic Organic Solid Waste - Contains Alkaloids".
-
Liquid Waste: Solutions of β-Nicotyrine L-tartrate in DMSO or Methanol must be collected in a compatible, clearly labeled solvent waste jug (e.g., HDPE). Ensure this waste stream is kept strictly separated from strong oxidizing or reducing agents to prevent exothermic reactions[3].
References
-
MATERIAL SAFETY DATA SHEET - beta-Nicotyrine Source: Ramidus AB URL:[Link]
-
Nicotyrine | C10H10N2 | CID 10249 Source: PubChem - NIH URL:[Link]
-
The role of β-Nicotyrine in E-Cigarette abuse liability I: Drug Discrimination Source: PMC - NIH URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
